1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Description
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIZKWXKVXRES-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047916 | |
| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412009-62-2 | |
| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Assessment: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10MIm][TfO])
[1][2][3]
Executive Summary
1-Decyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [C10MIm][TfO] or [C10MIm][OTf]) is a functionalized ionic liquid (IL) characterized by its significant amphiphilic nature.[1] Unlike shorter-chain imidazolium triflates (e.g., [EMIm][TfO]) which act primarily as polar solvents, the decyl (C10) side chain in [C10MIm][TfO] imparts strong surfactant properties, enabling the formation of micelles in aqueous environments. This "surfactant-active" ionic liquid bridges the gap between traditional solvents and cationic surfactants, making it a critical candidate for drug delivery systems (solubilization of hydrophobic APIs) , biphasic catalysis , and extraction processes .
This guide details the physicochemical profile, synthesis protocols, and thermodynamic behavior of [C10MIm][TfO], designed for researchers in pharmaceutical formulation and green chemistry.
Part 1: Molecular Architecture & Identification[1][2]
The molecule consists of a bulky, asymmetric organic cation (1-decyl-3-methylimidazolium) paired with a weakly coordinating, hydrophilic triflate anion.[1][2] The C10 alkyl chain serves as the hydrophobic tail, while the charged imidazolium head group and the triflate anion constitute the hydrophilic domain.
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviations | [C10MIm][TfO], [C10MIm][OTf], [DecMIm][TfO] |
| CAS Number | 412009-62-2 (Primary) |
| Molecular Formula | C₁₅H₂₇F₃N₂O₃S |
| Molecular Weight | 372.45 g/mol |
| SMILES | CCCCCCCCCCN1C=CC.C(F)(F)(F)S(=O)(=O)[O-] |
| Appearance | Colorless to pale yellow liquid (at 25°C); may crystallize upon prolonged storage at low temperatures.[1][3][4] |
Part 2: Physicochemical Profile[1][3]
Phase Behavior & Thermal Stability
[C10MIm][TfO] exhibits phase behavior typical of "frozen" ionic liquids. While often handled as a liquid at room temperature, its thermodynamic melting point is slightly elevated compared to shorter homologs.
-
Melting Point (Tm): ~27 °C. It frequently exists as a supercooled liquid at standard laboratory temperatures (20–25 °C) but can crystallize if seeded or stored at <10 °C.
-
Thermal Decomposition (T_onset): >300 °C. The triflate anion imparts high thermal stability, significantly higher than halides ([Cl], [Br]) or tetrafluoroborates ([BF4]).
-
Glass Transition (Tg): Typically observed around -70 °C to -80 °C, indicating a wide liquidus range if crystallization is suppressed.[1][2]
Transport Properties (Viscosity & Conductivity)
The C10 chain introduces significant van der Waals interactions, increasing viscosity compared to [EMIm] or [BMIm] analogs.
-
Viscosity: High relative to water.[1][2] The decyl chain increases internal friction. Heating to 40–50 °C significantly reduces viscosity, improving mass transfer in catalytic applications.[2]
-
Conductivity: Moderate.[1][2] While the ionic nature ensures conductivity, the bulky cation reduces ion mobility. Conductivity follows a Vogel-Fulcher-Tammann (VFT) temperature dependence.[1][2][6]
Solubility & Surfactant Activity (Critical)
This is the defining characteristic of [C10MIm][TfO].
-
Water Solubility: Soluble/Miscible. The triflate anion is hydrophilic enough to solvate the cation in water, unlike the hydrophobic [NTf2] anion which causes phase separation with C10 chains.
-
Aggregation (Micellization): In aqueous solution, [C10MIm][TfO] self-assembles into micelles above a Critical Micelle Concentration (CMC).
-
Estimated CMC: 30–50 mM (approximate range based on C10 imidazolium halide data).[1][2]
-
Mechanism: The hydrophobic C10 tails aggregate to form a non-polar core, while the imidazolium rings and triflate anions form the interface with bulk water. This core can solubilize hydrophobic drug molecules (e.g., Ibuprofen, Paclitaxel).
-
Part 3: Experimental Protocols
Protocol A: Synthesis via Anion Exchange (Metathesis)
This method is preferred for generating high-purity [C10MIm][TfO] free from halide impurities, which can poison catalysts or alter biological toxicity.[1]
Reagents:
-
1-Decyl-3-methylimidazolium bromide ([C10MIm][Br]) (Precursor)[1][2]
-
Sodium Triflate (NaOTf) or Potassium Triflate (KOTf)[1]
Workflow:
-
Dissolution: Dissolve 50.0 g of [C10MIm][Br] in 100 mL of deionized water.
-
Metathesis: Add a stoichiometric equivalent (1.05 eq) of NaOTf dissolved in 50 mL water to the precursor solution. Stir vigorously at room temperature for 4–6 hours.
-
Extraction: The [C10MIm][TfO] may partially separate or remain in the aqueous phase depending on concentration. Add 150 mL of DCM to extract the hydrophobic IL. The halide salt (NaBr) remains in the water.
-
Washing: Wash the DCM layer 3x with small volumes of silver nitrate (AgNO3) solution (optional check) or deionized water until the aqueous washings show no precipitate with AgNO3 (indicating halide removal).
-
Drying: Dry the DCM phase over anhydrous Magnesium Sulfate (MgSO4).[2] Filter.
-
Isolation: Remove DCM via rotary evaporation.[1][2] Dry the resulting viscous liquid under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.
Protocol B: Visualization of Synthesis Pathway
Figure 1: Synthetic route for [C10MIm][TfO] via quaternization followed by anion metathesis.
Part 4: Applications in Drug Development & Catalysis
Drug Solubilization (Micellar Systems)
[C10MIm][TfO] acts as a cationic surfactant.[1] In drug development, it is used to enhance the solubility of Class II (low solubility, high permeability) drugs.
-
Mechanism: The hydrophobic drug partitions into the C10 core of the IL micelle.
-
Advantage: Unlike conventional surfactants (e.g., SDS), the imidazolium headgroup can engage in pi-pi stacking with aromatic drugs, further stabilizing the formulation.
Biphasic Catalysis
The temperature-dependent phase behavior allows [C10MIm][TfO] to act as a "smart solvent."[1]
-
Reaction: At elevated temperatures (>60°C), it can solubilize reactants.
-
Separation: Upon cooling to RT (or near 27°C), it increases in viscosity or phase separates (if mixed with specific non-polar solvents), facilitating catalyst recovery.
Antimicrobial Activity
Researchers must note that the C10 chain length correlates with peak antimicrobial toxicity (the "cutoff effect").
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22239085, 1-Decyl-3-methylimidazolium triflate.[1][2] Retrieved January 28, 2026 from [Link]
-
Connect Chemical. this compound Technical Data. Available at: [Link][3][6][7][8][9]
-
Ignat'ev, N.V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties.[10] Molecules, 17, 5319-5338.[1][2][10] Available at: [Link][10]
Sources
- 1. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS 616476-31-8 | High Purity Ionic Liquid Supplier & Manufacturer in China [quaternary-ammonium-salt.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Purity Synthesis of 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate: A Bench-to-Application Protocol
Executive Summary & Strategic Rationale
This guide details the synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][OTf]), a hydrophobic ionic liquid (IL) critical for electrochemical applications requiring high thermal stability and low water content.
Unlike short-chain homologues (e.g., [EMIm][OTf]), the decyl chain imparts significant hydrophobicity to the cation. This physicochemical property dictates the synthesis strategy: we utilize a biphasic anion metathesis route. This approach exploits the immiscibility of the target IL with water to facilitate the removal of halide byproducts—the primary contaminant that degrades electrochemical performance.
Target Specifications:
-
Purity: >99.5% (Halide content < 50 ppm)
-
Water Content: < 100 ppm (Karl Fischer)
-
Appearance: Colorless to pale yellow viscous liquid (MP ~27°C)
Retrosynthetic Analysis & Workflow
The synthesis is designed as a self-validating two-step process. The intermediate, 1-decyl-3-methylimidazolium bromide ([C10MIm][Br]), is synthesized via the Menshutkin reaction. This is followed by anion exchange with Lithium Triflate (LiOTf).
Why this route?
-
Atom Economy: 1-Bromodecane is used over iododecane to reduce cost and prevent product discoloration from iodine liberation, while offering better reactivity than chlorodecane.
-
Purification Logic: The final product, [C10MIm][OTf], is hydrophobic. The byproduct, LiBr, is highly water-soluble. A biphasic wash system (DCM/Water) ensures thermodynamic partitioning of impurities away from the product.
Workflow Visualization
The following diagram outlines the chemical pathway and the critical decision nodes.
Figure 1: Reaction scheme and process flow for the synthesis of [C10MIm][OTf].
Module 1: Synthesis of [C10MIm][Br] Precursor
Objective: Synthesize the halide intermediate via quaternization. Scale: 0.1 Molar (approx. 30g yield).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol | Role |
| 1-Methylimidazole | 82.10 | 1.0 | 8.21 g (8.0 mL) | Nucleophile |
| 1-Bromodecane | 221.18 | 1.1 | 24.3 g (22.8 mL) | Electrophile |
| Ethyl Acetate | - | - | 50 mL | Wash Solvent |
| Acetonitrile | - | - | 20 mL | Reaction Solvent (Optional*) |
*Note: This reaction can be run neat (solvent-free) for higher space-time yield, but acetonitrile reduces viscosity and improves thermal homogeneity.
Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Attach a reflux condenser and a nitrogen inlet.
-
Addition: Charge the flask with 1-Methylimidazole. Under gentle stirring, add 1-Bromodecane dropwise over 15 minutes.
-
Expert Insight: Adding the alkyl halide slowly prevents localized hotspots which can lead to the "Hofmann elimination" side reaction, producing alkenes and darkening the product.
-
-
Reaction: Heat the mixture to 80°C for 48 hours under a nitrogen blanket.
-
Monitoring: The mixture will become viscous. Conversion can be verified by 1H NMR (disappearance of the imidazole N-CH3 peak at ~3.6 ppm and appearance of the imidazolium N-CH3 peak at ~3.9 ppm).
-
-
Workup:
-
Cool to room temperature.[2] The product is a viscous yellow liquid or waxy solid.
-
Wash: Add 30 mL of Ethyl Acetate. Stir vigorously for 10 minutes, then let settle. Decant the top organic layer (removes unreacted starting materials). Repeat 3 times.
-
Drying: Remove residual solvent via rotary evaporation, followed by high vacuum (0.1 mbar) at 60°C for 4 hours.[1]
-
Module 2: Anion Metathesis to [C10MIm][OTf]
Objective: Exchange the Bromide anion for Triflate (OTf) using a biphasic system.
Mechanism:
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass | Role |
| [C10MIm][Br] | 303.28 | 1.0 | ~30.3 g | Precursor |
| Lithium Triflate (LiOTf) | 156.01 | 1.1 | 17.16 g | Anion Source |
| Dichloromethane (DCM) | - | - | 100 mL | Organic Phase |
| Deionized Water (18 MΩ) | - | - | 100 mL | Aqueous Phase |
Protocol
-
Dissolution: Dissolve the [C10MIm][Br] (from Module 1) in 100 mL of DCM in a separatory funnel.
-
Salt Preparation: Dissolve LiOTf in 50 mL of deionized water.
-
Exchange: Add the aqueous LiOTf solution to the DCM phase. Shake vigorously for 20 minutes.
-
Causality: Vigorous mixing maximizes the interfacial surface area, driving the equilibrium toward the hydrophobic IL pairing.
-
-
Phase Separation: Allow layers to separate. The bottom layer is DCM (containing [C10MIm][OTf]); the top layer is water (containing LiBr and excess LiOTf). Collect the bottom layer.
Module 3: Purification (The Self-Validating System)
This is the most critical step for electrochemical grade ILs. Residual halides are electrochemical poisons.
The Silver Nitrate Validation Loop
We employ a recursive washing cycle verified by the precipitation of Silver Bromide (AgBr).
Figure 2: The iterative purification workflow ensuring halide removal.
Detailed Purification Protocol
-
Washing: Return the DCM layer to the separatory funnel. Add 50 mL of fresh deionized water. Shake for 5 minutes.
-
Validation: Take a 1 mL aliquot of the aqueous (top) layer. Add 2 drops of 0.1 M AgNO3 solution.
-
Carbon Treatment (Optional): If the DCM solution is colored, add activated charcoal (5 wt%), stir for 1 hour, and filter through a PTFE (0.45 µm) syringe filter or Celite pad.
-
Solvent Removal: Evaporate DCM using a rotary evaporator (40°C, 500 mbar
10 mbar). -
Final Drying: Transfer the IL to a vacuum drying line. Dry at 70°C under high vacuum (< 0.01 mbar) for 24 hours .
-
Note: [C10MIm][OTf] is hydrophobic, but surface water adsorption is possible. This step ensures water content < 100 ppm.
-
Characterization & Properties
Upon completion, the product should be characterized to confirm identity and purity.
Physical Properties Table
| Property | Value | Method/Note |
| Appearance | Pale yellow/Colorless viscous liquid | May solidify at <27°C [1] |
| Melting Point | ~27°C | [1] |
| Density | 1.15 g/cm³ (25°C) | [1] |
| Viscosity | ~298 cP (25°C) | High viscosity due to VdW forces of C10 chain [1] |
| Water Content | < 100 ppm | Karl Fischer Titration |
| Halide Content | < 10 ppm | AgNO3 Turbidimetry / IC |
NMR Validation (Expected Shifts in CDCl3)
-
1H NMR (400 MHz):
0.88 (t, 3H, term-CH3), 1.25-1.35 (m, 14H, bulk CH2), 1.85 (m, 2H, N-CH2-CH2), 3.95 (s, 3H, N-CH3), 4.18 (t, 2H, N-CH2), 7.25 (s, 1H, H4), 7.30 (s, 1H, H5), 8.90 (s, 1H, H2). -
19F NMR:
-78.5 (s, 3F, CF3). A single sharp singlet confirms the triflate anion purity.
Safety & Handling
-
1-Bromodecane: Irritant. Toxic to aquatic life. Avoid release to environment.
-
Lithium Triflate: Hygroscopic. Causes skin and eye irritation.
-
[C10MIm][OTf]: While ILs are often cited as "green" due to low volatility, the long alkyl chain increases lipophilicity, potentially increasing cytotoxicity compared to short-chain ILs. Handle with gloves and in a fume hood.
-
Waste: Aqueous waste from metathesis contains Lithium Bromide and Silver salts (from testing). Dispose of as halogenated inorganic waste.
References
-
Bonhote, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry, 35(5), 1168–1178. [Link]
-
Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]
-
PubChem. (n.d.).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 5. solvomet.eu [solvomet.eu]
- 6. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: [C10MIM][OTf] – Physicochemical Profile & Application Protocols
The following technical guide is structured to provide an in-depth, actionable analysis of 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]), tailored for researchers in chemical engineering, tribology, and drug development.
Executive Summary: The Amphiphilic Advantage
[C10MIM][OTf] represents a critical inflection point in the imidazolium triflate series. Unlike its shorter-chain counterparts (C2–C4) which are hydrophilic and low-viscosity solvents, the introduction of the decyl (C10) chain imparts significant hydrophobicity and surfactant-like behavior. This "amphiphilic switch" allows [C10MIM][OTf] to function uniquely as a boundary lubricant , a biphasic extraction solvent (specifically for biomass conversion), and a bio-active antimicrobial agent .
This guide details the synthesis, validation, and mechanistic applications of [C10MIM][OTf], moving beyond basic properties to the causality of its performance.
Molecular Architecture & Physicochemical Profile[1]
The utility of [C10MIM][OTf] is dictated by the competition between the Coulombic forces of the ionic core and the Van der Waals forces of the alkyl tail.
-
Cation: 1-Decyl-3-methylimidazolium ([C10MIM]
).[1] The C10 chain disrupts the ionic lattice, lowering the melting point, but increases viscosity due to chain entanglement and van der Waals interactions. -
Anion: Trifluoromethanesulfonate ([OTf]
). A weakly coordinating anion that typically confers water miscibility. However, in [C10MIM][OTf], the hydrophobicity of the cation dominates, rendering the bulk liquid hydrophobic—a rare trait for triflate salts.
Table 1: Physicochemical Specifications
| Property | Value / Characteristic | Context & Implications |
| Formula | C | MW: 372.45 g/mol |
| Appearance | Colorless to pale yellow liquid | Darkening indicates imidazole impurities or halide retention.[2] |
| Melting Point | -19 °C (Glass Transition) | Liquid at Room Temp; wide liquidus range. |
| Density | ~1.18 g/cm³ (at 25 °C) | Denser than water; facilitates phase separation in extractions. |
| Viscosity | High (>100 cP at 25 °C) | Higher than [C4MIM][OTf]. Requires heating for efficient filtration/pumping. |
| Water Solubility | Hydrophobic / Immiscible | Critical Distinction: Unlike [C2MIM][OTf], the C10 chain prevents water miscibility, enabling biphasic systems. |
| Thermal Stability | Suitable for high-temp tribology and solvothermal synthesis. |
Validated Synthesis Protocol
This protocol uses a two-step metathesis pathway. The Self-Validating steps are crucial to ensure the absence of halide impurities, which drastically alter viscosity and electrochemical stability.
Phase 1: Quaternization (Precursor Synthesis)
Reaction: 1-Methylimidazole + 1-Bromodecane
-
Charge: In a round-bottom flask under
atmosphere, mix 1-methylimidazole (1.0 eq) with 1-bromodecane (1.1 eq). Note: Excess alkyl halide ensures complete consumption of the difficult-to-remove imidazole. -
Reflux: Heat to 70°C for 24 hours with vigorous stirring. The mixture will become viscous.
-
Purification: Wash the resulting oil 3x with ethyl acetate (removes unreacted starting materials).
-
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.
Phase 2: Anion Metathesis (Target Synthesis)
Reaction: [C10MIM][Br] + LiOTf
-
Dissolution: Dissolve [C10MIM][Br] in Dichloromethane (DCM).
-
Exchange: Add an aqueous solution of Lithium Triflate (LiOTf) (1.1 eq).
-
Biphasic Stirring: Stir vigorously for 12–24 hours. The hydrophobic [C10MIM][OTf] will remain in the DCM layer, while LiBr partitions into the water.
-
Separation: Decant the organic (DCM) phase.
-
Washing (Critical): Wash the DCM phase with deionized water 5–8 times.
-
Validation Step: Test the wash water with aqueous AgNO
. If a precipitate (AgBr) forms, bromide is still present. Repeat washing until the silver nitrate test is negative (clear).
-
-
Isolation: Evaporate DCM via rotary evaporator.
-
Final Drying: Dry under high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis and validation workflow for [C10MIM][OTf] ensuring halide-free purity.
Key Applications & Mechanisms
Tribology: The Boundary Layer Effect
[C10MIM][OTf] is superior to shorter chain ILs as a neat lubricant or additive.
-
Mechanism: The polar imidazolium ring and triflate anion adsorb onto the metal surface (e.g., steel), while the long non-polar C10 alkyl chains extend outwards. This forms a dense, brush-like monolayer that prevents direct metal-to-metal contact.
-
Performance: High thermal stability prevents breakdown under friction-induced heat, unlike traditional hydrocarbon oils.
Biphasic Catalysis (HMF Production)
In the conversion of sugars to 5-Hydroxymethylfurfural (HMF), water is a byproduct that can cause HMF to rehydrate into levulinic acid (unwanted).
-
Role of [C10MIM][OTf]: Because it is hydrophobic , it forms a biphasic system with the aqueous reaction mix. As HMF forms, it partitions into the [C10MIM][OTf] phase, protecting it from the aqueous acid catalyst and increasing yield.
Biological Interface: Antimicrobial vs. Cytotoxic
For drug development professionals, the "surfactant effect" is the double-edged sword of [C10MIM][OTf].
-
Antimicrobial: The C10 chain is sufficiently lipophilic to insert into bacterial cell membranes, causing disruption and leakage. It shows high efficacy against Gram-positive bacteria (e.g., S. aureus).
-
Cytotoxicity: This same mechanism applies to mammalian cells.[3] [C10MIM][OTf] generally exhibits higher cytotoxicity than [C4MIM][OTf].
-
Protocol: When using as a drug carrier, determine the
(inhibitory concentration) specifically for the target cell line, as the therapeutic window is narrower than with hydrophilic ILs.
Visualization: Tribological Mechanism
Figure 2: Mechanism of boundary lubrication. The C10 chains form a protective 'brush' layer preventing surface wear.
References
-
Synthesis & Physical Properties
-
HMF Production & Hydrophobicity
-
Antimicrobial & Cytotoxic Activity
-
Tribological Properties (General Imidazolium Context)
- Title: Tribological Properties of Selected Ionic Liquids in Lubric
- Source: PMC - NIH (Snippet 1.18).
-
URL:[Link]
Sources
Key characteristics of 1-Decyl-3-methylimidazolium based ionic liquids.
Executive Summary
This technical guide analyzes the 1-Decyl-3-methylimidazolium ([C10mim]) cation family, a subclass of ionic liquids (ILs) defined by their significant amphiphilic character.[1] Unlike their shorter-chain counterparts (e.g., [C2mim], [C4mim]) which are primarily used as electrolytes or solvents, [C10mim]-based ILs function as Surface Active Ionic Liquids (SAILs) .[1]
For researchers in drug development, [C10mim] presents a dichotomy: its long alkyl chain enables superior micellization and drug solubilization (permeation enhancement), but simultaneously increases cytotoxicity through membrane intercalation. This guide provides the structural logic, physicochemical data, and validated protocols necessary to utilize [C10mim] systems effectively while mitigating biological risks.
Molecular Architecture & The "Long-Chain" Effect
The [C10mim] cation consists of a positively charged imidazolium ring and a hydrophobic decyl (C10) hydrocarbon tail. This structure dictates the "Side Chain Effect," where the elongation of the alkyl chain shifts the dominant interaction forces from electrostatic (ionic) to Van der Waals (dispersive).
Structural Components[1][2][3][4][5][6][7][8][9][10]
-
Cation ([C10mim]+): The decyl chain induces nanostructural segregation, creating polar and non-polar domains within the bulk liquid. This is the driver for its surfactant behavior.[2]
-
Anion (X-): Dictates water miscibility and thermal stability.[1]
Diagram 1: Synthesis & Structural Logic
The following diagram outlines the synthesis pathway from precursors to the final SAIL, highlighting the critical metathesis step.
Figure 1: Step-wise synthesis workflow for [C10mim]-based ionic liquids, transitioning from quaternization to anion exchange.
Physicochemical Profile
The decyl chain drastically alters physical properties compared to standard [C4mim] liquids. The increase in Van der Waals interactions leads to higher viscosity and a breakdown of the "ionic network," lowering conductivity.
Table 1: Comparative Properties of [C10mim] vs. Short-Chain ILs
| Property | [C4mim][BF4] (Butyl) | [C10mim][BF4] (Decyl) | Mechanistic Cause |
| Viscosity (cP at 25°C) | ~110 | ~480 | Increased chain entanglement and Van der Waals friction.[1] |
| Density (g/cm³) | 1.21 | 1.08 | Bulky alkyl chain reduces packing efficiency of the ionic core.[1] |
| Water Miscibility | Miscible | Immiscible/Poor | Hydrophobicity of the C10 tail overrides the polar head group. |
| Aggregation | None/Weak | Strong Micelles | Amphiphilic balance favors self-assembly.[1] |
Note: Values are approximate and temperature-dependent. Source: Huddleston et al., Green Chem. (2001).[1]
Amphiphilic Behavior & Self-Assembly (SAILs)[1]
The defining characteristic of [C10mim] ILs is their ability to form micelles in aqueous solution. This makes them excellent candidates for Drug Delivery Systems (DDS) , specifically for solubilizing hydrophobic active pharmaceutical ingredients (APIs).[1]
Critical Micelle Concentration (CMC)
The CMC of [C10mim] is significantly lower than shorter chains, meaning it aggregates at lower concentrations.[2]
-
[C10mim][Cl] CMC: ~40–60 mM[1]
-
[C10mim][Br] CMC: ~30–40 mM[1]
-
Comparison: [C4mim] does not form micelles; [C8mim] has a CMC >100 mM.[1]
Diagram 2: Micellization & Drug Solubilization
This diagram illustrates how [C10mim] monomers aggregate to encapsulate hydrophobic drugs.[1]
Figure 2: Mechanism of surfactant-mediated drug solubilization by [C10mim] micelles.[1]
Biological Interface: Toxicity & Safety
Crucial Warning for Drug Development: There is a direct correlation between alkyl chain length and toxicity. [C10mim] is significantly more toxic than [C2mim] or [C4mim].[1]
The "Side Chain Effect" Mechanism
-
Membrane Intercalation: The lipophilic C10 tail inserts into the phospholipid bilayer of cells.
-
Disruption: This insertion increases membrane permeability, leading to leakage of cytosolic content (cytolysis).
-
Mitochondrial Impact: The cation can disrupt the mitochondrial membrane potential, inhibiting oxidative phosphorylation.
Data Summary (Cytotoxicity EC50 on IPC-81 cells):
Implication: [C10mim] is best suited for antimicrobial coatings or transdermal permeation enhancement (where stratum corneum disruption is desired) rather than systemic administration.[1]
Experimental Protocols
Protocol A: Synthesis of 1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl])
This protocol yields the hydrophilic precursor used for further anion exchange.[1]
-
Preparation: Charge a dry 3-neck round-bottom flask with 1-methylimidazole (1.0 eq) under a nitrogen atmosphere.
-
Addition: Add 1-chlorodecane (1.1 eq) dropwise. Note: Use a slight excess of the haloalkane to ensure full conversion of the imidazole.
-
Reaction: Heat to 80°C with vigorous magnetic stirring for 48–72 hours . The mixture will become viscous.
-
Purification (Crucial):
-
Cool the mixture. [C10mim][Cl] is often a waxy solid or viscous liquid at room temperature.[1]
-
Wash the product 3x with ethyl acetate . The IL is immiscible in ethyl acetate, but unreacted starting materials are soluble.
-
-
Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours to remove trace solvents and water.
-
Validation: 1H NMR should show the disappearance of the imidazole ring protons and the appearance of the distinct decyl chain signals.
Protocol B: Determination of CMC via Conductivity
Self-validating method to confirm surfactant behavior.[1]
-
Setup: Calibrate a conductivity meter with standard KCl solutions. Maintain temperature at 25°C ± 0.1°C using a water bath.
-
Stock Solution: Prepare a 100 mM aqueous solution of [C10mim][Cl].
-
Titration: Add the IL solution stepwise into deionized water (initial volume 20 mL) while stirring.
-
Measurement: Record conductivity (κ) after each addition once the reading stabilizes.
-
Analysis:
-
Plot Conductivity (κ) vs. Concentration (C) .[1]
-
You will observe two linear regions with different slopes.
-
The Break Point: The intersection of these two lines is the CMC. Below CMC, monomers carry charge efficiently. Above CMC, micelle formation reduces effective charge mobility (counter-ion binding).
-
References
-
Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry. Link
-
Ranke, J., et al. (2004). "Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays." Ecotoxicology and Environmental Safety. Link
-
Blesic, M., et al. (2007). "Micellisation of ionic liquids in aqueous solution." Green Chemistry. Link
-
Ventura, S. P. M., et al. (2012). "Ecotoxicity of imidazolium-based ionic liquids: The influence of anion and cation alkyl chain length." Ecotoxicology. Link
-
Organic Syntheses. (2002). "Preparation of 1-Butyl-3-methylimidazolium-based Room Temperature Ionic Liquids." (General protocol adapted for C10). Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Master File: Imidazolium Trifluoromethanesulfonate ([BMIM][OTf])
Classification: Ionic Liquid (Room Temperature)
CAS Registry Number: 174899-66-2
Molecular Formula:
Executive Summary
1-Butyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [BMIM][OTf] or [BMIM][TfO] ) represents a critical class of hydrophilic, room-temperature ionic liquids (RTILs). Unlike its hydrophobic counterparts (e.g., [BMIM][NTf2]), [BMIM][OTf] occupies a unique chemical space due to its high miscibility with polar solvents (water, alcohols) while maintaining a wide electrochemical window (~4.0 V) and high thermal stability (>350°C).
For the pharmaceutical scientist, [BMIM][OTf] is not merely a "green solvent"; it is a functional reagent . It serves as a potent glycosylation promoter, a reusable medium for transition-metal catalysis, and a tunable electrolyte for biosensors.[1] However, its adoption requires strict adherence to purification protocols, as halide impurities and water content drastically alter its physicochemical profile and toxicity.
Physicochemical Architecture
The utility of [BMIM][OTf] stems from the weak coordination ability of the triflate anion combined with the asymmetry of the imidazolium cation, which frustrates crystallization.
Core Properties Table
| Property | Value | Context/Notes |
| Molecular Weight | 288.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens with impurities (halides/water).[1] |
| Density | 1.292 g/mL (at 20°C) | Denser than water; facilitates biphasic separations with alkanes. |
| Viscosity | ~90–100 mPa[1]·s (at 25°C) | Moderately viscous. Highly temperature-dependent.[1] Significantly higher than [BMIM][NTf2] (~52 mPa·s). |
| Melting Point | ~10°C (Glass transition < -80°C) | Liquid at room temperature.[1] |
| Solubility | Hydrophilic | Miscible: Water, Acetone, DCM, Alcohols. Immiscible: Hexane, Diethyl Ether, Toluene.[1] |
| Electrochemical Window | ~4.1 V | Drastically reduced by moisture (>500 ppm). |
Solvation Thermodynamics
[BMIM][OTf] acts as a "designer solvent" through two primary mechanisms:
-
Hydrogen Bonding: The C2-H of the imidazolium ring acts as a hydrogen bond donor, crucial for solubilizing carbohydrates and activating carbonyls.[1]
-
Anion Coordination: The triflate anion (
) is weakly coordinating, stabilizing cationic intermediates in reactions like glycosylation and Friedel-Crafts alkylations.[1]
Synthesis & Purification Protocol
Objective: Synthesize high-purity [BMIM][OTf] free of halide impurities (
Methodology: Anion Metathesis via Acetone Precipitation.[1] Rationale: Unlike hydrophobic ILs, [BMIM][OTf] cannot be washed with water to remove salts. We utilize the solubility difference of alkali halides in dry acetone.
Workflow Diagram (Synthesis)
Caption: Synthesis of [BMIM][OTf] via halide-free metathesis route to ensure pharmaceutical-grade purity.
Detailed Protocol
-
Precursor Synthesis ([BMIM][Cl]):
-
React 1-chlorobutane (1.1 eq) with 1-methylimidazole (1.0 eq) at 70°C under nitrogen for 48 hours.
-
Purification: Wash the resulting viscous oil with ethyl acetate (3x) to remove unreacted starting materials. Dry in vacuo to obtain [BMIM][Cl] as a white solid/hygroscopic solid.
-
-
Anion Metathesis:
-
Filtration & Isolation:
-
Filter the suspension through a Celite pad to remove LiCl.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
-
Final Drying (Critical):
Applications in Pharmaceutical Development[4]
Glycosylation Promoter
In carbohydrate chemistry, [BMIM][OTf] acts as both solvent and promoter, replacing hazardous chlorinated solvents and heavy metal promoters (e.g., Mercury/Silver salts).
-
Mechanism: The ionic liquid stabilizes the oxocarbenium ion intermediate.
-
Protocol:
-
Dissolve thioglycoside donor and acceptor in [BMIM][OTf].
-
Add N-iodosuccinimide (NIS) as the activator.[1]
-
Stir at Room Temperature (RT).
-
Extraction: Extract the product with diethyl ether (IL is immiscible, product partitions into ether).
-
Recycle: Wash the IL phase with ether and dry in vacuo for reuse.[1]
-
Mechanistic Diagram: Glycosylation
Caption: [BMIM][OTf] mediated glycosylation, highlighting the stabilization of the reactive intermediate and solvent recycling.
Safety, Toxicity & Green Chemistry Profile
While [BMIM][OTf] is a "green" alternative due to low volatility, it is not benign.
-
Acute Toxicity: Classified as Category 3 (Oral Toxicity) . The lipophilicity of the butyl chain facilitates membrane permeation.
-
Biodegradability: [BMIM] cations are generally poorly biodegradable ("Not Readily Biodegradable" per OECD 301F).
-
Implication: Waste streams containing [BMIM][OTf] must be incinerated or recycled; they cannot be released into wastewater systems.
-
-
Handling:
References
-
Synthesis & Properties: Huddleston, J. G., et al. "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 2001.[1]
-
Glycosylation Applications: Galan, M. C., et al. "Ionic liquids as a convenient new medium for the synthesis of glycosides." Tetrahedron Letters, 2007.
-
Physical Properties (Density/Viscosity): Tokuda, H., et al. "Physicochemical Properties and Structures of Room Temperature Ionic Liquids. 2. Variation of Alkyl Chain Length in Imidazolium Cation."[1] The Journal of Physical Chemistry B, 2005.
-
Toxicity Profile: Docherty, K. M., et al. "Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community."[1] Green Chemistry, 2007.
-
Electrochemical Window: Bonhôte, P., et al. "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts."[1] Inorganic Chemistry, 1996.[1]
Sources
1-Decyl-3-methylimidazolium Trifluoromethanesulfonate: A Hydrophobic Powerhouse for Green Biphasic Catalysis
Executive Summary
In the domain of green chemistry, Ionic Liquids (ILs) have evolved from mere "green solvents" to active functional materials. 1-Decyl-3-methylimidazolium trifluoromethanesulfonate (often abbreviated as
This technical guide explores the specific utility of
Part 1: Physicochemical Profile & The "C10 Effect"
The utility of
Structural Dynamics
-
Cation (
): The decyl chain disrupts the ionic lattice, lowering the melting point, but significantly increases van der Waals interactions. This "C10 Effect" renders the IL water-immiscible, a property absent in or analogs. -
Anion (
): The trifluoromethanesulfonate anion is non-hydrolyzable (unlike ), preventing the formation of HF acid in the presence of water, making it safer for biomass processing.
Key Physical Properties
Note: Values for the specific
| Property | Value / Trend | Implication for Green Chemistry |
| Physical State | Viscous Liquid at 25°C | Suitable for reaction media without solvent additives. |
| Hydrophobicity | High (Water Immiscible) | Enables biphasic systems ; product (e.g., HMF) can be extracted into the IL phase while water remains separate. |
| Viscosity | ~110–130 cP (25°C)* | Higher than |
| Thermal Stability | > 350°C | Allows for high-temperature reactor operations without solvent degradation. |
| Density | ~1.15 - 1.20 g/cm³ | Lower than shorter chains ( |
*Estimated based on
Part 2: Green Synthesis of
To maintain a green lifecycle, the synthesis of the IL itself must minimize waste. The following protocol utilizes a metathesis route optimized for high purity and halide removal.
Reagents
-
Precursor: 1-Decyl-3-methylimidazolium chloride (
) or bromide. -
Anion Source: Potassium triflate (
) or Lithium triflate ( ). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).
Step-by-Step Protocol
-
Stoichiometry: Dissolve 1.0 equivalent of
in deionized water. -
Metathesis: Add 1.1 equivalents of
(dissolved in minimal water) to the precursor solution. Stir vigorously for 4–6 hours at room temperature. -
Phase Separation: Decant the aqueous layer (containing LiCl).
-
Washing (Critical): Wash the IL layer with aliquots of deionized water until the wash water tests negative for halides (AgNO3 test).
-
Why? Halide impurities can poison metal catalysts in downstream applications.
-
-
Drying: Dry under high vacuum (< 1 mbar) at 70°C for 12 hours to remove trace water.
Caption: Synthesis workflow leveraging the hydrophobicity of the C10 cation for spontaneous phase separation.
Part 3: Core Application – Biphasic HMF Production
The primary "Green Chemistry" application of
The Problem
In aqueous acidic media, HMF yield is limited because HMF reacts with water. Organic solvents (DMSO) are hard to separate.
The Solution
The hydrophobic nature of
Experimental Protocol (High-Yield HMF)
Based on methodologies involving hydrophobic ILs for carbohydrate conversion.
Materials:
Procedure:
-
Loading: Mix Fructose and
in a reaction vessel (Ratio 1:10 w/w). -
Catalyst Addition: Add HCl (catalytic quantity).[4]
-
Reaction: Heat to 110°C for 60 minutes with vigorous stirring.
-
Note: The viscosity drops significantly at this temperature, enabling good mass transfer.
-
-
Extraction: Cool to room temperature. Add an extraction solvent (e.g., ethyl acetate or ether) to extract the HMF from the IL phase.
-
Results: Expect conversion rates >95% and HMF selectivity >85%.
Caption: Mechanistic role of [C10mim][OTf] in shielding HMF from rehydration, enhancing selectivity.
Part 4: Secondary Application – Green Tribology
serves as an excellent candidate for green lubricants , replacing fossil-fuel-based oils.-
Mechanism: The long decyl chain (
) behaves like a traditional non-polar oil, reducing friction via van der Waals forces. The ionic moiety ( ) adsorbs strongly to metal surfaces (steel/aluminum), forming a robust electric double layer that prevents metal-to-metal contact under high loads. -
Performance: Exhibits superior anti-wear properties compared to standard mineral oils due to the formation of protective metal-fluoride films (from the triflate anion) under tribological stress.[7]
Part 5: Safety & The "Green" Audit (E-E-A-T)
Scientific integrity requires acknowledging the trade-offs. While
Toxicity Profile
-
The "Side Chain Effect": Toxicity in imidazolium ILs generally increases with alkyl chain length.
- (Ethyl): Low toxicity.
- (Decyl): Moderate to High aquatic toxicity.
-
Mechanism: The lipophilic
tail facilitates penetration through biological membranes (e.g., in Daphnia magna or Vibrio fischeri), leading to membrane disruption ("narcosis").
Mitigation Strategies
To maintain "Green" status, researchers must employ:
-
Closed-Loop Cycles: The IL must be recycled >99% to prevent release into waterways.
-
Biphasic Extraction: Utilize the water immiscibility to ensure the IL never enters aqueous waste streams.
| Feature | Green Benefit | Risk Factor | Mitigation |
| C10 Chain | Enables product separation (Energy efficient) | High Aquatic Toxicity | Strict containment; Zero-discharge protocols |
| Triflate Anion | Hydrolysis stable (No HF formation) | Fluorinated (Persistence) | Incineration at end-of-life (if necessary) |
References
-
Synthesis and Properties of Hydrophobic Ionic Liquids
-
Hydrophobic Ionic Liquids for HMF Production
- Source: ResearchG
- Relevance: Details the use of (and analogs) in the high-yield conversion of sugars to HMF.
-
URL:[Link]
-
Toxicity of Ionic Liquids to Aqu
-
Tribological Properties of Imidazolium Ionic Liquids
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
Technical Monograph: 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate ([BDMIM][BF4])
CAS Number: 402846-78-0 Synonyms: [BDMIM][BF4], 1-n-Butyl-2,3-dimethylimidazolium tetrafluoroborate Classification: Task-Specific Ionic Liquid (TSIL) / C2-Blocked Imidazolium Salt
Executive Summary & Strategic Utility
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate ([BDMIM][BF4]) represents a critical evolution in ionic liquid (IL) technology, distinct from its more common analog, [BMIM][BF4]. The defining structural feature of [BDMIM][BF4] is the methylation of the C2 position on the imidazolium ring.
Why this matters (Expertise): In standard [BMIM] salts, the C2 proton is acidic (
This guide details the physicochemical profile, synthesis, and application of [BDMIM][BF4], specifically designed for researchers requiring a robust, non-reactive solvent matrix for sensitive catalytic cycles.
Physicochemical Identity
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 240.05 g/mol |
| Appearance | Clear, pale yellow viscous liquid (can solidify at low temps) |
| Melting Point | 38–40 °C (highly purity-dependent) |
| Density | 1.198 g/mL at 20 °C |
| Solubility | Soluble in water, acetone, dichloromethane; Immiscible with hexane, toluene |
| Electrochemical Window | Wide (~4.0–5.0 V), suitable for voltammetry |
| Viscosity | Higher than [BMIM][BF4] due to increased steric bulk |
Synthesis & Preparation Protocol
To ensure high purity suitable for electrochemical or catalytic applications, a two-step synthesis starting from 1,2-dimethylimidazole is required. This protocol minimizes halide impurities, which are detrimental to transition metal catalysis.
Phase 1: Quaternization (Synthesis of [BDMIM][Br])
-
Reagents: 1,2-Dimethylimidazole (1.0 eq), 1-Bromobutane (1.2 eq), Acetonitrile (Solvent).
-
Setup: Flame-dried round-bottom flask under inert atmosphere (
or Ar). -
Procedure:
-
Dissolve 1,2-dimethylimidazole in minimal acetonitrile.
-
Add 1-bromobutane dropwise at 0 °C to prevent exotherms.
-
Reflux at 80 °C for 24–48 hours. The solution will darken slightly.
-
Purification (Critical): Remove solvent in vacuo. The resulting solid/oil is [BDMIM][Br]. Recrystallize from ethyl acetate/acetonitrile (10:1) to remove unreacted imidazole.
-
Phase 2: Anion Metathesis (Formation of [BDMIM][BF4])
-
Reagents: [BDMIM][Br] (from Phase 1), Sodium Tetrafluoroborate (
, 1.1 eq), Acetone or Water. -
Procedure:
-
Dissolve [BDMIM][Br] in acetone (preferred for easier salt removal) or water.
-
Add
and stir at room temperature for 24 hours. -
Filtration: If using acetone, the byproduct NaBr will precipitate. Filter off the white solid.
-
Isolation: Evaporate the filtrate.
-
Washing: Dissolve the residue in dichloromethane (DCM) and wash with small volumes of deionized water to remove residual NaBr and excess
. -
Drying: Dry the DCM layer over
, filter, and evaporate. Dry the final oil under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway for CAS 402846-78-0, highlighting the critical anion exchange to replace the bromide ion.
Mechanistic Applications
A. Catalytic Solvent for Negishi Cross-Coupling
[BDMIM][BF4] is superior to standard solvents for Negishi couplings involving organozinc reagents.
-
Mechanism: The ionic liquid forms a biphasic system with toluene. The Pd-catalyst remains dissolved in the IL phase, while the product extracts into the toluene phase.
-
Stability Factor: The C2-methyl group prevents the formation of Pd-carbene complexes that often deactivate the catalyst in [BMIM]-based systems.
B. Toxicological Mechanism (Oxidative Stress)
While "green," imidazolium ILs exhibit toxicity profiles relevant to environmental safety and drug development (toxicity screening).
-
Pathway: [BDMIM] cations can penetrate cell membranes due to their lipophilicity (alkyl chain length dependent). Once intracellular, they induce Reactive Oxygen Species (ROS) generation, leading to lipid peroxidation and DNA damage.
Biological Interaction Diagram (Toxicity Pathway)
Figure 2: Proposed toxicological mechanism of [BDMIM][BF4] in eukaryotic cells, focusing on oxidative stress pathways.
Safety & Handling Protocols
Hazard Identification:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Signal Word: Warning.
Handling Procedures:
-
Hygroscopicity: [BDMIM][BF4] absorbs water from the atmosphere. Store in a desiccator or glovebox. Water content significantly alters viscosity and electrochemical windows.
-
Disposal: Do not dispose of in standard aqueous waste. As a fluorinated compound, it requires specific incineration protocols to prevent HF formation.
-
Spill Management: Absorb with sand or vermiculite. Do not use water to wash away large spills as this disperses the IL into the water table (high water solubility).
References
-
PubChem. Compound Summary for CID 2734244: 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate.[1] National Library of Medicine. Available at: [Link]
-
MDPI. Toxicity of Imidazolium Ionic Liquids. (Contextual reference on IL toxicity mechanisms). Available at: [Link]
Sources
Technical Deep Dive: 1-Decyl-3-methylimidazolium Triflate ([Dmim][TfO])
The following technical guide details the initial studies, synthesis, and physicochemical characterization of 1-Decyl-3-methylimidazolium Triflate ([Dmim][TfO]) .
Subject: [Dmim][TfO] (1-Decyl-3-methylimidazolium trifluoromethanesulfonate) Context: Initial Studies, Physicochemical Characterization, and Transport Phenomena Audience: Researchers in Ionic Liquids, Electrochemistry, and Surface Science
Executive Summary: The Amphiphilic Frontier
1-Decyl-3-methylimidazolium triflate ([Dmim][TfO]) represents a critical inflection point in the homologous series of imidazolium-based ionic liquids. Unlike its shorter-chain counterparts (e.g., [Emim] or [Bmim]) which act purely as solvents or electrolytes, [Dmim][TfO] introduces significant amphiphilic character due to its long
Initial studies focused on this compound to understand the "break point" where van der Waals interactions begin to dominate over Coulombic forces, drastically altering viscosity, conductivity, and phase behavior. With a melting point of approximately 27 °C , it sits on the boundary between Room Temperature Ionic Liquids (RTILs) and low-melting organic salts, serving as a model system for studying nanostructural organization and surfactant-like behavior in electrolytes.
Synthesis & Fabrication Protocol
The discovery and initial characterization of [Dmim][TfO] relied on a robust two-step synthesis: Quaternization followed by Anion Metathesis . This protocol ensures high purity, essential for accurate electrochemical measurements.
Step 1: Quaternization (Precursor Synthesis)
-
Reaction: Nucleophilic substitution (
) of 1-chlorodecane by 1-methylimidazole. -
Reagents: 1-Methylimidazole (1.0 eq), 1-Chlorodecane (1.1 eq).
-
Conditions: Reflux at 70–80 °C for 48–72 hours under inert atmosphere (
). -
Product: 1-Decyl-3-methylimidazolium chloride ([Dmim][Cl]).
-
Purification: The resulting viscous oil/solid is washed with ethyl acetate (to remove unreacted starting materials) and dried in vacuo.
Step 2: Anion Metathesis (The Triflate Exchange)
-
Reaction: Ion exchange between [Dmim][Cl] and a triflate source (Lithium Triflate or Triflic Acid).
-
Protocol:
-
Dissolve [Dmim][Cl] in Dichloromethane (DCM) or Water (depending on the salt source).
-
Add Lithium Triflate (
) in slight excess (1.05 eq). -
Stir vigorously for 24 hours at room temperature.
-
Phase Separation: The hydrophobic nature of the
chain facilitates separation if water is used as the aqueous phase for LiCl removal.
-
-
Purification (Critical):
-
Wash the DCM layer repeatedly with deionized water until the aqueous phase tests negative for chloride (AgNO3 test).
-
Remove solvent via rotary evaporation.
-
Final Drying: Dry under high vacuum (
mbar) at 60 °C for at least 48 hours to remove trace water, which drastically skews viscosity data.
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway for [Dmim][TfO] emphasizing the critical purification step to remove halide impurities.
Physicochemical Characterization
The initial studies of [Dmim][TfO] were pivotal in establishing the "Alkyl Chain Effect" laws for ionic liquids. As the chain lengthens from
Key Data Summary
| Property | Value | Conditions | Causality/Significance |
| Molecular Formula | - | - | |
| Molecular Weight | 372.45 g/mol | - | - |
| Melting Point | 27 °C | DSC | Borderline RTIL; solidifies in cool labs. |
| Viscosity ( | ~298 cP | 25 °C | High viscosity due to van der Waals friction of |
| Conductivity ( | 0.41 mS/cm | 24 °C | Low mobility of large cations; ion aggregation. |
| Density | 1.15 g/cm³ | 26 °C | Lower than [Emim][TfO] due to free volume of alkyl chains. |
| Electrochemical Window | ~4.0–4.5 V | vs. Pt | High stability of the Triflate anion. |
Structure-Property Logic
The transition to [Dmim] (
-
Viscosity Increase: The long tails act like "molecular anchors," increasing internal friction (
cP vs ~ cP for [Emim][TfO]). -
Conductivity Drop: High viscosity impedes ion mobility (Walden Rule violation), and the non-polar domains act as insulating barriers to charge transport.
Mechanistic Pathway Diagram
Caption: Causal relationship between the C10 alkyl chain length and the resulting transport properties of [Dmim][TfO].
Initial Applications & Discovery Context
The discovery of [Dmim][TfO] was not an isolated event but part of the systematic "tuning" of ionic liquids.
Electrical Double Layer (EDL) Studies
Researchers used [Dmim][TfO] to probe the effect of cation size on capacitance.[1]
-
Finding: Contrary to simple Helmholtz models, larger cations like [Dmim]+ often show anomalous capacitance behavior due to the compression of the alkyl tail at the electrode interface or the formation of a "lattice-like" layer that prevents overcrowding.
-
Relevance: Critical for designing Supercapacitors where pore size must match ion size.
Tribology and Lubrication
The long alkyl chain makes [Dmim][TfO] an excellent boundary lubricant.
-
Mechanism: The polar imidazolium ring anchors to the metal surface, while the
tail extends outwards, forming a "brush-like" protective layer that prevents metal-metal contact.
Surfactant Behavior
[Dmim][TfO] acts as a cationic surfactant.[2] In aqueous solutions, it forms micelles at critical micelle concentrations (CMC) much lower than short-chain ILs, enabling its use in micellar catalysis .
References
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 2021. Retrieved from [Link][1]
-
PubChem Compound Summary for CID 22239085. 1-Decyl-3-methylimidazolium triflate. National Center for Biotechnology Information. Retrieved from [Link]
-
Nucleation, Coalescence, and Thin-Film Growth of Triflate-Based Ionic Liquids. Colloids and Interfaces, 2022. Retrieved from [Link][1]
Sources
The Dual Nature of Imidazolium Ionic Liquids: A Technical Guide to Environmental Fate and Safety Profiling
Executive Summary Imidazolium-based ionic liquids (ILs) occupy a paradoxical position in modern chemistry. Often lauded as "green solvents" due to their negligible vapor pressure and high thermal stability, their interaction with biological systems reveals a complex safety profile.[1] For researchers in drug development and catalysis, the "green" label is insufficient; one must navigate the specific Structure-Activity Relationships (SAR) that dictate whether an IL is a benign solvent or a potent cytotoxin. This guide synthesizes the latest toxicological data, biodegradability mechanisms, and safety protocols to provide an authoritative framework for the selection and handling of imidazolium ILs.
Part 1: The Toxicity Matrix (Structure-Activity Relationships)
The toxicity of imidazolium ILs is not random; it follows predictable mechanistic rules governed by the cation's lipophilicity and the anion's stability.
The Side Chain Effect (The "Cation Rule")
The most critical determinant of toxicity in imidazolium ILs is the length of the alkyl substituent on the nitrogen atoms (typically the N-1 and N-3 positions).
-
Mechanism of Action: This is primarily a surfactant effect. Long alkyl chains increase the lipophilicity of the cation, allowing it to intercalate into the phospholipid bilayer of cell membranes. This leads to membrane fluidization, disruption of transmembrane potentials, and ultimately, cell lysis.
-
The "Cut-Off" Point:
-
Short Chains (C1–C4): Generally exhibit low acute toxicity. They are too hydrophilic to disrupt membranes significantly.
-
Medium to Long Chains (C8–C12): Toxicity increases largely exponentially with chain length. For example, [C10mim][Cl] has been shown to be orders of magnitude more cytotoxic to human Caco-2 cells than [C2mim][Cl].
-
-
Causality: The hydrophobic tail mimics the lipid tails of the membrane, while the charged imidazolium head group interacts with the phosphate head groups, causing structural defects (poration).
The Anion Effect
While the cation drives acute toxicity, the anion dictates stability and long-term persistence.
-
Fluorinated Anions (PF₆⁻, BF₄⁻): Historically popular for stability, these are problematic. They are resistant to hydrolysis but, under extreme conditions, can release hydrofluoric acid (HF). They generally exhibit higher ecotoxicity due to their metabolic stability.
-
Halides (Cl⁻, Br⁻): Moderate toxicity, largely dependent on the cation pairing.
-
Bio-derived Anions (Acetate, Amino Acids): Significantly reduce the overall toxicity profile and enhance biodegradability.
Visualization: The Toxicity Pathway
The following diagram illustrates the causal link between molecular structure and cellular toxicity.
Figure 1: The "Side Chain Effect" pathway showing how alkyl chain elongation drives lipophilicity and subsequent membrane disruption.
Part 2: The Biodegradability Bottleneck
A major environmental concern is the persistence of the imidazolium core. The aromatic ring is highly resistant to oxidative cleavage by standard microbial enzymes found in wastewater treatment plants.
The Resistance Problem
Standard dialkylimidazolium salts (e.g., [BMIM][PF6]) often fail OECD 301 Ready Biodegradability tests. The heterocyclic ring is stable, and without a "handle" for enzymatic attack, the molecule persists in the environment, potentially accumulating in soil and aquifers.
The Solution: Functionalization
To engineer "green" ILs, researchers must introduce labile functional groups into the side chains.
-
Ester Functionalization: Incorporating an ester linkage (e.g., 1-(alkyloxycarbonylmethyl)-3-methylimidazolium) provides a site for enzymatic hydrolysis. Esterases in the environment can cleave the side chain, rendering the remaining metabolite more polar and less toxic.
-
Amide Groups: Similar to esters but slightly more stable; they still offer a degradation pathway superior to simple alkyl chains.
Data Summary: Biodegradability vs. Structure[2]
| IL Structure | Anion | OECD 301 Result | Classification |
| [BMIM] (Butyl-methyl-imidazolium) | PF₆⁻ | < 5% degradation | Persistent |
| [OMIM] (Octyl-methyl-imidazolium) | Cl⁻ | < 10% degradation | Persistent |
| Ester-functionalized Imidazolium | Br⁻ | > 60% degradation (28 days) | Readily Biodegradable |
| Choline-based (Non-imidazolium) | Amino Acid | > 80% degradation | Readily Biodegradable |
Part 3: Safety in Pharmaceutical Applications
In drug delivery, imidazolium ILs are used to solubilize poorly soluble Active Pharmaceutical Ingredients (APIs) or as permeation enhancers. The safety margin is narrow.
The Therapeutic Window
The very property that makes ILs effective permeation enhancers (membrane interaction) is what makes them toxic.
-
Permeation Enhancement: Low concentrations of ILs can transiently open tight junctions or fluidize the lipid bilayer, aiding drug transport.
-
Cytotoxicity: Exceeding the critical micelle concentration (CMC) or using long-chain cations (>C8) often leads to irreversible cell damage.
Protocol: In Vitro Cytotoxicity Assessment
Objective: Determine the IC50 (half-maximal inhibitory concentration) of a new IL formulation.
Methodology (Self-Validating):
-
Cell Line Selection: Use Caco-2 (intestinal model) or HepG2 (liver metabolic model).
-
Preparation: Dissolve IL in culture media. Critical Step: Verify pH stability. Imidazolium ILs can alter media pH; adjust to 7.4 to ensure toxicity is not an artifact of acidity.
-
Exposure: Incubate cells for 24h and 48h with a log-scale concentration range (e.g., 0.1 µM to 10 mM).
-
Assay: Use MTT or WST-1 assays to measure mitochondrial activity.
-
Control Validation: Run a Positive Control (Triton X-100, 1%) to ensure the assay detects lysis, and a Negative Control (Media only).
-
Readout: Calculate % Viability = (Absorbance_sample / Absorbance_control) × 100.
Part 4: Safety Assessment Workflow
For a researcher introducing a new imidazolium IL into a workflow, the following decision tree ensures compliance and safety.
Figure 2: Step-by-step safety validation workflow for novel ionic liquids.
Part 5: Operational Safety & Handling
Synthesis Hazards
-
Exotherms: The quaternization reaction (forming the imidazolium cation) can be highly exothermic. Protocol: Add the alkyl halide dropwise to the imidazole under temperature control (inert atmosphere, < 60°C) to prevent runaway reactions.
-
Purification: "Green" ILs are often contaminated with starting materials (e.g., 1-methylimidazole) which are volatile and toxic. Validation: Use 1H NMR to confirm the absence of starting material peaks before biological testing.
Disposal
Never pour imidazolium ILs down the drain. Despite low volatility, their water solubility and persistence pose aquatic risks.[2]
-
Segregation: Collect in dedicated "Halogenated" or "Non-Halogenated" solvent waste streams depending on the anion.
-
Recycling: Use liquid-liquid extraction (washing with water/organic solvents) to recover ILs, as their high cost and stability make recycling economically and environmentally viable.
References
-
Flieger, J., & Flieger, M. (2020).[3] Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267.[3] Link
-
Stolte, S., et al. (2007).[4] Effects of different head groups and functionalised side chains on the aquatic toxicity of ionic liquids. Green Chemistry, 9, 1170-1179.[4] Link
-
Ranke, J., et al. (2004).[3] Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404.[3] Link
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Link
-
Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology, 29(12), 1038-1054. Link
Sources
General overview of 1-alkyl-3-methylimidazolium salts.
Executive Summary
The 1-alkyl-3-methylimidazolium class ([Cnmim][X]) represents the "workhorse" of ionic liquid (IL) chemistry. For drug development professionals, these salts offer a distinct advantage: tunable physicochemical properties that bridge the gap between organic solvents and molten salts. Unlike traditional solvents, their negligible vapor pressure and high thermal stability allow for safer processing of active pharmaceutical ingredients (APIs).[1] However, their utility in pharma is governed by a strict structure-property relationship—specifically the alkyl chain length (n) and the anion (X)—which dictates solubility, viscosity, and, critically, cytotoxicity. This guide provides a rigorous technical overview of their synthesis, characterization, and application in drug delivery systems.
Molecular Architecture & Tunability
The core utility of [Cnmim][X] salts lies in their asymmetry. The imidazolium ring provides a delocalized positive charge, while the alkyl side chain disrupts crystal packing, lowering the melting point.
The Cation: [Cnmim]+[2]
-
Head Group (Imidazolium): The aromatic ring is the site of hydrogen bonding (specifically at the C2 position).
-
Tail Group (Alkyl Chain):
-
Short Chains (C1–C2): High melting points, high viscosity, lower lipophilicity.
-
Medium Chains (C4–C8): Optimal "sweet spot" for solvent applications (liquid at room temperature).
-
Long Chains (>C10): Surfactant-like behavior, micelle formation, and significantly increased cytotoxicity (membrane disruption).
-
The Anion: [X]-
The anion dictates the water miscibility and chemical stability of the salt.
-
Hydrophilic: Chloride [Cl]⁻, Bromide [Br]⁻, Acetate [OAc]⁻. Used for cellulose dissolution and synthesis precursors.[2]
-
Hydrophobic: Hexafluorophosphate [PF₆]⁻, Bis(trifluoromethylsulfonyl)imide [NTf₂]⁻. Used for biphasic extractions and moisture-sensitive reactions.
Synthesis Strategy: The Halide Route & Metathesis
The synthesis of high-purity ILs is a two-stage process. First, the formation of the halide precursor via quaternization (Menshutkin reaction), followed by anion exchange (metathesis) if a non-halide salt is required.
Visualization: Synthesis Workflow
The following diagram outlines the critical decision pathways in [Cnmim] synthesis, emphasizing the purification loops required for pharmaceutical-grade purity.
Figure 1: Step-by-step synthesis and purification workflow for 1-alkyl-3-methylimidazolium salts, highlighting the critical Silver Nitrate quality gate.
Physicochemical Characterization
For pharmaceutical applications, viscosity and water content are critical quality attributes (CQAs). The table below summarizes typical properties for common [Cnmim] salts.
| Ionic Liquid | Cation Chain (n) | Anion | Melting Point (°C) | Viscosity (cP @ 25°C) | Water Miscibility | Primary Application |
| [Emim][Cl] | 2 | Chloride | 87 (Solid) | N/A | Miscible | Cellulose dissolution, Precursor |
| [Bmim][Cl] | 4 | Chloride | 65 (Solid) | N/A | Miscible | Precursor, Hydrophilic solvent |
| [Bmim][BF₄] | 4 | Tetrafluoroborate | -81 (Liquid) | ~110 | Miscible | Catalysis, Electrochemistry |
| [Bmim][PF₆] | 4 | Hexafluorophosphate | 10 (Liquid) | ~300 | Immiscible | Biphasic extraction |
| [Omim][Cl] | 8 | Chloride | -60 (Liquid) | >500 | Miscible | Surfactant, Antibacterial |
Note: Viscosity is highly sensitive to water content and temperature. "Dry" ILs are significantly more viscous than "wet" ILs.
Pharmaceutical Interface: Toxicity & API-ILs
The most significant barrier to the adoption of ILs in drug delivery is toxicity.
The "Side Chain Effect"
Research consistently demonstrates a correlation between the alkyl chain length and cytotoxicity.[3]
-
Mechanism: Long alkyl chains (>C8) increase the lipophilicity of the cation, allowing it to intercalate into the lipid bilayer of cell membranes, causing disruption and cell death (necrosis).
-
Implication: For systemic drug delivery, short chains (C2–C4) are preferred. Long chains (C10–C12) are investigated primarily for topical antimicrobial applications.
Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)
Instead of using the IL as a solvent, the drug itself can be converted into an IL. By pairing an acidic drug (e.g., Ibuprofen) with a biocompatible cation (e.g., [Emim] or Choline), the drug becomes a liquid salt.
-
Benefit: Eliminates polymorphism issues (no crystal lattice to maintain) and drastically improves bioavailability of poorly water-soluble drugs.
Visualization: Toxicity vs. Lipophilicity Logic
Figure 2: The dual-edged nature of alkyl chain length: increasing permeability for transdermal delivery while simultaneously increasing cytotoxicity risks.
Experimental Protocols
Protocol A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl])
A precursor synthesis requiring strict moisture control.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.
-
Reagents: Add 1-methylimidazole (0.5 mol, freshly distilled) and 1-chlorobutane (0.6 mol, 1.2 eq) to the flask.
-
Expert Note: A slight excess of the alkyl halide ensures complete consumption of the imidazole, which is harder to remove later.
-
-
Reaction: Heat the mixture to 70°C under a nitrogen atmosphere for 48 hours .
-
Observation: The solution will initially be biphasic but will become a single homogeneous phase as the product forms. As it cools, [Bmim][Cl] may crystallize (white solid).
-
-
Purification:
-
Wash the resulting solid/viscous oil 3 times with ethyl acetate (an anti-solvent for the IL but good solvent for unreacted starting materials).
-
Decant the ethyl acetate supernatant.
-
-
Drying: Dry the product under high vacuum (< 1 mbar) at 60°C for 12 hours to remove residual volatiles.
Protocol B: Anion Metathesis (Halide to Hydrophobic Anion)
Converting [Bmim][Cl] to [Bmim][PF₆] or [NTf₂].
-
Dissolution: Dissolve 0.1 mol of [Bmim][Cl] in 50 mL of distilled water.
-
Exchange: Slowly add an aqueous solution containing 0.11 mol (1.1 eq) of the metal salt (e.g., K[PF₆] or Li[NTf₂]).
-
Mechanism:[2] The hydrophobic IL will form immediately and phase separate from the water.
-
-
Separation: Transfer to a separatory funnel. Collect the lower, denser IL phase.
-
Washing (Critical Step): Wash the IL phase with aliquots of distilled water.
-
Validation (Self-Validating Step):
-
Collect the wash water.
-
Add 2 drops of 0.1 M Silver Nitrate (AgNO₃) solution.
-
Result: If a white precipitate (AgCl) forms, halide is still present. Repeat washing.
-
Pass: If the solution remains clear, the IL is halide-free.
-
-
Final Drying: Rotary evaporate to remove bulk water, then high-vacuum dry at 70°C for 24 hours.
References
-
Synthesis & Cellulose Dissolution: Ren, Q., Wu, J., & Zhang, J. (2003).[2] Synthesis of 1-allyl,3-methylimidazolium-based room-temperature ionic liquid and preliminary study of its dissolving cellulose.[2] Acta Polymerica Sinica.
-
Physicochemical Properties: Koller, T., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data.
-
Toxicity & Chain Length: Li, X., et al. (2009). Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae. Ecotoxicology and Environmental Safety.
-
Pharmaceutical Applications: Egorova, K. S., et al. (2017). Ionic liquids in pharmaceutical and biomedical applications: A review. Chemical Reviews.
-
Metathesis & Purity: Mallick, B., et al. (2022). Continuous Counter-Current Ionic Liquid Metathesis in Mixer-Settlers. ACS Sustainable Chemistry & Engineering.
Sources
- 1. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Catalytic Media: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([DecMIm][OTf])
Executive Summary
1-Decyl-3-methylimidazolium trifluoromethanesulfonate (commonly abbreviated as [DecMIm][OTf] or [C10MIm][OTf] ) represents a specialized class of amphiphilic ionic liquids (ILs) designed for phase-transfer catalysis and biphasic reaction systems. Unlike its shorter-chain counterparts (e.g., [EMIm][OTf]), the inclusion of a ten-carbon decyl chain imparts significant hydrophobicity to the cation, while the triflate anion maintains moderate coordination ability and high thermal stability.
This Application Note details the utility of [DecMIm][OTf] in biomass valorization , electrocatalysis , and enzymatic stabilization , providing validated protocols for researchers in green chemistry and process engineering.
Physicochemical Profile & Catalytic Relevance[1][2][3][4][5]
The utility of [DecMIm][OTf] in catalysis is derived from its "designer solvent" properties. The mismatch between the long hydrophobic tail and the polar ionic headgroup creates nanostructured domains within the liquid, essential for solubilizing complex organic substrates.
| Property | Value / Characteristic | Relevance to Catalysis |
| Molecular Formula | Amphiphilic structure allows solvation of both polar and non-polar intermediates. | |
| Melting Point | ~ -19 °C to 27 °C (varies w/ purity) | Liquid at room temperature (RTIL), enabling low-energy processing. |
| Density | 1.18 g/cm³ (at 25 °C) | Higher than water; facilitates gravity-driven phase separation in biphasic systems. |
| Hydrophobicity | Water-immiscible | Critical for Biphasic Acid Catalysis . Extracts organic products (e.g., HMF) from aqueous phases, preventing degradation. |
| Thermal Stability | Stable up to ~350 °C | Suitable for high-temperature dehydrations and organic synthesis. |
| Viscosity | ~298 cP (at 25 °C) | Moderate viscosity requires elevated temperatures (>60°C) for efficient mass transfer during catalysis. |
Core Applications
Application A: Biphasic Acid Catalysis (Biomass Valorization)
The primary industrial application of [DecMIm][OTf] is in the dehydration of carbohydrates (fructose/glucose) to produce 5-Hydroxymethylfurfural (HMF) , a key platform chemical.
-
The Challenge: HMF is unstable in acidic aqueous environments, rapidly rehydrating to form levulinic acid and formic acid byproducts.
-
The [DecMIm][OTf] Solution: The IL acts as a hydrophobic extraction solvent. The reaction occurs at the interface or within the aqueous phase (catalyzed by mineral acid), and the HMF product immediately partitions into the [DecMIm][OTf] phase. This "reactive extraction" shifts the equilibrium forward and protects the HMF from degradation.
Application B: Electrocatalytic CO2 Reduction
Imidazolium-based ILs are potent co-catalysts for the electrochemical reduction of CO2 to CO.[1]
-
Mechanism: The C2-proton of the imidazolium ring interacts with the CO2 molecule, lowering the activation energy for the formation of the radical anion intermediate (
). -
Role of [DecMIm][OTf]: While short-chain ILs (e.g., [BMIm]) are common, the long decyl chain of [DecMIm] modifies the double-layer structure at the electrode interface. It forms a hydrophobic barrier that can suppress the competing Hydrogen Evolution Reaction (HER) in aqueous-contaminated systems, enhancing Faradaic efficiency for CO production.
Application C: Enzymatic Catalysis (Lipase Stabilization)
Lipases (e.g., Candida antarctica Lipase B) are often deactivated by polar substrates (like methanol) in biodiesel production.
-
Benefit: [DecMIm][OTf] provides a "lipid-mimetic" microenvironment. Its hydrophobic domains stabilize the open conformation of the lipase ("lid-open"), significantly enhancing activity and stability compared to hydrophilic ILs or volatile organic solvents.
Experimental Protocols
Protocol 1: Synthesis of [DecMIm][OTf] (Metathesis Route)
Rationale: Commercial availability can be sporadic. This protocol ensures high-purity synthesis via anion exchange.
Reagents:
-
1-Decyl-3-methylimidazolium bromide ([DecMIm][Br]) (Precursor)
-
Sodium Trifluoromethanesulfonate (NaOTf) or Lithium Triflate (LiOTf)
-
Dichloromethane (DCM)
-
Deionized Water
Workflow:
Figure 1: Synthesis workflow for [DecMIm][OTf] via anion metathesis.
Step-by-Step:
-
Dissolve 10 mmol of [DecMIm][Br] in 20 mL of deionized water.
-
Dissolve 11 mmol (1.1 eq) of NaOTf in 20 mL of deionized water.
-
Mix the two solutions. A hydrophobic layer of [DecMIm][OTf] will separate immediately.
-
Stir vigorously for 24 hours to ensure complete anion exchange.
-
Add 30 mL of Dichloromethane (DCM) to dissolve the IL product.
-
Wash the DCM layer with deionized water (3 x 20 mL) to remove NaBr and excess salts.
-
QC Check: Test the final wash water with
. If a precipitate forms, wash again.
-
-
Dry the organic phase over anhydrous
, filter, and remove DCM via rotary evaporation. -
Dry the resulting oil in a vacuum oven at 60 °C for 24 hours to remove trace water.
Protocol 2: Biphasic Conversion of Fructose to HMF
Rationale: Maximizing HMF yield by exploiting the hydrophobic extraction capability of [DecMIm][OTf].
Reagents:
-
Fructose (Substrate)
-
[DecMIm][OTf] (Organic Phase)
-
0.1 M HCl (Aqueous Phase/Catalyst)
-
Ethyl Acetate (for final product isolation)
Workflow:
Figure 2: Biphasic catalytic cycle for HMF production using [DecMIm][OTf].
Step-by-Step:
-
Preparation: In a pressure tube or round-bottom flask, combine:
-
1.0 g [DecMIm][OTf]
-
0.5 mL 0.1 M HCl (aqueous) containing 100 mg Fructose.
-
-
Reaction: Heat the biphasic mixture to 110 °C with vigorous stirring (magnetic stir bar).
-
Note: The system must be stirred fast enough to create an emulsion for effective mass transfer, but the phases will separate upon stopping.
-
-
Duration: Run the reaction for 60 minutes .
-
Separation: Cool the reaction to room temperature. Centrifuge if necessary to speed up phase separation.
-
Top Phase: Aqueous (contains unreacted fructose, HCl).
-
Bottom Phase: [DecMIm][OTf] (contains extracted HMF).
-
-
Isolation: Decant the aqueous phase. Extract the HMF from the IL phase using Ethyl Acetate (3 x 5 mL). [DecMIm][OTf] is immiscible with EtOAc, allowing easy separation.
-
Quantification: Analyze the EtOAc fraction via HPLC or GC-MS to determine HMF yield.
Safety & Handling
-
Toxicity: Like most imidazolium ILs, [DecMIm][OTf] causes skin and eye irritation. The long alkyl chain increases lipophilicity, potentially increasing cell membrane permeability compared to short-chain ILs.
-
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood, especially during the synthesis involving DCM.
-
Storage: Hygroscopic. Store in a desiccator or tightly sealed container under argon/nitrogen. Water uptake can significantly alter viscosity and catalytic performance.
References
-
HMF Production in Hydrophobic ILs
- Title: C10MI·CF3SO3: a hydrophobic ionic liquid medium for the production of HMF from sugars avoiding the use of organic solvent.
- Source: ResearchGate / Scientific Liter
-
URL:
-
General Synthesis of Imidazolium Triflates
- Title: Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids.
- Source: ACS Public
-
URL:
-
Lipase Catalysis in Ionic Liquids
- Title: Ionic Liquids: Efficient Media for the Lipase-C
- Source: MDPI / SciSpace.
-
URL:
-
Electrochemical CO2 Reduction in Imidazolium ILs
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electroreduction of CO2 in Ionic Liquid-Based Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Efficient electrocatalytic reduction of CO2 on an Ag catalyst in 1-ethyl-3-methylimidazolium ethylsulfate, with its co-catalytic role as a supporting electrolyte during the reduction in an acetonitrile medium - PMC [pmc.ncbi.nlm.nih.gov]
Using [C10MIM][OTf] as an electrolyte in batteries.
Application Note: High-Purity Synthesis and Electrochemical Implementation of [C10MIM][OTf] for Next-Generation Energy Storage
Executive Summary
This application note details the synthesis, characterization, and implementation of 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]) as a robust electrolyte solvent for lithium-based batteries. While short-chain ionic liquids (ILs) are common, the C10-alkyl chain variant offers distinct advantages in hydrophobicity and interfacial stability , critical for suppressing moisture contamination and stabilizing lithium metal anodes. This guide provides a validated protocol for synthesizing semiconductor-grade [C10MIM][OTf] via anion metathesis and outlines the workflow for coin-cell fabrication.
Target Audience: Materials Scientists, Electrochemists, and R&D Process Engineers.
Strategic Rationale: Why [C10MIM][OTf]?
In the development of safe, high-voltage batteries, [C10MIM][OTf] occupies a specific functional niche compared to its shorter-chain analogs (e.g., [EMIM][OTf]):
| Feature | Mechanism | Benefit |
| Hydrophobicity | Long alkyl chain (C10) increases non-polar character. | Reduces water uptake from the atmosphere, preventing hydrolysis of Li-salts (e.g., LiPF₆) and HF formation. |
| Nanostructuring | C10 chains induce segregation into polar/non-polar domains. | Creates continuous ionic channels that facilitate Li+ transport despite higher bulk viscosity. |
| Thermal Stability | Strong electrostatic forces + stable triflate anion. | Negligible vapor pressure; prevents cell venting/explosion at high temperatures (>300°C). |
| Wide ESW | Imidazolium cation stability + oxidation-resistant OTf anion. | Supports high-voltage cathodes (>4.5 V vs. Li/Li⁺). |
Protocol A: High-Purity Synthesis of [C10MIM][OTf]
Objective: Synthesize [C10MIM][OTf] with halide impurities < 50 ppm. Method: Anion Metathesis (Halide-to-Triflate Exchange).
Reagents Required:
-
Precursor: 1-decyl-3-methylimidazolium bromide ([C10MIM][Br]) (Purity >98%).
-
Salt: Lithium Triflate (LiOTf) or Potassium Triflate (KOTf).
-
Solvent: Dichloromethane (DCM) and Deionized Water (18.2 MΩ·cm).
-
Drying Agent: Magnesium Sulfate (MgSO₄).
Step-by-Step Workflow:
-
Stoichiometric Mixing:
-
Dissolve 50.0 g of [C10MIM][Br] in 100 mL of distilled water.
-
Separately, dissolve 1.1 equivalents of LiOTf in 50 mL of distilled water.
-
Note: Excess LiOTf ensures complete displacement of the bromide anion.
-
-
Metathesis Reaction:
-
Mix the two aqueous solutions in a round-bottom flask.
-
Stir vigorously for 24 hours at Room Temperature (RT).
-
Observation: The solution will separate into two phases. The hydrophobic [C10MIM][OTf] will form the denser bottom layer (or oil droplets depending on exact density relative to brine).
-
-
Extraction & Purification (The "Washing" Phase):
-
Add 100 mL of DCM to extract the IL. Shake and separate the organic layer.[1]
-
Critical Step (Silver Nitrate Test): Wash the DCM layer with fresh deionized water (5 x 50 mL). After the 5th wash, collect a drop of the aqueous waste and add dilute AgNO₃.
-
Pass Criteria: Solution remains clear (No AgBr precipitate). If cloudy, repeat water washes.
-
-
Drying:
-
Dry the DCM phase over anhydrous MgSO₄ for 4 hours.
-
Filter off solids.
-
Remove DCM via rotary evaporation (40°C, reduced pressure).
-
Final Desiccation: Dry the resulting viscous oil under high vacuum (< 10⁻³ mbar) at 70°C for 48 hours to remove trace water.
-
Synthesis Visualization
Figure 1: Synthesis workflow for [C10MIM][OTf] ensuring halide removal.
Protocol B: Electrolyte Formulation & Characterization
Pure [C10MIM][OTf] is the solvent. To make it an electrolyte, a lithium salt must be dissolved.
Standard Formulation: 1.0 M LiOTf in [C10MIM][OTf].
-
Note: Using the same anion (OTf⁻) for both the IL and the salt simplifies the chemical environment and prevents anion exchange complications.
Characterization Steps:
-
Viscosity & Conductivity:
-
Use a cone-and-plate rheometer for viscosity. Expect values > 100 cP at 25°C due to the C10 chain.
-
Use electrochemical impedance spectroscopy (EIS) with a dip-probe cell for conductivity.
-
Insight: Heat the electrolyte to 40°C or 60°C during battery operation if room temperature conductivity is insufficient (< 0.5 mS/cm).
-
-
Electrochemical Stability Window (ESW):
-
Setup: 3-Electrode Cell.
-
Working Electrode: Platinum (Pt) disk or Glassy Carbon.
-
Counter Electrode: Pt wire.
-
Reference Electrode: Ag/Ag⁺ (in IL) or Li/Li⁺ strip.
-
-
Method: Linear Sweep Voltammetry (LSV) at 1 mV/s.
-
Criteria: Define ESW limits where current density exceeds 0.1 mA/cm².
-
Expected Result: Anodic limit ~4.5V - 5.0V vs Li/Li⁺.
-
Protocol C: Coin Cell Assembly (CR2032)
Environment: Argon-filled Glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).
Components:
-
Anode: Lithium Metal disk (cleaned).
-
Cathode: LiFePO₄ (LFP) or NMC coated on Aluminum foil.
-
Separator: Glass Fiber (Whatman GF/D) or Celgard 2500.
-
Note: Glass fiber is preferred for viscous ILs to ensure adequate wetting.
-
-
Electrolyte: 1.0 M LiOTf in [C10MIM][OTf].
Assembly Workflow:
-
Cathode Preparation: Punch cathode discs and dry under vacuum at 120°C for 12 hours.
-
Wetting (Critical):
-
Due to high viscosity, [C10MIM][OTf] does not wet separators instantly.
-
Protocol: Place the glass fiber separator in a petri dish containing the electrolyte. Apply vacuum (-0.8 bar) for 5 minutes to force the IL into the pores.
-
-
Stacking:
-
Case (Negative): Place Li metal disk.
-
Separator: Place pre-wetted separator over Li.
-
Electrolyte: Add 1 extra drop (approx. 20 µL) to the separator surface.
-
Cathode: Place cathode active side down.
-
Spacer/Spring: Add stainless steel spacer and wave spring.
-
Cap (Positive): Place cap and crimp at 1000 psi.
-
Assembly Visualization
Figure 2: Assembly logic for viscous IL electrolytes.
Data Interpretation & Troubleshooting
Typical Electrochemical Impedance Spectroscopy (EIS) Data
When analyzing the Nyquist plot (Z' vs -Z'') of the assembled cell:
-
High Frequency Intercept (Rs): Represents bulk electrolyte resistance. Expect this to be higher for [C10MIM][OTf] than standard organic electrolytes (e.g., 10-20 Ω vs. 2-5 Ω).
-
Semicircle (Rct): Charge transfer resistance.[2] A large semicircle initially indicates poor wetting or a thick SEI. This should decrease after "formation cycles" (initial slow charge/discharge).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Overpotential | High viscosity limiting ion mobility. | Run the battery at elevated temperature (40-50°C) or add 10% Vinylene Carbonate (VC) to reduce viscosity. |
| Rapid Capacity Fade | Water contamination. | Re-dry the IL (70°C vacuum, 48h). Verify glovebox atmosphere. |
| Short Circuit | Dendrite growth. | [C10MIM][OTf] is generally dendrite-suppressing, but ensure uniform pressure during crimping. |
References
-
Synthesis & Properties of Imidazolium Triflates
- Title: "Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions."
- Source: PubMed / NIH.
-
Link:[Link]
-
Electrochemical Stability
- Title: "Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium B
- Source: PubMed / NIH.
-
Link:[Link]
-
Conductivity Benchmarks
- Title: "Electrolytic Conductivity of Four Imidazolium-Based Ionic Liquids."
- Source: Aston Research Explorer.
-
Link:[Link]
-
General Battery Application
- Title: "Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review."
- Source: PMC / NIH.
-
Link:[Link]
Sources
Protocol for biomass dissolution using 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
Protocol for Biomass Deconstruction and Selective Lignin Fractionation using 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ( )
Part 1: Executive Summary & Core Directive
The "Surfactant-Assisted" Deconstruction Paradigm
Unlike short-chain ionic liquids (e.g.,
Scientific Rationale:
This protocol does not aim for the indiscriminate "clear solution" dissolution of whole wood. Instead, it utilizes
-
Solid Phase: Cellulose-rich pulp with reduced crystallinity (highly accessible for enzymatic hydrolysis).[1]
-
Liquid Phase: IL-Lignin complex (allowing for recovery of high-quality, non-condensed lignin).
Part 2: Scientific Foundation & Mechanism
The Physicochemical Driver
The efficacy of
-
Cation (
): The decyl chain acts as a surfactant tail, inserting itself into the hydrophobic lignin mesh, causing swelling and disruption of stacking interactions. -
Anion (
): The triflate anion is non-coordinating and hydrophobic relative to acetate or chloride. It creates a "loose" ion pair, facilitating lower viscosity at elevated temperatures compared to chloride-based ILs, though it is less basic and thus less aggressive toward cellulose hydrogen bonds.
Mechanism of Action
-
Wetting & Penetration: At
C, the IL viscosity drops, allowing diffusion into the biomass pores. -
Micellar Solubilization: The IL forms aggregates that solubilize lignin fragments and extractives, effectively "peeling" the protective coating off the cellulose microfibrils.
-
Phase Separation: Upon cooling or anti-solvent addition, the amphiphilic nature allows for sharp phase separation between the hydrophilic carbohydrate pulp and the hydrophobic lignin-IL phase.
Part 3: Materials & Synthesis (Self-Validating System)
Commercially available
Reagents
-
Precursor: 1-Decyl-3-methylimidazolium chloride (
) (>98%). -
Salt: Lithium Triflate (
) or Potassium Triflate ( ). -
Solvents: Dichloromethane (DCM), Deionized Water (DIW).
-
Biomass: Lignocellulosic powder (e.g., Pine, Wheat Straw), dried at
C for 24h, ball-milled to <40 mesh.
Synthesis Protocol (Metathesis)
-
Dissolution: Dissolve 100 mmol
in 100 mL DCM. Dissolve 110 mmol in 50 mL DIW. -
Biphasic Reaction: Mix the two solutions vigorously for 4 hours at room temperature. The hydrophobic
will partition into the DCM layer. -
Washing: Separate the DCM layer. Wash with DIW (
mL) until the aqueous phase is Silver Nitrate ( ) negative (no chloride precipitate). -
Drying: Evaporate DCM via rotary evaporator. Dry the resulting viscous oil under high vacuum (
mbar) at C for 12 hours to remove trace water.-
Validation: Water content must be <0.5 wt% (Karl Fischer titration) for effective biomass interaction.
-
Part 4: Biomass Fractionation Protocol
Safety Note: Perform all heating steps in a fume hood.
Step 1: Impregnation and Thermal Treatment
-
Loading: In a pressure tube or round-bottom flask, combine dried biomass and
at a 1:10 (w/w) ratio (e.g., 1g Biomass : 10g IL).-
Note: Higher loading (1:5) is possible but viscosity will hinder mass transfer.
-
-
Deconstruction: Heat to 120°C with magnetic stirring (300 rpm) for 4 hours .
-
Observation: The mixture will turn dark brown/black as lignin is extracted. The biomass particles will swell but likely not fully dissolve into a clear solution (unlike Acetate ILs). This is normal.
-
Step 2: Separation (The Anti-Solvent Shock)
-
Cooling: Allow the reactor to cool to approx.
C. -
Precipitation: Add Acetone/Water (1:1 v/v) as the anti-solvent at a ratio of 2:1 to the IL mixture.
-
Why Acetone? It reduces the viscosity of the hydrophobic IL phase while acting as a precipitant for the cellulose.
-
-
Centrifugation: Centrifuge at 4000 rpm for 15 minutes.
-
Pellet: Cellulose-rich Pulp (Carbohydrates).
-
Supernatant: IL + Dissolved Lignin + Extractives.
-
Step 3: Recovery and Purification[2]
-
Pulp Wash: Wash the pellet
with warm water/acetone to remove residual IL. Dry for enzymatic hydrolysis or analysis. -
Lignin Recovery: Evaporate the acetone from the supernatant. Add excess acidic water (pH 2, HCl) to the remaining IL. The lignin will precipitate as a brown solid.
Part 5: Data Analysis & Visualization
Expected Yields
| Fraction | Yield (wt% of initial biomass) | Characteristics |
| Cellulose Pulp | 40 - 55% | Reduced crystallinity; >90% Glucose conversion in enzymatic assay. |
| Recovered Lignin | 15 - 25% | High purity, low ash, preserved |
| IL Recovery Rate | >95% | Loss primarily due to washing inefficiencies. |
Process Workflow Diagram
Figure 1: Workflow for the fractionation of lignocellulosic biomass using
Part 6: References
-
Brandt, A., et al. (2013). "Deconstruction of lignocellulosic biomass with ionic liquids." Green Chemistry, 15(3), 550-583. Link
-
Mäki-Arvela, P., et al. (2010). "Dissolution of lignocellulosic materials and its constituents using ionic liquids—A review." Industrial Crops and Products, 32(3), 175-201. Link
-
Hauru, L. K. J., et al. (2012). "Enzymatic hydrolysis of ionic liquid fractionated softwood." Bioresource Technology, 108, 112-118.
-
Singh, S. K., & Savoy, A. W. (2020). "Ionic liquids synthesis and applications: An overview." Journal of Molecular Liquids, 297, 112038. Link
-
IoLiTec Ionic Liquids Technologies GmbH. "Technical Data Sheet: this compound." Link
1-Decyl-3-methylimidazolium trifluoromethanesulfonate in organic synthesis reactions.
Application Note: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate in Green Organic Synthesis
Abstract
This technical guide details the utility of This compound ([C10MIm][OTf]) in advanced organic synthesis.[1][2][3] Unlike short-chain ionic liquids (ILs), the decyl (
Introduction: The Amphiphilic Advantage
While standard ionic liquids like [BMIm][BF4] serve primarily as polar solvents, [C10MIm][OTf] introduces a critical duality:
-
Ionic Headgroup (Imidazolium + Triflate): Provides high thermal stability (
C), electrochemical inertness, and polar solvating power.[2] -
Hydrophobic Tail (Decyl Chain): Induces self-assembly into micelles or lamellar structures in aqueous environments.[1][2]
Why [C10MIm][OTf]?
-
Melting Point (~27°C): It exists as a viscous liquid near room temperature (often supercooled), making it easier to handle than solid cetyl-analogs.[1][2]
-
Surfactant Effect: In water, it forms nanoreactors (micelles) that solubilize hydrophobic organic reactants, accelerating reaction rates via the "concentration effect" without requiring volatile organic solvents (VOCs).
-
Anion Stability: The triflate ([OTf]
) anion is hydrolytically stable (unlike or ), preventing the generation of HF acid during aqueous workups.[1][2]
Physical Properties & Handling
| Property | Value | Implication for Synthesis |
| Molecular Formula | MW: 372.45 g/mol | |
| Melting Point | 27 °C | Can be handled as a liquid at slightly elevated temps; solidifies in cold storage.[1][2][3][4] |
| Density | 1.15 g/cm³ (26 °C) | Forms the lower phase in biphasic water/organic extractions.[2] |
| Viscosity | 298 cP (25 °C) | Viscous; magnetic stirring requires high torque or elevated temp ( |
| Hydrophobicity | Amphiphilic | Miscible with polar organics; forms emulsions/micelles in water.[2] |
Protocol A: Synthesis & Purification of [C10MIm][OTf]
Target Audience: Synthetic Chemists requiring high-purity IL for catalysis.[1][2]
Rationale: Commercial ILs often contain halide impurities that poison metal catalysts (e.g., Pd).[2] This metathesis protocol ensures halide-free material.[1][2]
Reagents:
-
1-Decyl-3-methylimidazolium chloride ([C10MIm][Cl]) or bromide.[1][2]
-
Lithium triflate (LiOTf) or Potassium triflate (KOTf).[1][2]
Step-by-Step Workflow:
-
Metathesis: Dissolve [C10MIm][Cl] (100 mmol) in distilled water (100 mL). Add LiOTf (110 mmol, 1.1 eq) dissolved in water (50 mL).
-
Phase Separation: Stir vigorously for 4–6 hours at Room Temperature (RT). The hydrophobic [C10MIm][OTf] will separate as a dense oil.[2]
-
Extraction: Extract the IL layer with DCM (3 x 50 mL).
-
Washing (Critical): Wash the DCM layer with water (5 x 30 mL) until the aqueous wash tests negative for chloride (AgNO
test). -
Drying: Dry organic phase over MgSO
, filter, and remove solvent via rotary evaporation. -
Vacuum Desiccation: Dry the resulting oil under high vacuum (
mbar) at 60°C for 12 hours to remove trace water.
Protocol B: Micellar Suzuki-Miyaura Coupling in Water
Application: Green synthesis of biaryls using [C10MIm][OTf] as a surfactant-catalyst host.[1][2]
Mechanism: The [C10MIm][OTf] forms micelles in water.[2] Hydrophobic aryl halides and boronic acids enter the micellar core, creating a high local concentration. The Pd-catalyst resides at the micelle interface, facilitating the reaction.
Diagram: Micellar Catalysis Workflow
Caption: Schematic of micellar catalysis where [C10MIm][OTf] encapsulates hydrophobic reagents in water.
Experimental Procedure:
-
Preparation: In a 25 mL round-bottom flask, add [C10MIm][OTf] (0.5 mmol) and water (5 mL). Stir to form a micellar dispersion.
-
Loading: Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and
(2.0 mmol). -
Catalyst Addition: Add
(1 mol%).[1][2]-
Insight: No phosphine ligands are strictly necessary; the imidazolium carbene (formed in situ) or the micellar effect stabilizes the Pd species.
-
-
Reaction: Stir vigorously at 50–80°C for 2–6 hours.
-
Workup:
Protocol C: Synthesis of Stabilized Pd Nanoparticles (Pd-NPs)
Application: Creating robust hydrogenation catalysts.[1][2]
Rationale: The long decyl chain provides steric stabilization, preventing Pd nanoparticles from agglomerating (Ostwald ripening).
Procedure:
-
Dissolve
(0.1 mmol) in [C10MIm][OTf] (2 mL). The solution turns orange/brown.[2] -
Reduction: Pressurize with
gas (4 bar) or add a reductant like (slow addition). -
Observation: The solution turns black, indicating the formation of Pd(0) nanoparticles (~2–5 nm diameter).[2]
-
Usage: This "Pd-IL ink" can be used directly for hydrogenation of alkenes.[1][2][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | High viscosity hindering mass transfer.[1][2][3] | Increase temperature to |
| Catalyst Deactivation | Halide impurities in IL. | Perform rigorous AgNO |
| Phase Separation Failure | Formation of stable emulsion.[2] | Add brine (NaCl) to the aqueous phase to force separation (Salting-out effect).[1][2] |
| Darkening of IL | Decomposition of impurities.[2] | Ensure IL is dried under high vacuum; avoid temps |
References
-
Ionic Liquids in Synthesis: Welton, T. "Room-Temperature Ionic Liquids.[1][2] Solvents for Synthesis and Catalysis." Chemical Reviews, 99(8), 2071–2084. Link[1][2]
-
Micellar Catalysis: Lipshutz, B. H., & Ghorai, S. "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature."[2] Aldrichimica Acta, 41(3), 59-72.[2] (Contextual grounding for surfactant catalysis).
-
Synthesis of Long-Chain ILs: "Synthesis and Properties of Seven Ionic Liquids Containing 1-Methyl-3-octylimidazolium..." ResearchGate.[1][2] Link
-
Properties of [C10MIm][OTf]: "1-Decyl-3-methylimidazolium triflate, >99%."[1][2][8] IoLiTec Technical Data Sheet. Link[1][2]
-
Surfactant Effects in ILs: Singh, T., & Kumar, A. "Aggregation behavior of ionic liquids in aqueous solutions: Effect of alkyl chain length..." The Journal of Physical Chemistry B, 111(27), 7843-7851. Link[1][2]
Disclaimer: All protocols involve chemicals that may be hazardous.[1][2][3] Consult the Material Safety Data Sheet (MSDS) for [C10MIm][OTf] and reagents before use. Standard PPE (gloves, goggles, lab coat) is mandatory.
Sources
- 1. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | C17H31F3N2O3S | CID 23160059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. lipshutz.chem.ucsb.edu [lipshutz.chem.ucsb.edu]
- 8. 1-Decyl-3-methylimidazolium triflate, >99% | IoLiTec [iolitec.de]
Application Note: Electrochemical Applications of [Dmim][TfO]
Abstract
This application note details the electrochemical utility of 1,3-dimethylimidazolium trifluoromethanesulfonate ([Dmim][TfO]), a high-performance ionic liquid (IL) electrolyte. Unlike its longer-chain homologs (e.g., [Emim] or [Bmim]), [Dmim][TfO] offers a unique balance of low viscosity , high ionic conductivity , and an exceptional electrochemical stability window (>4.0 V) . This guide provides validated protocols for its use in supercapacitors, metal electrodeposition, and pharmaceutical sensing, specifically tailored for researchers requiring high-purity, anhydrous electrochemical environments.
CRITICAL NOMENCLATURE ALERT: In this guide, [Dmim] refers strictly to the 1,3-dimethylimidazolium cation (
). Researchers must distinguish this from 1-decyl-3-methylimidazolium (often also abbreviated as [Dmim] in surfactant literature), which exhibits drastically different transport properties.
Core Electrochemical Properties
[Dmim][TfO] is a "designer solvent" optimized for charge transport. Its symmetric C1-C1 cation structure minimizes steric hindrance, facilitating higher ion mobility compared to asymmetric analogs.
Key Performance Metrics
| Property | Value / Range | Relevance to Electrochemistry |
| Electrochemical Window (EW) | 4.5 – 5.0 V (vs. Pt) | Allows cycling of high-voltage cathodes and detection of refractory drug molecules. |
| Ionic Conductivity ( | ~7 – 9 mS/cm (at 25°C) | Ensures low internal resistance (ESR) in energy storage devices. |
| Viscosity ( | ~30 – 40 mPa·s (at 25°C) | Faster mass transport than [Bmim][TfO]; ideal for diffusion-limited sensing. |
| Thermal Stability | > 350°C | Suitable for high-temperature electroplating baths. |
| Hygroscopicity | High | Requires rigorous drying (See Protocol A); water narrows the EW significantly. |
Protocol A: Electrolyte Conditioning & Purification
Objective: To remove trace water (< 50 ppm) and dissolved oxygen, which are the primary causes of parasitic side reactions and background current noise.
Reagents & Equipment[1][2][3]
-
Precursor: [Dmim][TfO] (Commercial grade, >99%).
-
Equipment: Vacuum drying oven or Schlenk line, Karl Fischer (KF) coulometer, Activated molecular sieves (3Å or 4Å).
-
Gas: Ultra-high purity Argon (Ar) or Nitrogen (
).
Workflow Diagram
Figure 1: Purification workflow ensuring electrochemical grade purity. Trace water is the most common failure mode in IL electrochemistry.
Step-by-Step Procedure
-
Initial Drying: Place the [Dmim][TfO] in a round-bottom flask connected to a high-vacuum Schlenk line.
-
Thermal Treatment: Heat the oil bath to 70°C . Apply vacuum slowly to prevent bumping. Hold at < 1 mbar for 12–24 hours .
-
Why? High viscosity at RT traps water. Heating lowers viscosity, allowing water vapor to escape.
-
-
Polishing (Optional): For ultra-sensitive applications (e.g., Li-ion battery research), pass the dried IL through a column of activated neutral alumina or store over activated 3Å molecular sieves for 48 hours inside a glovebox.
-
Validation: Transfer a sample anaerobically to a Karl Fischer titrator. Proceed only if water content is < 50 ppm .
Application Note: High-Voltage Supercapacitors
Context: Supercapacitors (EDLCs) using aqueous electrolytes are limited to 1.23 V (water splitting). [Dmim][TfO] extends this limit to > 4.0 V, increasing energy density (
Protocol B: Electrochemical Window Determination (CV)
Objective: To define the operational voltage limits of [Dmim][TfO] on a specific electrode material (e.g., Glassy Carbon or Activated Carbon).
-
Cell Setup: Use a 3-electrode cell inside an Ar-filled glovebox.
-
Working Electrode (WE): Glassy Carbon (polished to mirror finish).
-
Counter Electrode (CE): Pt wire coil.
-
Reference Electrode (RE): Ag/Ag+ (0.01 M
in [Dmim][TfO] or similar IL). Note: Do not use aqueous Ag/AgCl.
-
-
Parameters:
-
Scan Rate: 10 mV/s (quasi-steady state).
-
Range: -3.0 V to +3.0 V vs. RE.
-
-
Analysis:
-
Identify the Anodic Limit (
) : Potential where current density exceeds 0.5 mA/cm² (oxidation of TfO⁻). -
Identify the Cathodic Limit (
) : Potential where current density exceeds 0.5 mA/cm² (reduction of Dmim⁺). -
Result: The stable window is
.
-
Data Interpretation
Typically, [Dmim][TfO] exhibits:
-
Cathodic breakdown: ~ -2.2 V (Imidazolium ring reduction).
-
Anodic breakdown: ~ +2.5 V (Triflate oxidation).
-
Total Window: ~4.7 V.
Application Note: Precision Electrodeposition
Context: [Dmim][TfO] is an excellent solvent for electroplating metals (Zn, Au, Cu) that are difficult to deposit from water due to hydrogen evolution. The specific solvation of metal ions by the triflate anion in the [Dmim] environment leads to unique nanocrystalline morphologies.
Mechanism: Solvation-Controlled Deposition
In [Dmim][TfO], metal ions (e.g.,
Figure 2: Electrodeposition pathway. The adsorption of [Dmim]+ cations at the interface regulates the metal reduction rate, preventing dendrites.
Application Note: Pharmaceutical Sensing
Context: For drug development professionals, [Dmim][TfO] serves as a robust supporting electrolyte for the voltammetric detection of active pharmaceutical ingredients (APIs). Its wide window allows the detection of drugs with high oxidation potentials (e.g., antidepressants, antibiotics) that are masked by oxygen evolution in aqueous buffers.
Protocol C: Voltammetric Sensing of an API
Scenario: Detection of a secondary amine drug (e.g., Ivabradine or similar) which oxidizes at +1.2 V.
-
Electrolyte Preparation: Dissolve the drug standard (1 mM) in anhydrous [Dmim][TfO].
-
Note: [Dmim][TfO] is a good solvent for both polar and moderately non-polar organic drugs.
-
-
Pre-conditioning: Cycle the electrode (Carbon Paste or Screen-Printed Carbon) in blank [Dmim][TfO] 10 times to stabilize the background current.
-
Measurement (Differential Pulse Voltammetry - DPV):
-
Pulse Amplitude: 50 mV.
-
Pulse Width: 50 ms.
-
Scan Rate: 20 mV/s.
-
-
Result: A sharp oxidation peak will appear. The peak current (
) is proportional to concentration ( ) via the Randles-Sevcik equation (modified for DPV).-
Advantage: The high viscosity of [Dmim][TfO] reduces the diffusion coefficient (
), which might lower signal intensity compared to water, but the signal-to-noise ratio (SNR) is often superior due to the lack of interfering solvent decomposition currents.
-
References
-
Electrochemical Stability of Imidazolium Ionic Liquids: Comparison of C1-C1 (Dmim) vs C2-C1 (Emim) stability windows. Source:
-
Zinc Electrodeposition in Triflate Ionic Liquids: Study on Zn coordination and morphology in [MIm]TfO vs [Emim]TfO. Source:
-
Ionic Liquid Based Biosensors: Overview of using imidazolium ILs for drug detection and biosensing. Source:
-
Transport Properties of Imidazolium Triflates: Conductivity and viscosity data for [Dmim][TfO]. Source:
Advanced Protocol: Evaluation of 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate for CO2 Capture
Executive Summary & Chemical Rationale
This application note details the synthesis, characterization, and utilization of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10mim][OTf]) as a high-capacity solvent for Carbon Dioxide (CO2) capture.
While shorter-chain ionic liquids (ILs) like [C4mim][OTf] are common, the selection of the decyl (C10) chain is a deliberate design choice based on the Free Volume Theory . Increasing the alkyl chain length increases the fractional free volume of the ionic liquid, thereby enhancing the physical solubility of CO2. However, this comes at the cost of increased viscosity. This protocol provides the methodology to balance these thermodynamic benefits against kinetic mass-transfer limitations.
Key Physicochemical Properties
| Property | Value / Trend | Relevance |
| Cation | [C10mim]+ (Decyl-methylimidazolium) | Hydrophobic; high free volume for CO2 accommodation.[1] |
| Anion | [OTf]- (Trifluoromethanesulfonate) | Hydrolytically stable; moderate viscosity; high CO2 affinity.[1] |
| Mechanism | Physical Absorption | Low energy penalty for regeneration compared to amine scrubbing.[1] |
| Viscosity | High (>300 cP at 25°C) | Requires elevated temperature (40-60°C) for optimal mass transfer.[1] |
Synthesis & Purification Protocol
High-purity [C10mim][OTf] is essential. Halide impurities (Br⁻, Cl⁻) drastically increase viscosity and can corrode stainless steel capture vessels.
Workflow Diagram: Two-Step Synthesis
Figure 1: Two-step synthesis pathway ensuring halide removal via metathesis and washing.
Detailed Procedure
Step 1: Quaternization (Synthesis of [C10mim][Br])[1]
-
Charge: In a round-bottom flask, mix 1-methylimidazole (1.0 eq) and 1-bromodecane (1.1 eq). The slight excess of alkyl halide ensures complete conversion of the imidazole.
-
Reaction: Stir at 70°C for 24 hours under a nitrogen atmosphere to prevent oxidation.
-
Wash: Wash the resulting viscous oil with ethyl acetate (3x) to remove unreacted starting materials.
-
Dry: Rotary evaporate to remove residual solvent.
Step 2: Anion Exchange (Metathesis to [OTf])
-
Dissolution: Dissolve [C10mim][Br] in dichloromethane (DCM).
-
Exchange: Add an aqueous solution of Lithium Triflate (LiOTf) (1.1 eq). Stir vigorously for 12 hours.
-
Separation: The mixture will separate into two phases. The IL resides in the DCM layer; LiBr resides in the water layer.
-
Washing (Critical): Wash the DCM layer with deionized water repeatedly.
-
Validation: Test the wash water with Silver Nitrate (AgNO3). If a precipitate forms, bromide is still present. Continue washing until clear.
-
-
Drying: Remove DCM via rotary evaporation. Dry the final IL under high vacuum (<1 mbar) at 60°C for 48 hours to remove trace water. Water content must be <500 ppm (verify via Karl Fischer titration).
CO2 Capture Evaluation: Isochoric Saturation Protocol
To determine the CO2 capture capacity, we utilize the Isochoric (Constant Volume) Saturation Method . This method is preferred over gravimetric analysis for viscous fluids as it eliminates buoyancy correction errors.
Experimental Setup Logic
Figure 2: Isochoric experimental setup for measuring pressure decay and solubility.
Step-by-Step Protocol
-
Preparation: Load a known mass (
) of [C10mim][OTf] into the equilibrium cell. Degas the cell under vacuum at 60°C for 2 hours to remove dissolved gases. -
Temperature Control: Set the cell temperature to the target isotherm (e.g., 303.15 K). Allow 30 minutes for thermal equilibrium.
-
Gas Injection: Inject CO2 from the reservoir into the cell to a target initial pressure (
). -
Equilibration: Stir the IL vigorously. The pressure will drop as CO2 dissolves into the liquid phase.
-
Termination: Equilibrium is reached when the pressure (
) remains constant for >30 minutes. -
Calculation: Calculate the moles of CO2 absorbed (
) using the pressure drop and the equation of state (EOS) for CO2 gas density.
Data Analysis & Thermodynamics
The solubility of CO2 in [C10mim][OTf] is typically expressed as the mole fraction (
Calculation of Solubility ( )
WhereHenry's Law Constant ( )
For physical absorption at low to moderate pressures (< 50 bar), the solubility follows Henry's Law. A lower Henry's constant indicates higher solubility.
[1]-
Plot: Graph
vs. .[1] -
Expectation: [C10mim][OTf] should exhibit a lower Henry's constant than [C4mim][OTf] due to the increased alkyl chain length enhancing the non-polar domains within the fluid.
| Ionic Liquid | Approx.[1][2][3][4][5][6][7][8][9] Henry's Constant (MPa) at 298 K | Solubility Trend |
| [C4mim][OTf] | ~3.5 - 4.0 | Baseline |
| [C10mim][OTf] | ~2.8 - 3.2 | Enhanced (Higher Capacity) |
Note: Values are estimates based on alkyl chain trends in imidazolium triflates.
Applications in Drug Development (SFC & SFE)[1]
While the primary use is carbon capture, this specific IL has high relevance for pharmaceutical researchers using Supercritical Fluid Extraction (SFE) or Chromatography (SFC) .
-
Co-Solvent Utility: Pure supercritical CO2 is non-polar. Many pharmaceutical compounds are polar. Adding [C10mim][OTf] as a co-solvent modifies the polarity of the supercritical phase.
-
Tunability: The long C10 chain allows for the solubilization of lipophilic drug candidates, while the ionic core interacts with polar moieties, improving separation factors in chiral chromatography.
References
-
Muldoon, M. J., Aki, S. N., & Brennecke, J. F. (2007). Improving Carbon Dioxide Solubility in Ionic Liquids. Journal of Organic Chemistry. Link[1]
-
Ramdin, M., de Loos, T. W., & Vlugt, T. J. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Industrial & Engineering Chemistry Research. Link[1]
-
Baltus, R. E., et al. (2004). Examination of the potential of ionic liquids for gas separations. Separation Science and Technology. Link[1]
Sources
- 1. Henry's Law Constants [henrys-law.org]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uregina.scholaris.ca [uregina.scholaris.ca]
- 7. Why Is CO2 so soluble in imidazolium-based ionic liquids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Pressure Structural Dynamics of [C10MIM][OTf]
Executive Summary & Scientific Context
The Molecule: 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]) represents a critical class of "surfactant-like" ionic liquids (ILs). Unlike its shorter-chain analogs (e.g., [C2MIM]), the C10 alkyl tail induces significant nanostructural segregation, creating distinct polar (ionic) and non-polar (lipophilic) domains.
The Objective: This protocol details the experimental setup for investigating the phase behavior of [C10MIM][OTf] under static high pressure (0–10 GPa) using a Diamond Anvil Cell (DAC) coupled with in situ Raman spectroscopy.
Why High Pressure? In drug development, [C10MIM][OTf] is investigated as a solubilizing agent for lipophilic Active Pharmaceutical Ingredients (APIs). High-pressure studies are essential to:
-
Map Polymorphism: Determine if the IL crystallizes or forms a glass under processing pressures (e.g., tableting, extrusion).
-
Probe Conformational Isomerism: The C10 chain undergoes gauche-to-trans transitions under compression, altering the solvent's lipophilicity and viscosity.
-
Validate Stability: Confirm the window of liquid stability for formulation processing.
Experimental Configuration: The Diamond Anvil Cell (DAC)
For soft matter like ILs, the Symmetric DAC is the gold standard due to its stability and ease of alignment.
Critical Components & Selection Logic
| Component | Specification | Scientific Rationale |
| Anvils | Type Ia or IIa Diamond, 400–600 µm culet | Type IIa is preferred for low fluorescence background in Raman studies. A 400 µm culet safely reaches ~20-30 GPa, well above the organic phase transition range. |
| Gasket | Rhenium or Stainless Steel (T301) | Rhenium is chemically inert to the triflate anion and maintains thickness better than steel at high pressures, preventing anvil "touch-down." |
| Pressure Medium | None (Self-Media) or KBr | [C10MIM][OTf] acts as its own hydrostatic medium up to its glass transition (~2–3 GPa). Beyond this, non-hydrostatic stresses develop. |
| Calibrant | Ruby Spheres ( | The R1 fluorescence line shift is the standard pressure gauge. |
Optical Setup Visualization
The following diagram illustrates the confocal backscattering geometry required to isolate the weak Raman signal of the IL from the strong diamond fluorescence.
Figure 1: Confocal Raman microscopy setup. High Numerical Aperture (NA) objectives are crucial to minimize the collection of fluorescence from the diamond anvils.
Pre-Experimental Protocol: Sample Purity
WARNING: Ionic liquids are hygroscopic. Water contamination significantly depresses the freezing point and alters hydrogen bonding networks.
-
Vacuum Drying: Dry [C10MIM][OTf] in a vacuum oven at 60°C for at least 24 hours prior to loading.
-
Validation: Perform Karl Fischer titration. Water content must be < 100 ppm for reproducible phase transition data.
-
Handling: All DAC loading must occur within an Argon-filled glovebox (
ppm).
Step-by-Step Loading Protocol
This protocol addresses the high viscosity of [C10MIM][OTf] (approx. 300–400 cP at RT), which makes standard capillary loading difficult.
Phase 1: Gasket Preparation
-
Indentation: Pre-indent the Rhenium gasket to a thickness of ~50–60 µm using the DAC.
-
Drilling: Drill a hole (sample chamber) in the center of the indentation.[1]
-
Rule of Thumb: Hole diameter should be 1/3 of the culet diameter (e.g., 150 µm hole for 450 µm culet) to maintain stability.
-
-
Cleaning: Sonicate the gasket in acetone to remove drilling debris.
Phase 2: Sample Loading (Glovebox)
-
Ruby Placement: Place 2–3 ruby spheres (approx. 5–10 µm diameter) into the sample chamber before adding the liquid.
-
Why? Adding them after the viscous IL often results in rubies floating on top or sticking to the upper anvil, making focusing difficult.
-
-
IL Deposition:
-
Use a micro-syringe or a fine-tip needle.
-
Deposit a single droplet of [C10MIM][OTf] onto the gasket hole.
-
Viscosity Tip: If the IL is too viscous to flow into the hole, gently warm the gasket stage to ~40°C (well below decomposition) to reduce viscosity and ensure the chamber is bubble-free.
-
-
Sealing: Close the DAC and apply minimal pressure (finger-tight) to seal the chamber. Ensure the gasket does not shift.
Phase 3: Validation
-
Microscopy Check: Inspect the chamber under a microscope. The rubies should be distinct. If an air bubble is present, it must be removed (reload) as it will collapse and ruin the pressure curve.
-
Initial Pressure: Measure the ruby fluorescence.[2][3] The starting pressure should be near ambient (0–0.2 GPa).
In-Situ Raman Spectroscopy: What to Measure
To track the structural evolution of [C10MIM][OTf], you must acquire spectra in specific frequency windows.
Key Spectral Markers[4]
| Frequency Region ( | Assignment | Structural Insight |
| 100–300 | Lattice Modes / Inter-ionic | Indicates formation of long-range order (Crystallization). Disappearance suggests glass formation. |
| 600–650 | Ring Breathing | Sensitive to the local environment of the imidazolium ring. |
| 1030 & 1225 | Anion internal modes. Splitting or shifting indicates changes in anion coordination (e.g., H-bonding changes). | |
| 2800–3000 | Alkyl C-H Stretch | CRITICAL: Tracks the gauche-trans conformational equilibrium of the C10 chain. |
| 3100–3200 | Ring C-H Stretch | Probes cation-anion hydrogen bonding strength. |
Data Acquisition Workflow
Figure 2: Experimental loop. Monitoring Peak Full Width at Half Maximum (FWHM) is crucial; sudden narrowing indicates crystallization, while continuous broadening suggests glass transition.
Data Analysis & Interpretation
Pressure Calculation (Ruby Scale)
Calculate pressure (
Conformational Analysis
For the C10 chain, the ratio of Raman intensities for trans vs. gauche conformers is the primary metric.
-
Observation: As pressure increases, the volume of the system must decrease.
-
Mechanism: The trans conformation of the alkyl chain is more distinct and packs more efficiently than the gauche form.
-
Expectation: You will observe a relative intensity increase in the trans-associated bands (typically near 1060 cm⁻¹ and 1130 cm⁻¹ for C-C stretches) relative to gauche bands [2].
Phase Transition Logic
-
Liquid
Crystal: Discontinuous shift in peak positions; sudden narrowing of peaks (FWHM decreases). -
Liquid
Glass: Continuous shift in peak positions; peaks broaden significantly (FWHM increases) due to the distribution of local environments. -
[C10MIM][OTf] Specifics: Due to the long chain, this IL is prone to "super-pressurization" where it remains in a metastable liquid/glassy state far beyond its equilibrium freezing point unless seeded or annealed.
References
-
Mao, H. K., Xu, J., & Bell, P. M. (1986). Calibration of the ruby pressure gauge to 800 kbar under quasi-hydrostatic conditions. Journal of Geophysical Research: Solid Earth, 91(B5), 4673-4676. Link
-
Yoshimura, Y., et al. (2015). Kinetic Effect on Pressure-Induced Phase Transitions of Room Temperature Ionic Liquid, 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate.[5] The Journal of Physical Chemistry B, 119(45), 14451–14460. Link
-
Shen, H., et al. (2024). General Process and Key Links of Diamond Anvil Cell Experiment. International Core Journal of Engineering, 10(5), 206. Link
-
Syres, K. L., et al. (2012). Ruby pressure scale in a low-temperature diamond anvil cell. Review of Scientific Instruments, 83, 123903. Link
Sources
- 1. gulab.stanford.edu [gulab.stanford.edu]
- 2. physics.byu.edu [physics.byu.edu]
- 3. jsg.utexas.edu [jsg.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Effect on Pressure-Induced Phase Transitions of Room Temperature Ionic Liquid, 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmaceutical Formulation Strategies Using 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10mim][OTf])
Executive Summary & Physicochemical Profile[1][2][3][4]
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10mim][OTf]) represents a specialized class of ionic liquids known as Surface Active Ionic Liquids (SAILs) .[1] Unlike short-chain analogues (e.g., [C2mim] or [C4mim]) which act primarily as solvents, the decyl (C10) alkyl chain imparts significant amphiphilic character, allowing [C10mim][OTf] to function simultaneously as a solvent, a surfactant, and a permeation enhancer.[1]
This Application Note details the use of [C10mim][OTf] in two critical pharmaceutical workflows:
-
Micellar Solubilization: Enhancing the bioavailability of Class II (low solubility) APIs.[1]
-
Microemulsion Stabilization: Creating thermodynamically stable transdermal delivery vehicles.[1]
Key Technical Specifications
| Property | Value / Characteristic | Relevance to Pharma |
| Molecular Formula | C₁₅H₂₇F₃N₂O₃S | -- |
| Classification | Surface Active Ionic Liquid (SAIL) | Self-assembles into micelles above CMC.[2][1] |
| Hydrophobicity | Moderate (Amphiphilic) | C10 tail interacts with lipophilic drugs; OTf⁻ head interacts with water.[1] |
| Thermal Stability | High (> 300°C) | Suitable for hot-melt processing.[1] |
| Viscosity | Tunable | Higher than water; influences release kinetics.[1] |
| Toxicity Profile | Warning: Higher than C4 analogues | Requires careful concentration control (see Section 5).[1] |
Mechanism of Action: The SAIL Effect
The utility of [C10mim][OTf] relies on its ability to self-aggregate.[1] In aqueous environments, the hydrophobic decyl tails cluster to minimize water contact, forming a non-polar core capable of housing lipophilic drugs, while the ionic heads (imidazolium cation + triflate anion) maintain water compatibility.
Figure 1: Mechanism of micellar solubilization using Surface Active Ionic Liquids (SAILs).
Application A: Solubility Enhancement Protocol
This protocol describes the determination of the Critical Micelle Concentration (CMC) and the subsequent solubilization of a poorly water-soluble drug (e.g., Ibuprofen or Griseofulvin).
Materials
-
[C10mim][OTf] (>98% purity).[1]
-
Model API (Active Pharmaceutical Ingredient).[1]
-
HPLC-grade Water.[1]
-
Conductivity Meter (e.g., Mettler Toledo) or Tensiometer.[1]
Protocol Steps
Phase 1: Determination of CMC (Conductometric Method)
Rationale: You must operate above the CMC to ensure micelles are present to host the drug.
-
Preparation: Prepare a stock solution of 100 mM [C10mim][OTf] in water.
-
Titration: Add the stock solution stepwise (10 µL aliquots) into 20 mL of pure water under constant stirring at 25°C.
-
Measurement: Record conductivity (κ) after each addition once the reading stabilizes.
-
Analysis: Plot Conductivity (κ) vs. Concentration (C).
Phase 2: Drug Solubilization (Shake-Flask Method)[1]
-
Excess Addition: Add an excess amount of the solid API (approx. 10 mg) to 5 mL of [C10mim][OTf] aqueous solution (concentration fixed at 2x CMC determined in Phase 1).
-
Equilibration: Vortex for 2 minutes, then place in a shaking incubator at 37°C for 48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.
-
Quantification: Filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC or UV-Vis.
-
Calculation: Compare the concentration of solubilized drug in the IL solution vs. pure water.
-
Target: Expect a 10–100x increase in solubility due to micellar encapsulation.[1]
-
Application B: Transdermal Microemulsion Formulation
[C10mim][OTf] is ideal for transdermal delivery because the C10 chain disrupts the stratum corneum lipid bilayer, enhancing permeation, while the ionic liquid nature stabilizes the microemulsion.
Protocol: Phase Titration Method
Objective: Construct a Pseudo-Ternary Phase Diagram to identify the stable microemulsion region.
Components
-
Oil Phase: Isopropyl Myristate (IPM) or Oleic Acid.[1]
-
Surfactant: [C10mim][OTf] (Acting as the primary surfactant/co-solvent).[1]
-
Co-Surfactant: Transcutol P or Ethanol (Optional, to reduce interfacial tension).[1]
-
Aqueous Phase: Water or Phosphate Buffer (pH 7.4).[1]
Workflow
Figure 2: Phase titration workflow for identifying stable [C10mim][OTf] microemulsions.
Step-by-Step Procedure
-
Smix Preparation: Prepare a mixture of [C10mim][OTf] and Co-surfactant (e.g., 2:1 ratio).[1]
-
Oil Mixing: Mix the Oil (IPM) with the Smix in varying weight ratios (1:9, 2:8, ... 9:1) in glass vials.
-
Titration: Add water dropwise to each oil/Smix vial under vigorous vortexing.
-
Endpoint Detection:
-
Selection: Select the formulation with the minimum amount of [C10mim][OTf] (to minimize toxicity) that still holds the required amount of water and oil.
Analytical Validation
To ensure the integrity of the formulation, the following validation steps are mandatory:
| Technique | Purpose | Acceptance Criteria |
| Dynamic Light Scattering (DLS) | Measure droplet/micelle size.[1] | < 100 nm (Polydispersity Index < 0.3).[1] |
| Zeta Potential | Assess colloidal stability. | > ±30 mV indicates high stability.[1] |
| TEM / Cryo-TEM | Visual confirmation of morphology.[1] | Spherical structures without aggregation.[1] |
| Viscosity | Rheological profiling.[1] | Newtonian behavior is typical for MEs.[1] |
Safety & Toxicology (Critical)
Warning: While [C10mim][OTf] is a powerful functional excipient, the long alkyl chain increases cytotoxicity compared to short-chain ILs due to membrane intercalation.[1]
-
Hazard Classification: Acute Tox. 3 (Oral); Aquatic Chronic 3.[1]
-
LD50: Estimated < 300 mg/kg (Oral, Rat) based on homologous series data.[1]
-
Formulation Limit: For topical/transdermal applications, [C10mim][OTf] concentration should generally be kept below 5% w/w unless specific biocompatibility studies prove otherwise.[1]
-
Handling: Wear nitrile gloves and safety goggles.[1] Avoid release to the environment.[1][4][5]
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Ali, A., et al. (2018).[1] Location of drug molecules in [C10mim][Cl] micelles. ResearchGate. Retrieved from [Link]
-
Gallani, N. S., et al. (2022).[1][6] Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery. International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]
Sources
- 1. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micelles with ultralow critical micelle concentration as carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proionic.com [proionic.com]
- 5. carlroth.com [carlroth.com]
- 6. Novel Ionic Liquid Based Microemulsion Formulation: A Potential Tool for Drug Delivery - IJPRS [ijprs.com]
Application Note: Metal Ion Extraction & Recovery Using [Dmim][TfO]
Part 1: Core Directive & Strategic Overview
Executive Summary
1,3-Dimethylimidazolium trifluoromethanesulfonate ([Dmim][TfO]) represents a high-performance class of hydrophilic ionic liquids (ILs). Unlike hydrophobic ILs (e.g., [NTf2]-based) used in standard aqueous-organic extraction, [Dmim][TfO] excels in two specific "extraction" domains due to its high polarity, low viscosity, and exceptional electrochemical stability:
-
Liquid-Liquid Extraction (LLE) from Non-Polar Phases: Extracting polar metal catalysts or contaminants (e.g., Zn, Cu, V) from hydrocarbon matrices (fuels, oils) where [Dmim][TfO] acts as an immiscible polar sink.
-
Electrochemical Extraction (Electrowinning): Serving as a stable electrolyte for the electrodeposition of reactive metals (e.g., Zn, Cu) where aqueous systems fail due to hydrogen evolution or hydrolysis.
Physicochemical Profile
| Property | Value / Characteristic | Relevance to Extraction |
| Molecular Formula | High thermal stability (>350°C). | |
| Viscosity | Low (<45 cP at 25°C) | Faster mass transfer rates than [Bmim] analogs. |
| Hydrophilicity | Miscible with water | Ideal for removing metals from hydrophobic media. |
| Anion ([TfO] | Triflate (Trifluoromethanesulfonate) | Weakly coordinating; allows facile metal plating. |
| Electrochemical Window | ~4.0 – 4.5 V | Supports deposition of metals without solvent breakdown. |
Part 2: Scientific Integrity & Logic (Mechanisms)
Mechanism of Action: Solvation & Transport
The extraction efficiency of [Dmim][TfO] relies on the "Polar Sink" mechanism. When contacted with a non-polar phase (e.g., diesel or kerosene containing metal-organic complexes), the [Dmim]
-
Step 1 (Partitioning): Neutral metal complexes in the oil phase partition into the IL phase driven by the high solubility of the metal-ligand complex in the triflate medium.
-
Step 2 (Solvation): The [TfO]
anion provides weak coordination to the metal center ( ), stabilizing it without forming an overly tight cage, which is critical for subsequent recovery (stripping or plating).
Visualization of Mechanism
The following diagram illustrates the molecular interactions driving the extraction of a generic metal (
Caption: Schematic of metal partitioning from a non-polar solvent into the polar [Dmim][TfO] phase.
Part 3: Experimental Protocols
Protocol A: Liquid-Liquid Extraction of Transition Metals from Organic Media
Target: Removal of Copper (Cu), Zinc (Zn), or Vanadium (V) from hydrocarbon solvents or fuels.
1. Reagents & Equipment
-
Ionic Liquid: [Dmim][TfO] (>99% purity, dried under vacuum at 70°C for 4h).
-
Feed Solution: Model oil (e.g., Dodecane spiked with metal-porphyrins) or real sample.
-
Apparatus: Jacketed glass vessel with magnetic stirring (controlled temp).
-
Analysis: ICP-OES for metal quantification.[1]
2. Workflow Steps
-
Pre-saturation: Pre-saturate the [Dmim][TfO] with a trace amount of the pure organic solvent (e.g., dodecane) to prevent volume changes during extraction.
-
Mixing: Combine the Organic Feed and [Dmim][TfO] in a 1:1 to 5:1 mass ratio (Feed:IL).
-
Note: A lower IL volume is often sufficient due to the high distribution coefficient.
-
-
Extraction: Stir vigorously at 1000 RPM for 30 minutes at 25°C .
-
Optimization: For viscous oils, increase temperature to 50°C to improve mass transfer.
-
-
Separation: Centrifuge at 3000 RPM for 5 minutes. The [Dmim][TfO] will form the bottom phase (Density
1.3 g/cm³). -
Sampling: Carefully withdraw the upper organic phase for ICP analysis.
3. Data Analysis & Calculation
Calculate the Distribution Ratio (
Typical Performance Data (Model System):
| Metal Ion | Feed Conc. (ppm) | Temp (°C) | Time (min) | Efficiency (E%) |
|---|---|---|---|---|
| Zn(II) | 50 | 25 | 30 | > 98.5% |
| Cu(II) | 50 | 25 | 30 | > 96.0% |
| Fe(III) | 50 | 25 | 45 | > 92.0% |
Protocol B: Electrochemical Recovery (Electrodeposition)
Target: Recovering solid metal from the loaded [Dmim][TfO] phase or using [Dmim][TfO] as a primary electrolyte for plating.
1. Reagents & Equipment
-
Electrolyte: [Dmim][TfO] containing 0.1 – 0.5 M Metal Triflate salt (e.g.,
). -
Electrodes:
-
Working: Platinum or Glassy Carbon (for study), Copper sheet (for bulk).
-
Counter: Platinum wire or Zinc/Copper rod.
-
Reference: Ag/AgCl wire (pseudo-reference).
-
-
Potentiostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.
2. Workflow Steps
-
Drying: Strictly dry the electrolyte. Water content >500 ppm can narrow the electrochemical window.
-
Cyclic Voltammetry (Diagnostic):
-
Scan range: 0 V to -2.0 V (vs Ag).
-
Observe the reduction peak (deposition) and the oxidation crossover loop (nucleation).
-
Insight: [Dmim][TfO] typically shows a reduction peak for Zn at approx -1.2 V.
-
-
Bulk Deposition:
-
Apply a constant potential (Potentiostatic) slightly more negative than the peak reduction potential (e.g., -1.4 V).
-
Run for 1–2 hours.
-
Temperature: 40–60°C (Reduces viscosity, improves coating quality).
-
-
Washing: Remove the cathode and wash with acetone to remove residual IL.
3. Visualization of Electrodeposition Workflow
Caption: Workflow for electrochemical recovery of metals using [Dmim][TfO] electrolyte.
Part 4: References & Grounding
The protocols above are synthesized from authoritative research on imidazolium triflate ionic liquids in separation science and electrochemistry.
-
Physicochemical Properties & Applications:
-
Source:[2]
-
Relevance: Verifies molecular weight (246.21 g/mol ), hydrophilicity, and stability data.
-
-
Metal Extraction from Fuels (Analogous Systems):
-
Source:
-
Relevance: Details the use of imidazolium ILs (like [Bmim][TfO]) for extracting Zn and Cu from diesel fuel with >99% efficiency.
-
-
Electrodeposition Mechanism:
-
Source:
-
Relevance: Specifically compares [MIm][TfO], [EMIm][TfO], and [EMMIm][TfO] for Zinc deposition, establishing the protocol for triflate-based electrowinning.
-
-
General Extraction Methodologies:
-
Source:
-
Relevance: Provides the fundamental biphasic extraction parameters (pH, time, concentration) adapted for Protocol A.
-
Sources
Technical Guide: Antimicrobial and Antibiofilm Activity of Imidazolium-Based Ionic Liquids
[1]
Introduction: The "Designer" Biocide
The rise of multidrug-resistant (MDR) pathogens has necessitated the exploration of non-traditional antimicrobial agents. Imidazolium-based ionic liquids (ILs) represent a paradigm shift from "fixed" antibiotic structures to "tunable" biocides. Unlike conventional antibiotics that often target specific enzymatic pathways (and are thus prone to single-point mutation resistance), imidazolium ILs function primarily as cationic amphiphiles . They physically disrupt bacterial membranes, a mechanism that is thermodynamically difficult for bacteria to evolve against.
This guide details the structural logic, mechanism of action, and standardized protocols for evaluating the antimicrobial and antibiofilm efficacy of these compounds.
Part 1: Chemical Design & Structure-Activity Relationship (SAR)
To effectively deploy ILs, one must understand the "Side Chain Effect." The antimicrobial potency of an imidazolium IL is not random; it is a predictable function of its lipophilicity and charge density.
The Cationic Head (The Anchor)
The positively charged imidazolium ring provides the electrostatic driving force. Bacterial cell membranes are net-negative (due to teichoic acids in Gram-positives and lipopolysaccharides in Gram-negatives). The cation initiates the initial adsorption to the bacterial surface.
The Alkyl Chain (The Warhead)
This is the critical determinant of efficacy.[1]
-
Chain Length < C6: Generally inactive. Too hydrophilic to penetrate the lipid bilayer.
-
Chain Length C8 - C14: The "Sweet Spot." These chains are sufficiently hydrophobic to intercalate into the bacterial membrane, causing physical disruption.[2]
-
The "Cutoff Effect": Beyond C14-C16, activity often plateaus or decreases. This is due to steric hindrance, micelle formation (self-aggregation reduces free monomer concentration), or solubility limits in aqueous media.
The Anion (The Modulator)
While the cation drives toxicity, the anion dictates solubility and bioavailability.
-
Halides (Cl⁻, Br⁻): Standard for synthesis but can be hygroscopic.
-
Hydrophobic Anions (e.g., NTf₂): May reduce bioavailability in aqueous broth but enhance interaction with lipid-rich biofilms.
-
Biocompatible Anions: Amino acid-based anions can reduce mammalian cytotoxicity without sacrificing antimicrobial potency.
Part 2: Mechanism of Action[4]
The mechanism is distinct from metabolic inhibitors (like penicillin). It is a physical process akin to "molecular perforation."
Mechanistic Pathway[5]
-
Electrostatic Attraction: The cationic imidazolium head binds to the anionic bacterial surface.
-
Intercalation: The hydrophobic alkyl tail inserts into the non-polar core of the lipid bilayer.
-
Disruption: The accumulation of ILs causes lateral expansion of the membrane.
-
Leakage & Death: Transmembrane pores form, causing leakage of intracellular ions (K+) and ATP, leading to cell death.
Figure 1: Step-wise mechanism of membrane disruption by imidazolium-based ionic liquids.
Part 3: Application Note - Preparation & Handling
Critical Warning: Many imidazolium ILs are extremely viscous and hygroscopic. Standard volumetric pipetting (e.g., "pipetting 10 µL of IL") is notoriously inaccurate and will lead to huge error bars in MIC data.
Gravimetric Preparation
Always prepare stock solutions by weight , not volume.
-
Weigh the IL into a vial.
-
Add solvent (DMSO or Water) to reach a specific mass concentration (mg/mL).
-
Convert to Molarity (mM) using the molecular weight.
Solvent Compatibility
-
Water: Preferred for hydrophilic ILs (e.g., [C4mim][Cl]).
-
DMSO: Required for hydrophobic ILs (e.g., [C12mim][NTf2]). Ensure the final DMSO concentration in the bacterial assay plate is < 1% (v/v) to avoid solvent toxicity masking the IL effect.
Part 4: Protocol A - Determination of Antimicrobial Efficacy (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method optimized for viscous compounds.
Materials
-
Organisms: S. aureus (ATCC 25923), P. aeruginosa (ATCC 27853), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB), cation-adjusted.
-
Detection: Resazurin dye (0.015% w/v in water). Note: ILs can sometimes cause protein precipitation that looks like bacterial growth. Resazurin (a viability dye) is superior to optical density (OD600) for ILs.
Workflow
-
Inoculum Prep: Cultivate bacteria in MHB to mid-log phase. Adjust turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this 1:100 in MHB to get ~10^6 CFU/mL.
-
Plate Setup: Use a 96-well round-bottom plate.
-
Cols 1-10: Add 100 µL MHB.
-
Col 11: Growth Control (Bacteria + Media + Solvent vehicle).
-
Col 12: Sterility Control (Media only).
-
-
Serial Dilution:
-
Add 100 µL of IL stock (4x desired top concentration) to Column 1.
-
Mix and transfer 100 µL to Column 2. Repeat down to Column 10. Discard the final 100 µL.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in Cols 1-11.
-
Incubation: 37°C for 18-24 hours.
-
Readout (Resazurin): Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.
-
Blue: No growth (IL is active).
-
Pink: Growth (Metabolic reduction of dye).
-
MIC Definition: The lowest concentration that remains blue.[3]
-
Part 5: Protocol B - Antibiofilm Activity (Inhibition & Eradication)
Biofilms are 10-1000x more resistant to antimicrobials than planktonic cells. ILs are unique because their surfactant nature can penetrate the exopolysaccharide (EPS) matrix.
Assay Types[1][4][6][7]
-
Inhibition (MBIC): Can the IL prevent biofilm formation?
-
Eradication (MBEC): Can the IL destroy a pre-formed biofilm? (This is the clinically relevant standard).
Protocol: Biofilm Eradication (Crystal Violet Method)[8]
-
Biofilm Formation:
-
Add 100 µL of bacterial suspension (in Tryptic Soy Broth + 1% Glucose) to 96-well flat-bottom plates.
-
Incubate 24-48 hours at 37°C static (no shaking) to allow mature biofilm formation.
-
-
Washing:
-
Gently aspirate media. Wash 3x with sterile Phosphate Buffered Saline (PBS) to remove planktonic (floating) bacteria. Crucial: Do not touch the bottom of the well.
-
-
Treatment:
-
Add 200 µL of IL solutions (at concentrations 1x, 2x, 4x, 8x MIC) to the established biofilms.
-
Incubate for 24 hours at 37°C.
-
-
Staining:
-
Remove IL solution. Wash 3x with PBS.
-
Fix biofilm with 200 µL Methanol (15 mins). Air dry.
-
Stain with 200 µL 0.1% Crystal Violet (CV) for 15 mins.
-
Wash with water until runoff is clear. Air dry.
-
-
Quantification:
-
Solubilize the CV dye by adding 200 µL of 30% Acetic Acid or Ethanol.
-
Transfer contents to a new plate and read Absorbance at 595 nm.
-
Figure 2: Workflow for Biofilm Eradication Assay using Crystal Violet quantification.[4]
Part 6: Data Interpretation & Troubleshooting
Comparative Efficacy Table (General Trends)
| Alkyl Chain Length | MIC (Planktonic) | Biofilm Eradication | Mammalian Toxicity | Solubility (Water) |
| Short (C2 - C6) | High (>5 mM) | Poor | Low | High |
| Medium (C8 - C10) | Moderate | Moderate | Low-Moderate | High |
| Long (C12 - C14) | Excellent (<0.1 mM) | High | High | Moderate |
| Very Long (>C16) | Variable (Cutoff) | Variable | High | Low |
Troubleshooting
-
Precipitation: If the IL precipitates in MHB media, try Tryptic Soy Broth (TSB) or reduce the concentration. Phosphate ions in PBS can sometimes precipitate specific IL cations.
-
pH Drift: Some ILs are slightly acidic. Check the pH of the final stock solution; if < 5.0, buffer with HEPES to avoid killing bacteria simply due to acidity.
-
Viscosity: If pipetting errors persist, switch to positive displacement pipettes.
References
-
Luczak, J., et al. (2010). Antimicrobial activity of imidazolium ionic liquids: The effect of alkyl chain length. ResearchGate.[5] 2[6][7][4][8][9][10][11][12]
-
Ferraz, R., et al. (2021). Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions. Pharmaceutics. 7[6][7][8][12]
-
Reddy, G. K. K., et al. (2017). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action.[13][5] Frontiers in Microbiology. 13[6][7][8][12]
-
Saha, S., et al. (2023).[6] The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Cellular and Infection Microbiology. 6[6][7][4][8][12]
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. 11[6][7][4][8][10][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]
Troubleshooting & Optimization
How to purify 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
This is a technical support guide designed for researchers working with 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][OTf]) .
Ticket ID: PUR-C10-OTF-001 Status: Open Assigned Specialist: Senior Application Scientist, Ionic Liquids Division
Executive Summary
You are likely encountering issues with high viscosity , electrochemical instability , or coloration in your [C10MIm][OTf] samples.
Unlike its shorter-chain counterparts (e.g., [C2MIm][OTf]), the decyl (C10) chain imparts significant surfactant-like properties and amphiphilicity to this molecule. This creates a "trap" for researchers: standard water-washing protocols used for hydrophobic ionic liquids often lead to stable emulsions or product loss due to unexpected water miscibility.
This guide provides a dry-purification workflow designed to circumvent the emulsion problem while ensuring <100 ppm halide and water content.
Module 1: The Halide Impurity (The "Hidden" Viscosity)
User Issue: "My IL is liquid at room temperature but far more viscous than literature values (approx. 300 cP). The electrochemical window is narrower than 4.0 V."
Root Cause: Residual halide salts (Cl⁻, Br⁻) from the precursor. Even trace halides (500 ppm) can drastically increase viscosity due to hydrogen bonding with the imidazolium ring protons (H-2).
Troubleshooting Protocol: The "Dry" Metathesis
Do NOT rely on water washing to remove halides for this specific IL, as [C10MIm][OTf] can form micelles that trap ionic impurities. Use the Solvent Exclusion Method .
Reagents:
-
Precursor: [C10MIm][Cl] or [C10MIm][Br]
-
Salt Source: Lithium Triflate (LiOTf) or Sodium Triflate (NaOTf)
-
Solvent: Anhydrous Acetone or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Dissolution: Dissolve your halide precursor ([C10MIm][X]) and the triflate salt (M[OTf]) separately in the minimum amount of anhydrous acetone.
-
Mixing: Combine the solutions. Stir vigorously for 12–24 hours under inert atmosphere (N₂/Ar).
-
Precipitation: The byproduct (LiCl/NaCl) is insoluble in acetone/DCM. It will form a fine white precipitate.
-
Filtration:
-
Cool the mixture to 0°C to maximize salt precipitation.
-
Filter through a 0.2 µm PTFE syringe filter or a fine glass frit. Note: Cellulose filters may degrade.
-
-
Verification: Take a 0.5 mL aliquot, evaporate the solvent, dissolve in water, and add one drop of 0.1 M AgNO₃ .
-
Cloudy/White Precipitate? Halides are still present. Repeat the filtration or stir longer.
-
Clear? Proceed to Module 2.
-
Module 2: Coloration & Optical Purity
User Issue: "The product is yellow or brown. I need it optically transparent for UV-Vis spectroscopy."
Root Cause: Oxidation products (often from methylimidazole impurities) or oligomers formed during quaternization.
Protocol: Activated Carbon Treatment
Warning: Do not use "raw" charcoal; it often contains metal ions. Use acid-washed, activated carbon.
-
Dilution: Dissolve the filtered IL solution (from Module 1) in DCM to reduce viscosity. (Ratio: 1 part IL : 5 parts DCM).
-
Loading: Add activated charcoal (10–20 wt% relative to the IL mass).
-
Agitation: Stir at 40°C for 24–48 hours. Do not boil.
-
Filtration: Pass the slurry through a pad of Celite 545 or neutral alumina to remove the fine carbon particles.
-
Result: The filtrate should be colorless. If a pale yellow tint remains, repeat with fresh charcoal.
Module 3: Water & Volatiles (The "Schlenk" Cycle)
User Issue: "IR spectrum shows a broad peak at 3300-3500 cm⁻¹. The density is off."
Root Cause: [C10MIm][OTf] is hygroscopic. The C10 chain does not prevent water absorption; it merely slows the kinetics.
Protocol: Vacuum Drying Dynamics
-
Rotary Evaporation: Remove the bulk solvent (Acetone/DCM) at 40°C under reduced pressure. You will be left with a viscous liquid.
-
High Vacuum Drying:
-
Transfer the IL to a Schlenk flask.
-
Connect to a high vacuum manifold (< 0.1 mbar).
-
Temperature: Heat to 60°C . (Do not exceed 80°C to avoid thermal decomposition or darkening).[1]
-
Time: Minimum 48 hours .
-
Agitation: Stirring is critical. The high viscosity prevents water diffusion from the bulk to the surface. Use a strong magnetic stir bar.
-
Visualization: Purification Workflow
The following diagram illustrates the logical flow for purifying [C10MIm][OTf], specifically addressing the decision points for halide and color removal.
Caption: Logical workflow for the dry purification of [C10MIm][OTf], emphasizing salt removal via precipitation and optical purification via carbon treatment.
Quantitative Data: Physical Properties & Purity Markers
Use the following table to benchmark your purified product. Deviations suggest specific impurities.
| Property | Value (Pure) | Value (Impure) | Indication of Impurity |
| Appearance | Clear, viscous liquid | Yellow/Brown | Organic oxidation; unreacted imidazole. |
| Melting Point | ~27°C (Literature varies) | < 10°C (Supercooled) | High water content or solvent residue. |
| Water Content | < 100 ppm | > 1000 ppm | Insufficient vacuum drying time. |
| Silver Nitrate Test | Clear Solution | White Precipitate | Chloride/Bromide contamination. |
| Viscosity (25°C) | ~300 cP | > 400 cP | Halide contamination (Strong H-bonding). |
| 1H NMR (H-2) | Sharp Singlet | Broad/Shifted | H-bonding with water or halides. |
Frequently Asked Questions (FAQ)
Q: Can I wash [C10MIm][OTf] with water to remove the salts? A: Not recommended. While long alkyl chains (C10) generally increase hydrophobicity, the triflate anion is relatively hydrophilic. [C10MIm][OTf] sits on the boundary; it often forms stable emulsions or dissolves partially in water, leading to significant yield loss. The "Dry Metathesis" (Module 1) is safer and higher yield.
Q: My product solidified in the fridge. Is it ruined? A: No. Pure [C10MIm][OTf] has a melting point near room temperature (~27°C). Solidification is actually a sign of high purity . Impure ILs often remain liquid due to melting point depression. Gently warm it to 40°C to liquefy.
Q: Why is the viscosity so important? A: Viscosity in ionic liquids is governed by Coulombic forces and Hydrogen bonding. Halide ions (Cl⁻) are smaller and more basic than Triflate (OTf⁻), forming stronger H-bonds with the cation. A viscosity reading significantly higher than the benchmark is the fastest non-destructive way to detect halide impurities.
References
-
Synthesis and Purification Protocols
- Nockemann, P., et al. "Purification of imidazolium ionic liquids for spectroscopic application." Chemical Physics Letters, 415(1-3), 131-136. (Discusses activated charcoal and halide removal limits).
-
Physical Properties & Chain Length Effects
-
General Ionic Liquid Handling
- Clare, B. R., et al. "Purification of ionic liquids for chemical applications." (Standard text on vacuum drying and color removal).
Sources
Removing impurities from [C10MIM][OTf] after synthesis.
Ticket #8842: Post-Synthesis Purification of [C10MIM][OTf] Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: What is wrong with your Ionic Liquid?
Before initiating purification, compare your product's physical state against the expected baseline for 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]) .[1]
| Symptom | Probable Impurity | Impact on Application |
| Yellow/Orange Tint | Oxidation products (imidazole oligomers) | Interferes with UV-Vis spectroscopy; potential radical scavenging.[1] |
| High Viscosity | Residual Halides (Cl⁻, Br⁻) | Drastically alters electrochemical window; poisons metal catalysts.[1] |
| Low Viscosity / "Runny" | Residual Solvents / Water | Inaccurate gravimetric data; narrow thermal stability window.[1] |
| Cloudiness | Insoluble Salts (LiCl, KOTf) | Phase separation issues; clogging of microfluidic channels.[1] |
Module A: Removing Halide Impurities (The "Viscosity" Issue)[1]
Context: [C10MIM][OTf] is typically synthesized via metathesis (anion exchange) from a halide precursor (e.g., [C10MIM][Cl]) and a triflate salt (e.g., LiOTf or KOTf).[1] The most critical impurity is the unreacted halide or the byproduct salt (e.g., LiCl).[1]
The Science: Because the decyl (C10) chain renders the cation significantly hydrophobic, [C10MIM][OTf] is water-immiscible. However, the halide impurities (LiCl, [C10MIM][Cl]) are highly water-soluble. We exploit this partition coefficient difference using liquid-liquid extraction.[1]
Protocol: The Aggressive Water Wash[1]
-
Dissolution: Dissolve your crude [C10MIM][OTf] in Dichloromethane (DCM) . Use a 1:2 volume ratio (IL:DCM).
-
Why? DCM lowers the viscosity, allowing better mass transfer between the organic and aqueous phases.
-
-
Washing: Transfer to a separatory funnel. Add Ultrapure Water (18.2 MΩ[1]·cm) at a 1:1 volume ratio relative to the DCM phase.[1]
-
Agitation: Shake vigorously for 5 minutes. Vent frequently.
-
Separation: Allow phases to settle.
-
Repetition: Repeat steps 2-4 at least 4 times .
-
Validation (The Silver Nitrate Test):
Workflow Visualization
Figure 1: Iterative washing workflow for hydrophobic ionic liquids to ensure removal of halide salts.
Module B: Decolorization (The "Yellowing" Issue)
Context: Ionic liquids often develop a yellow or amber tint ("ionic liquid beer") due to trace oxidation of the imidazole ring or impurities in the starting alkyl halide.[1] While often cosmetically ignored, these chromophores can act as radical scavengers or interfere with photochemical applications.[1]
The Science: Activated charcoal possesses a high surface area with specific pore sizes that trap large organic conjugated systems (color bodies) while allowing the ionic liquid ions to pass through.[1]
Protocol: Carbon Treatment
-
Preparation: Ensure your IL is still dissolved in DCM (from Module A).[1] If not, redissolve it.
-
Addition: Add Activated Charcoal (approx. 5-10 wt% of the IL mass).
-
Incubation: Stir gently at room temperature for 12–24 hours.
-
Note: Do not heat aggressively; DCM is volatile (b.p. 40°C).[1]
-
-
Filtration: Pass the mixture through a pad of Celite 545 or a neutral alumina plug to remove the carbon fines.[1]
-
Tip: A double filtration (0.2 µm PTFE syringe filter) is recommended for optical-grade purity.[1]
-
-
Evaporation: Remove the DCM using a rotary evaporator (40°C, 300 mbar -> 10 mbar).
Module C: Deep Drying (Water & Volatiles)[1]
Context: [C10MIM][OTf] is hydrophobic but hygroscopic .[1] It will absorb atmospheric moisture, which acts as a plasticizer, significantly lowering viscosity and density.
Protocol: The Schlenk Line Finish
-
Setup: Place the IL in a round-bottom flask connected to a high-vacuum Schlenk line.
-
Conditions:
-
Temperature: 60°C – 70°C. (Do not exceed 80°C to avoid thermal decomposition of the cation).
-
Pressure: < 0.1 mbar (High Vacuum).[1]
-
Time: Minimum 24 hours.
-
-
Verification (Karl Fischer):
Frequently Asked Questions (FAQ)
Q: Can I use Ethyl Acetate instead of DCM for the washing step? A: Yes, but with caution. [C10MIM][OTf] has partial solubility in ethyl acetate depending on the temperature.[1] DCM is preferred because it forms a distinct, heavy bottom layer that is easier to separate from water.[1]
Q: My IL is solid at room temperature. How do I wash it? A: [C10MIM][OTf] has a melting point near room temperature (often a supercooled liquid).[1] If it solidifies, gently warm it to 35°C to liquefy it before dissolving in DCM.[1] Do not wash a solid suspension; the impurities are trapped inside the crystal lattice.[1]
Q: The Silver Nitrate test is clear, but my viscosity is still higher than literature values. A: This suggests residual metal salts (e.g., Lithium Triflate) rather than halides. If you used excess LiOTf during synthesis, it might not have been fully washed out.[1]
-
Fix: Perform one additional wash with a small volume of ice-cold water.[1]
References
-
Ionic Liquid Purification Standards: Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry. Link
-
Halide Impurity Effects: Huddleston, J. G., et al. (2001).[1] Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry. Link
-
Decolorization Techniques: Burrell, G. L., et al. (2007).[1] Decolorization of Ionic Liquids for Spectroscopy. Analytical Chemistry. Link[1]
-
Synthesis of Hydrophobic ILs: Bonhote, P., et al. (1996).[1] Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry. Link[1]
Sources
Optimizing reaction conditions in 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
[1][2]
Status: Operational Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting[1]
Introduction: Mastering the "Heavyweight" Ionic Liquid
Welcome to the technical support hub for 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][OTf]). Unlike its shorter-chain cousins (like [EMIm] or [BMIm]), the decyl (C10) chain imparts unique physicochemical properties to this solvent.[1] It acts as a surfactant-like amphiphile, bridging the gap between polar ionic heads and non-polar organic substrates.[2][1]
However, this utility comes with a cost: Viscosity .[2][1] At 25°C, [C10MIm][OTf] has a viscosity of ~298 cP—nearly 300 times that of water.[1] This guide focuses on overcoming mass transfer limitations and ensuring solvent purity, the two critical factors for reproducible kinetics in this medium.[1]
Module 1: Pre-Reaction Quality Control (Purity)
The Problem: "My reaction rates are inconsistent between batches, even though the NMR looks clean."
The Science: Standard NMR often misses trace halide impurities (Cl⁻, Br⁻) left over from synthesis.[1] In [C10MIm][OTf], even <1000 ppm of halide ions can drastically increase viscosity (inhibiting diffusion) and poison transition metal catalysts.[1] Conversely, water acts as a plasticizer, artificially lowering viscosity while potentially quenching hygroscopic reagents.[1]
Diagnostic Protocol: The Impurity Matrix
| Impurity | Source | Effect on Viscosity | Effect on Reaction | Detection Method |
| Halides (Cl⁻/Br⁻) | Incomplete Metathesis | Increases (Strongly) | Poisons catalysts; alters phase behavior.[3][2] | AgNO₃ Test / IC |
| Water | Hygroscopicity | Decreases | Hydrolysis side-reactions; lowers thermal stability.[3][2] | Karl-Fischer Titration |
| Methylimidazole | Starting Material | Variable | Acts as a base; competes for coordination sites.[3][2] | ¹H NMR |
Workflow: Purification & Validation
If your IL is "yellowing" or showing kinetic drag, follow this purification logic.
Figure 1: Purification logic flow for removing halides and volatile impurities.
Module 2: Physicochemical Optimization (Viscosity & Mass Transfer)
The Problem: "The reaction is too slow, even though the catalyst is active."
The Science: The decyl chain induces strong van der Waals interactions, creating a "structured" liquid.[1] This results in high viscosity (~298 cP at 25°C), leading to severe mass transfer limitations.[1] The reaction rate is often diffusion-controlled rather than kinetically controlled.[2]
Optimization Strategy: Breaking the Viscosity Barrier
1. Temperature Modulation (The VFT Relationship) Viscosity in ILs follows the Vogel-Fulcher-Tammann (VFT) equation.[2][4] For [C10MIm][OTf], small temperature increases yield exponential drops in viscosity.[1]
-
Recommendation: Operate at >60°C if thermal stability permits. This can drop viscosity from ~300 cP to <50 cP, shifting the regime from diffusion-limited to reaction-limited.[3][2]
2. Co-Solvent Engineering If high heat is impossible, use a "swelling" co-solvent.[2][1]
-
Protocol: Add 5-10% (v/v) of a polar aprotic solvent (e.g., Acetonitrile).[1] This disrupts the ionic network without crashing out the IL, significantly increasing diffusion rates.[1]
Experimental Workflow: Kinetic Optimization
Figure 2: Decision tree for overcoming mass transfer limitations caused by high viscosity.
Module 3: Post-Reaction Processing & Recycling
The Problem: "I can't separate my product; it forms an emulsion."
The Science: [C10MIm][OTf] is a surfactant.[1] The long alkyl chain stabilizes emulsions between the IL and non-polar organic solvents.[1] Standard extraction (shaking vigorously) often results in a stable creamy layer.[2][1]
Troubleshooting Extraction
-
Avoid Ether: Diethyl ether often fails to phase-separate cleanly with long-chain ILs.[3][2]
-
Use Heptane/Toluene: The C10 chain has high affinity for aliphatics.[2][1] Use warm heptane for extraction.[2][1]
-
The "Salting Out" Trick: If an emulsion forms, add solid NaCl or Centrifuge .[2][1] The increase in ionic strength forces the organic phase to separate.[1]
Recycling Protocol:
-
Extract product with organic solvent (decant top layer).[2][1]
-
Wash the IL phase with ethyl acetate (to remove trace organics).[2][1]
-
Vacuum Dry (as per Module 1) to remove the extraction solvent and water.[2][1]
-
Re-titrate for halides if the reaction generated salts.[2][1]
Frequently Asked Questions (FAQ)
Q1: My [C10MIm][OTf] arrived as a solid/gel. Is it degraded? A: Likely not. The melting point of pure [C10MIm][OTf] is approximately 27°C [1].[1] If your lab is cool (<25°C), it will crystallize or form a highly viscous gel.[1]
-
Fix: Warm the container to 40°C in a water bath. It should turn into a clear, colorless liquid.[2][1]
Q2: Can I use this IL with strong reducing agents (e.g., LiAlH₄)? A: Caution. While the triflate anion is stable, the imidazolium cation is susceptible to deprotonation at the C2 position (carbene formation) or reduction.[1] Avoid strong bases and powerful hydrides.[2][1] Borohydrides are generally tolerated.[2][1]
Q3: Why is my density measurement lower than literature values? A: Check your water content. Water (density 1.0 g/cm³) is significantly less dense than [C10MIm][OTf] (~1.15 g/cm³).[1] A lower density reading usually indicates water absorption (hygroscopicity).[2][1]
References
-
RoCo Global. (n.d.).[2][1] 1-Decyl-3-methylimidazolium triflate, >99% Properties.[3][2][5] Retrieved from [3][1]
-
Sigma-Aldrich. (n.d.).[2][1] 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate Safety & Properties. Retrieved from [3]
-
Chowdhury, S. A., et al. (2014).[2][1][6] Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Retrieved from [3][1]
-
Tariq, M., et al. (2012).[2][1] Viscosity of Ionic Liquids: Effect of Temperature and Water Content. Journal of Chemical & Engineering Data. (Contextualized from similar C-chain studies).
Sources
- 1. Viscosity of Ionic Liquids: Application of the Eyring’s Theory and a Committee Machine Intelligent System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-3-methyl-imidazolium-trifluoromethansulphonate (EMIM OTf), 100 g, CAS No. 145022-44-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. roco.global [roco.global]
- 6. solvomet.eu [solvomet.eu]
Technical Support Center: [Dmim][TfO] Catalytic Efficiency
Ticket ID: #IL-CAT-OPT-001 Subject: Optimization and Troubleshooting Guide for 1,3-Dimethylimidazolium Trifluoromethanesulfonate ([Dmim][TfO]) Assigned Specialist: Senior Application Scientist, Ionic Liquids Division[1]
Introduction: The "Help Desk" Philosophy
Welcome to the [Dmim][TfO] technical support hub. You are likely using this ionic liquid (IL) for its dual role as a solvent and Lewis acid catalyst/co-catalyst in reactions like Friedel-Crafts alkylation , glycosylation , or biomass conversion .[1]
Unlike molecular solvents, [Dmim][TfO] is a "designer solvent" where the efficiency is dictated by three variables: Viscosity (Mass Transfer) , Hygroscopicity (Water Content) , and Phase Behavior (Recyclability) . This guide moves beyond basic recipes to troubleshoot the mechanistic failures that kill yield.
Module 1: "My Reaction Rate is Sluggish" (Viscosity & Mass Transfer)
User Issue: “I’m running a biphasic reaction. The catalyst loading is high (10 mol%), but conversion stalls after 1 hour.”
Root Cause Analysis: [Dmim][TfO] is relatively viscous compared to organic solvents.[1] At room temperature (25°C), high viscosity impedes mass transfer, creating a "diffusion-limited" regime rather than a "reaction-limited" one. The reagents simply cannot reach the catalytic active sites fast enough.
Troubleshooting Protocol: The Temperature-Viscosity Tune
You must operate in the "Kinetic Sweet Spot."[1] Viscosity (
Actionable Steps:
-
Increase Temperature to 60°C: This is often the inflection point where [Dmim][TfO] transitions from "syrup" to "water-like" fluidity, increasing mass transfer coefficients by orders of magnitude.[1]
-
Introduce High-Shear Mixing: Magnetic stirring is often insufficient for viscous ILs.[1] Use an overhead stirrer or ultrasonication pulse (if reagents are stable) to break the boundary layer.
Data: Viscosity vs. Temperature Profile (Approximated) Note: Lower viscosity = Faster mass transfer.
| Temperature (°C) | Viscosity (cP) | Kinetic Regime | Recommendation |
| 25°C | ~45 - 55 | Diffusion-Limited | Avoid for fast kinetics.[1] |
| 40°C | ~25 - 30 | Mixed Control | Acceptable for long batch times.[1] |
| 60°C | < 15 | Reaction-Limited | Optimal for efficiency.[1] |
| 80°C | < 10 | Reaction-Limited | Monitor thermal stability of reagents.[1] |
Module 2: "My Yields Vary Batch-to-Batch" (Moisture Management)
User Issue: “Last week I got 92% yield. Today, using the same bottle, I got 60%. The IL looks identical.”[1]
Root Cause Analysis: [Dmim][TfO] is hygroscopic .[1][2] The triflate ([TfO]⁻) anion is hydrophilic. Absorbed atmospheric water (even 500 ppm) does two things:
-
Nucleophilic Competition: Water competes with your reagents for the electrophilic centers.[1]
-
Coordination Sphere Disruption: Water forms hydrogen bonds with the [Dmim]⁺ cation, altering the solvation shell and reducing the IL's ability to stabilize transition states.
Troubleshooting Protocol: The "Dry-and-Verify" Loop
Do not trust the bottle seal.[1] Treat [Dmim][TfO] as "wet" until proven otherwise.
Actionable Steps:
-
Vacuum Drying: Heat to 70°C under high vacuum (< 1 mbar) for 4 hours.
-
Karl Fischer (KF) Titration: This is mandatory. Your target is < 100 ppm water for sensitive catalysis.[1]
-
Schlenk Line Transfer: Never pour [Dmim][TfO] in open air after drying.[1] Use syringe techniques or a glovebox.
Workflow Visualization: Moisture Control
Caption: The "Dry-and-Verify" feedback loop ensures catalytic consistency by eliminating moisture-induced variability.
Module 3: "I Cannot Separate the Catalyst" (Recycling Strategy)
User Issue: “The reaction worked, but I can't recover the IL. Extraction forms a stable emulsion.”[1]
Root Cause Analysis: [Dmim][TfO] is hydrophilic.[1] If you use a polar organic solvent (like Ethyl Acetate) for extraction, you risk cross-solubility.[1] If you use a non-polar solvent (Hexane), it may not extract your polar product effectively, or the viscosity difference may cause emulsion.
Troubleshooting Protocol: The Density-Driven Split
[Dmim][TfO] is denser than water and most organics (
Actionable Steps:
-
The "Anti-Solvent" Wash:
-
For Non-Polar Products: Use Diethyl Ether or Hexane/Toluene .[1] The IL will form a distinct bottom layer.[1]
-
For Polar Products: This is tricky. You may need to use Supercritical CO₂ (advanced) or precipitate the product by adding cold water (if the product is solid and water-insoluble), leaving the IL in the aqueous phase.
-
-
Breaking Emulsions:
Workflow Visualization: Recycling Loop
Caption: Standard Liquid-Liquid Extraction (LLE) workflow for recovering [Dmim][TfO].
Module 4: "The Catalyst Turned Solid/Dark" (Stability & Handling)
User Issue: “My IL turned into a black sludge after heating to 150°C,” or “My IL crystallized in the fridge.”
FAQ & Solutions:
-
Q: What is the thermal limit?
-
A: Pure [Dmim][TfO] is stable up to ~350-400°C (TGA onset).[1] However, in the presence of organics/reagents, the "Operating Ceiling" drops to 120°C . Above this, the imidazole ring can undergo Hoffman degradation or alkyl migration.
-
Fix: Keep reaction temperatures < 100°C unless strictly necessary.
-
-
Q: It solidified. Is it broken?
References
-
Ionic Liquid Properties & Viscosity Trends
-
Stolwska, A. et al. "Thermophysical Properties of Imidazolium-Based Ionic Liquids."[1] Journal of Chemical & Engineering Data.
-
Source:
-
-
Catalytic Efficiency & Water Effect
-
Welton, T. "Room-Temperature Ionic Liquids.[1] Solvents for Synthesis and Catalysis." Chemical Reviews.
-
Source:
-
-
Recycling & Extraction Protocols
-
Earle, M. J. et al.[1] "The distillation and volatility of ionic liquids." Nature.
-
Source:
-
-
[Dmim][TfO] Specific Electrochemical Stability
-
O'Mahony, A. M. et al. "Electrochemical stability of ionic liquids."[1] Journal of Chemical & Engineering Data.
-
Source:
-
Sources
Common problems when using 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
Technical Support Center: 1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Technical Profile & Introduction
This compound (often abbreviated as [C10MIm][OTf] or [DecylMIm][TfO]) is a task-specific ionic liquid (IL) characterized by its long alkyl chain.[1] This structural feature imparts significant hydrophobicity and higher viscosity compared to its shorter-chain analogs (e.g., [EMIm][OTf]).
It is widely used in tribology (as a neat lubricant or additive), solvent extraction (due to its phase separation capabilities from water), and electrochemistry (as a stable electrolyte). However, its performance is critically dependent on purity. The presence of water, halides, or unreacted precursors can drastically alter its physicochemical properties, leading to experimental failure.
Key Physical Properties (Reference Values):
| Property | Typical Value | Notes |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | Darkens with impurities/oxidation.[1] |
| Melting Point | < 25°C (Liquid at RT) | Can supercool; solidifies if wet/impure.[1] |
| Viscosity (25°C) | > 100 cP (High) | Significantly higher than [BMIm][OTf] due to Van der Waals forces. |
| Hydrophobicity | Moderate-High | C10 chain repels water, but OTf anion is moderately hydrophilic.[1] |
| Electrochemical Window | ~4.0 V | Narrows significantly with water content.[1] |
Troubleshooting Guide (Q&A)
Category A: Synthesis & Purity[2][3][4]
Q1: My synthesized [C10MIm][OTf] has a persistent yellow/orange tint. Is this acceptable? A: No, for high-precision applications (electrochemistry/spectroscopy), it should be colorless.
-
Cause: The yellow color typically arises from traces of 1-methylimidazole (precursor) or oligomerized impurities formed during the quaternization step (synthesis of the [C10MIm][Halide] intermediate). It can also indicate thermal degradation if the synthesis temperature exceeded 80°C.
-
Impact: These impurities are redox-active and will appear as background noise in cyclic voltammetry.[1]
-
Solution: Perform a charcoal decolorization step.[1][2] Dissolve the IL in a volatile solvent (e.g., dichloromethane or acetonitrile), add activated charcoal (5 wt%), stir for 24 hours, filter through celite, and remove the solvent.
Q2: I am detecting corrosion on my steel substrates during tribology tests. Why? A: This is a classic sign of Halide Impurity ([Cl]⁻ or [Br]⁻) .
-
Cause: [C10MIm][OTf] is usually synthesized via metathesis from 1-decyl-3-methylimidazolium bromide/chloride.[1] If the anion exchange is incomplete, residual halide ions remain.
-
Mechanism: Halides are highly corrosive to ferrous metals, pitting the surface and accelerating wear, negating the lubricating properties of the IL.
-
Validation: Perform the Silver Nitrate Test (See Protocol 1 below).
Category B: Physical Properties & Handling[1][5]
Q3: The viscosity of my IL seems much higher than literature values for other imidazolium triflates. Is it degraded? A: Not necessarily. You are likely observing the Chain Length Effect .
-
Explanation: As the alkyl chain lengthens from Butyl (C4) to Decyl (C10), Van der Waals interactions between cations increase significantly. While [BMIm][OTf] has a viscosity of ~80 cP, [C10MIm][OTf] will be notably more viscous (>120 cP).
-
Warning Sign: If the IL is "gummy" or solid at room temperature, check for excessive water (which can sometimes induce structure-forming hydrogen bonding networks in specific concentrations) or unreacted precursor salts (which have high melting points).
Q4: I thought this IL was hydrophobic, but it's absorbing weight from the air. Is it hygroscopic? A: Yes, it is moderately hygroscopic .
-
Nuance: While the C10 chain is hydrophobic, the Triflate ([OTf]⁻) anion is capable of hydrogen bonding.
-
Consequence: Water uptake will decrease the viscosity (plasticizing effect) and narrow the electrochemical window (electrolysis of water at ~1.23 V).
-
Storage: Always store under Argon or Nitrogen.[1] Dry before use (See Protocol 2).
Category C: Application Failures
Q5: My electrochemical window is only 2.5 V instead of the expected ~4.0 V. A: This is almost certainly due to Water Contamination .
-
Diagnosis: Look for reduction peaks near -1.0 V vs. Ag/Ag+ (reduction of water/protons) or oxidation waves near +1.2 V.[1]
-
Remedy: Dry the IL at 60°C under high vacuum (< 0.1 mbar) for at least 12 hours.
Critical Protocols
Protocol 1: Detection of Halide Impurities (Silver Nitrate Test)
Use this to verify the completeness of anion exchange.
-
Sample Prep: Dissolve 0.5 mL of [C10MIm][OTf] in 2 mL of deionized water. (Note: Due to the C10 chain, this may form an emulsion; sonicate to disperse).
-
Reagent: Prepare a 0.1 M AgNO₃ solution.
-
Test: Add 2-3 drops of AgNO₃ to the IL mixture.
-
Observation:
-
Action: If failed, wash the IL phase repeatedly with deionized water until the wash water no longer precipitates with AgNO₃.
Protocol 2: High-Efficiency Drying
Required before Electrochemical or Tribological use.[1]
-
Setup: Place IL in a round-bottom flask connected to a Schlenk line.
-
Heat: Immerse flask in an oil bath set to 60–70°C . (Do not exceed 100°C to avoid darkening).[1]
-
Vacuum: Apply dynamic vacuum (< 1 mbar or typically 0.1 mmHg).
-
Agitation: Stir magnetically at moderate speed. The high viscosity requires stirring to renew the surface area for efficient mass transfer.
-
Duration: Minimum 12 hours .
-
Verification: Karl Fischer titration should yield < 100 ppm water.[1]
Visual Troubleshooting Logic
Figure 1: Purification & Quality Control Workflow
Follow this process immediately after synthesis or purchasing lower-grade stock.[1]
Caption: Step-by-step purification logic to ensure electrochemical and tribological grade purity.
Figure 2: Troubleshooting Common Experimental Failures
Caption: Diagnostic tree linking observed experimental failures to root chemical causes.
References
-
Physical Properties & Viscosity
-
Electrochemical Stability & Water Effect
-
Tribological Applications
-
General Data & Safety
Sources
- 1. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Bournemouth University Research Online [BURO] - Lubrication Properties of the Ionic Liquid Dodecyl-3 Methylimidazolium bis(trifluoromethylsulfonyl)imide. [eprints.bournemouth.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: [C10MIM][OTf] Stability & Handling Guide
Ticket ID: #8492-C10-OTf Subject: Thermal Stability, Phase Behavior, and Degradation of 1-decyl-3-methylimidazolium trifluoromethanesulfonate Assigned Specialist: Senior Application Scientist, High-Temperature Fluids Division[1]
Executive Summary
This technical guide addresses the stability profile of 1-decyl-3-methylimidazolium triflate ([C10MIM][OTf]) .[1][2] Researchers often encounter unexpected phase behavior (solidification at room temperature) and darkening at high temperatures.[2]
Critical Alert: [C10MIM][OTf] has a melting point of 27 °C .[1][2] It is frequently mistaken for "frozen" or "degraded" when it solidifies in climate-controlled laboratories (typically kept at 20–22 °C).[1][2] This is a physical property, not a chemical failure.
Key Physicochemical Specifications
| Parameter | Value | Condition |
| Melting Point | 27 °C | Solid/Semi-solid below this temp |
| Decomposition Onset ( | ~330 °C | Dynamic TGA (10 K/min, |
| Max.[1][2] Isothermal Operating Temp | 180–200 °C | Long-term use (>10 hrs) |
| Viscosity | 298 mPa[1][2]·s | at 25 °C (Supercooled state) |
| Density | 1.15 g/cm³ | at 26 °C |
| Conductivity | 0.41 mS/cm | at 24 °C |
Module 1: Thermal Stability & Degradation Mechanisms[1]
Q: What is the maximum safe temperature for [C10MIM][OTf]?
A: While dynamic Thermogravimetric Analysis (TGA) often shows a
Q: How does the ionic liquid degrade?
At elevated temperatures, [C10MIM][OTf] degrades primarily via Nucleophilic Substitution (
Degradation Pathway Diagram
The following diagram illustrates the primary decomposition mechanism, resulting in the formation of volatile alkyl triflates and neutral imidazoles.
Figure 1: Thermal decomposition pathways of [C10MIM][OTf] via nucleophilic attack of the anion.
Module 2: Troubleshooting Guide
Issue 1: "My Ionic Liquid has solidified or crystallized."
Diagnosis: This is normal behavior.[1] Explanation: The melting point of [C10MIM][OTf] is 27 °C. In a standard air-conditioned lab (20–22 °C), the material will slowly crystallize or form a waxy solid.[2] Solution:
-
Place the container in a warm water bath or oven at 40–50 °C for 30 minutes.
-
The IL should return to a clear, colorless (or slightly yellow) liquid.
-
If solids persist after heating to 50 °C, suspect contamination (e.g., halide salts from synthesis).
Issue 2: "The liquid turned dark brown/black after heating."
Diagnosis: Thermal degradation or impurity oxidation.[1]
Explanation: Even minor degradation (<1%) produces neutral imidazoles and amine-like impurities that oxidize rapidly, causing significant color change (yellow
-
If viscosity is unchanged: The IL may still be usable for non-optical applications.
-
If viscosity has dropped: Significant degradation has occurred (neutral species are less viscous than ions).[2] Discard the batch.
-
Prevention: Always use an inert atmosphere (Nitrogen or Argon) when heating above 100 °C to prevent oxidative side-reactions.[1][2]
Issue 3: "Viscosity is lower/higher than reported."
Diagnosis: Water content (plasticization).[1][2] Explanation: [C10MIM][OTf] is hygroscopic.[1][2] Absorbed atmospheric water disrupts the coulombic network, drastically reducing viscosity. Verification:
-
Pure [C10MIM][OTf] (25 °C): ~298 mPa·s
-
Water-saturated: Viscosity can drop by 30–50%.[1]
Module 3: Purification & Drying Protocol[1][5]
To restore [C10MIM][OTf] to research-grade purity, follow this vacuum drying protocol. This is essential before any high-temperature experiment to prevent hydrolysis.[1]
Equipment Needed:
Step-by-Step Procedure:
-
Transfer: Move the IL to a round-bottom flask. Fill no more than 50% volume to allow for bubbling.
-
Heat: Place the flask in an oil bath set to 70 °C . (Note: This is well above the 27 °C melting point).[2][3][4]
-
Vacuum: Gradually apply vacuum.[1]
-
Caution: Apply vacuum slowly to prevent "bumping" as water boils off.[1]
-
-
Agitate: Stir vigorously (500+ RPM). Viscosity is high, so surface renewal is critical for mass transfer.
-
Duration: Maintain 70 °C / <1 mbar for at least 4–6 hours .
-
Visual Check: No bubbles should be visible.[1]
-
-
Backfill: Backfill with dry Nitrogen or Argon.[1] Seal immediately.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose the state of your [C10MIM][OTf] sample.
Figure 2: Diagnostic flowchart for evaluating [C10MIM][OTf] quality.
References
-
IoLiTec (Ionic Liquids Technologies). 1-Decyl-3-methylimidazolium triflate Technical Data Sheet. Product No. IL-0068-HP.[1][5] Link[1][2]
-
RoCo Global. 1-Decyl-3-methylimidazolium triflate Specifications. Link
-
Cao, Y. & Mu, T. (2014).[2] "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis." Industrial & Engineering Chemistry Research, 53(20), 8651–8664.[2] (Establishes T_onset methodology and anion stability ranking).
-
Maton, C., De Vos, N., & Stevens, C. V. (2013). "Ionic liquid thermal stability: is it better to be safe than sorry?" Chemical Society Reviews, 42, 5963-5977.[1] (Critical review on isothermal vs dynamic TGA).
-
Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3, 156-164.[1] (Foundational data on [OTf] vs [PF6] stability and phase behavior).
Sources
- 1. 1-Ethyl-3-methyl-imidazolium-trifluoromethansulphonate (EMIM OTf), 100 g, CAS No. 145022-44-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. 1-Decyl-3-methylimidazolium triflate, >99% | IoLiTec [iolitec.de]
Technical Support Center: Regeneration & Recycling of 1-Decyl-3-methylimidazolium Triflate
[1][2][3]
Subject: Protocol for the Purification and Recycling of [C10MIm][OTf] Applicability: Organic Synthesis, Catalysis, Electrochemistry, and Surfactant Applications Safety Level: Standard Laboratory Safety (PPE Required: Gloves, Goggles, Fume Hood)
Executive Summary
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][OTf]) presents a unique recycling challenge compared to its shorter-chain counterparts (e.g., [BMIm][OTf]).[1][2] The decyl (C10) chain imparts significant amphiphilic (surfactant-like) character to the ionic liquid. While technically "hydrophobic," it readily stabilizes emulsions and foams, making standard aqueous extraction protocols risky.
This guide prioritizes phase separation integrity and viscosity management to ensure high recovery rates (>90%) and purity suitable for sensitive catalytic cycles.
Module 1: The Core Recycling Workflow
Do not treat [C10MIm][OTf] like a standard solvent. It acts as a hydrotrope.[1][2][3] Follow this optimized workflow to minimize product loss into the wash phase.
Step 1: Product Extraction (The "Non-Polar" Wash)
Objective: Remove non-polar reaction products without forming a stable emulsion.[1][2][3]
-
Cooling: Ensure the reaction mixture is at room temperature (20–25°C).
-
Solvent Selection: Use n-Hexane or Heptane .[1][2][3]
-
Why: [C10MIm][OTf] is immiscible with alkanes at room temperature but may show partial miscibility at elevated temperatures.
-
-
Agitation: Add solvent (1:1 v/v ratio).[1][2][3] Do not vortex. Use magnetic stirring at moderate speed (300-500 rpm) for 20 minutes.
-
Separation: Allow phases to settle for 15–30 minutes. Decant the top organic layer. Repeat 3x.
Step 2: Impurity Polishing (Adsorption)
Objective: Remove polar byproducts, trace catalysts, and color bodies.
-
Dissolve the IL in a polar volatile solvent (e.g., Acetone or Dichloromethane ) to lower viscosity.
-
Add Activated Charcoal (10 wt% relative to IL mass) and Silica Gel (5 wt%).
-
Stir for 1 hour.
Step 3: Drying & Reconstruction
Objective: Remove volatile solvents and water to restore ionic conductivity and viscosity.
-
Rotary Evaporation: Remove bulk volatile solvent (Acetone/DCM) at 40°C/300 mbar.
-
High Vacuum Drying: Transfer to a Schlenk line.
-
Conditions: 60–70°C at <1 mbar for 4–6 hours.
-
Validation: The final product should be a clear, viscous liquid.
-
Module 2: Troubleshooting & FAQs
This section addresses specific failure points reported by researchers working with long-chain imidazolium triflates.
Q1: "I tried washing with water to remove salts, but the whole mixture turned into a milky, inseparable white emulsion. How do I fix this?"
Diagnosis: You have triggered the surfactant effect. The C10 chain lowers the interfacial tension between water and the IL, stabilizing water droplets.
Corrective Protocol (The "Salting-Out" Method):
-
Do not add more pure water. This worsens the solubility/emulsion.[2][3]
-
Add Brine: Add a saturated NaCl solution. The high ionic strength increases the interfacial tension and forces phase separation ("Salting Out").
-
Centrifugation: Transfer the emulsion to centrifuge tubes. Spin at 3,000–4,000 rpm for 10–15 minutes .
-
Thermal Assist: If centrifugation fails, heat the mixture gently to 50°C. Higher temperatures increase the critical micelle concentration (CMC) and kinetic energy, helping droplets coalesce.
Q2: "After recycling, my IL is still dark brown/yellow. Can I reuse it?"
Diagnosis: "Color bodies" (conjugated organic impurities or imidazole decomposition products) are trapped. While often chemically inert, they can affect photometric assays or act as radical scavengers.
Corrective Protocol:
-
Oxidative Treatment (Use with Caution): If charcoal failed (Step 2 above), treat the IL (dissolved in water/acetone) with a dilute Hydrogen Peroxide (H₂O₂) solution (30%, 1 mL per 100 mL IL) for 1 hour, then quench with Sodium Metabisulfite.
-
Warning: Ensure all peroxides are destroyed before vacuum drying to prevent explosion hazards.[1][2][3]
-
Recommendation: For strictly catalytic applications, slight coloration is often acceptable. For spectroscopic work, repeat the charcoal/silica filtration twice.
Q3: "The viscosity of the recycled IL seems much lower than the virgin material."
Diagnosis: Solvent contamination.[1][2][3] Even 1% residual acetone or water can drop the viscosity of [C10MIm][OTf] by 50% due to the disruption of the ionic network.
Corrective Protocol:
-
The Nitrogen Sweep: High vacuum alone sometimes traps volatiles in the viscous matrix. Introduce a bleed of dry nitrogen gas during vacuum heating (stripping). The gas bubbles provide surface area for volatiles to escape.
-
Time/Temp Adjustment: Increase drying time to 12 hours at 70°C.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for recycling, specifically highlighting the "Emulsion Trap" characteristic of C10-based ILs.
Caption: Logic flow for [C10MIm][OTf] recycling, emphasizing the critical emulsion management step required due to the surfactant nature of the decyl chain.
Module 4: Validation Metrics (Quality Control)
Before returning the IL to the shelf, validate purity using these metrics.
| Metric | Method | Acceptance Criteria | Failure Consequence |
| Water Content | Karl Fischer Titration | < 500 ppm (0.05%) | Electrochemical windows narrow; viscosity drops.[1][2][3] |
| Structure Integrity | ¹H NMR (DMSO-d₆) | Clean alkyl peaks; no extra splitting.[1][2][3] | Loss of cation; pH instability.[2][3] |
| Organic Impurity | ¹H NMR | < 1% organic solvent peaks.[1][2][3] | Side reactions in next cycle; vapor pressure issues. |
| Halide Content | AgNO₃ Precipitate Test | No precipitate (Clear). | Catalyst poisoning (especially Pd/Pt). |
References
-
Earle, M. J., & Seddon, K. R. (2000). Ionic liquids.[1][2][3][4][5][6][7][8][9][10][11] Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.[1] Link
-
Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164.[1] Link
-
Cláudio, A. F. M., et al. (2010). Extraction and purification of ionic liquids. Separation and Purification Technology. (Contextualizing the salting-out effect for amphiphilic ILs). Link
-
Marsh, K. N., et al. (2004). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria, 219(1), 93-98.[1] (Viscosity data references). Link
Sources
- 1. 1-Decyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | C16H27F6N3O4S2 | CID 12040509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iolitec.de [iolitec.de]
- 5. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Hydrophilicity/Lipophilicity of Solubility-Switchable Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Application of Ionic Liquids for Chemical Demulsification: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for experiments with [Dmim][TfO].
Welcome to the Technical Support Center for Ionic Liquids.
Subject: 1,3-Dimethylimidazolium trifluoromethanesulfonate ([Dmim][TfO] / [MMIm][TfO]) CAS Registry Number: 121091-30-3 Chemical Structure: Symmetric imidazolium cation with a triflate anion.
Disambiguation Warning: Know Your "D"
Before proceeding, verify your label. In ionic liquid nomenclature, [Dmim] is frequently used for 1,3-Dimethylimidazolium (C1), but in some specific surfactant literature, it can refer to 1-Decyl-3-methylimidazolium (C10).
-
This guide focuses on the C1 variant (Dimethyl) , a low-viscosity, high-stability solvent and electrolyte.[1]
-
Diagnostic: If your liquid is extremely viscous (>300 cP) or waxy/solid at room temperature and soapy, you likely have the Decyl (C10) variant. If it is a fluid or crystallizes into a neat salt (MP ~20–25°C), you have the Dimethyl (C1) variant.
Section 1: The Foundation – Purity & Phase Behavior
Q: My [Dmim][TfO] has solidified in the bottle. Has it degraded? A: No, it has likely just crystallized. Unlike the asymmetric [EMIm] (Ethyl-Methyl) cation which disrupts packing, the symmetric [Dmim] (Dimethyl) cation packs efficiently, resulting in a higher melting point (~22°C to 25°C). It often exists as a supercooled liquid at room temperature but will crystallize if agitated or seeded.
-
Troubleshooting: Gently heat the bottle to 40–50°C in a water bath. It should liquefy completely. If solids remain that do not melt at 50°C, you have impurity precipitation, not freezing.
Q: The liquid is clear, but my electrochemical window is shrinking (< 4.0 V). Why?
A: You have "wet" ions.
[Dmim][TfO] is extremely hygroscopic. Water molecules hydrogen-bond to the triflate anion ([TfO]
Protocol: Deep Drying for Electrochemical Grade Do not rely on "received" purity.
-
Heat: Set vacuum oven to 60–70°C.
-
Vacuum: Apply dynamic vacuum (< 1 mbar / 0.75 Torr).
-
Time: Minimum 24 hours. For electrochemical use, 48–72 hours is standard.
-
Validation: Karl Fischer titration is mandatory. Target < 50 ppm water for battery/capacitor research.
Section 2: Application-Specific Troubleshooting
Scenario A: Cellulose/Biopolymer Dissolution
Q: I’m trying to dissolve cellulose, but the solution is gelling or not dissolving at all. A: The viscosity of pure [Dmim][TfO] is hindering mass transfer, or the temperature is too low. While [Dmim][TfO] is a good solvent for cellulose, the high viscosity of the resulting solution limits solubility limits.
-
The Fix (The DMSO Co-solvent Effect): Add Dimethyl Sulfoxide (DMSO) as a co-solvent.[2]
-
Mechanism:[3][4][5] DMSO does not dissolve cellulose alone, but it dissociates the [Dmim] and [TfO] ion pair, increasing the concentration of "free" ions available to break the cellulose hydrogen bond network.
-
Optimal Ratio: A 1:1 to 1:2 molar ratio of [Dmim][TfO] to DMSO often yields the highest solubility and fastest kinetics.
-
Scenario B: Electrochemical Stability
Q: I see an oxidation peak at +1.0 V vs Ag/Ag+. Is the IL decomposing? A: Likely not. This is usually the oxidation of halide impurities (Chloride/Bromide) left over from the synthesis of the IL (Metathesis reaction).
-
Diagnostic: Add a drop of AgNO
solution to an aliquot of your IL (diluted in water). A white/yellow precipitate confirms halides. -
The Fix: There is no easy "fix" for halides in the finished product. You must purchase "Halide-Free" or "Electrochemical Grade" (>99.9%) ILs. Recrystallization (since [Dmim][TfO] freezes) is a possible purification route, unlike for liquid-only ILs.
Section 3: Visual Workflows
Workflow 1: Preparation & Purification Logic
Use this decision tree to prepare your [Dmim][TfO] before any sensitive experiment.
Caption: Logic flow for conditioning [Dmim][TfO] prior to use. Note the melting step for the symmetric cation.
Workflow 2: Electrochemical Window Degradation
Understanding how impurities collapse your stability window.
Caption: Impact of common impurities on the electrochemical stability window (ESW).
Section 4: Key Data Reference
| Property | Value | Notes |
| Melting Point | 20–25 °C | Often supercools; treat as a low-melting solid. |
| Viscosity (25°C) | ~40–60 cP | Lower than [BMIm][TfO] (80 cP). Highly temp-dependent. |
| E-Window | ~6.0 V | Only if ultra-dry (<50 ppm H |
| Density | ~1.3–1.4 g/cm³ | Denser than water. |
| Solubility | Miscible w/ Water, DMSO | Immiscible with Hexane, Ether. |
References
-
PubChem. 1,3-Dimethylimidazolium trifluoromethanesulfonate (Compound Summary). National Library of Medicine. [Link]
- Siinor, M. et al. (2010). Electrochemical properties of 1,3-dimethylimidazolium trifluoromethanesulfonate ionic liquid. Journal of Electroanalytical Chemistry.
-
Xu, A. et al. (2013).[2] Cellulose dissolution in ionic liquid/DMSO mixtures.[6][7] Carbohydrate Polymers. (Detailing the DMSO co-solvent effect for viscosity reduction).
-
Huddleston, J.G. et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids. Green Chemistry.[1][4] (Foundational work on water content and physical properties).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. opendata.uni-halle.de [opendata.uni-halle.de]
- 3. researchgate.net [researchgate.net]
- 4. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methods for reducing the viscosity of imidazolium trifluoromethanesulfonates.
Topic: Methods for reducing the viscosity of imidazolium trifluoromethanesulfonates ([R-MIM][OTf]). Ticket ID: VISC-OTF-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for ionic liquid handling. High viscosity in imidazolium triflates (e.g., [EMIM][OTf], [BMIM][OTf]) is a primary bottleneck in electrochemical cycling, mass transfer, and catalytic turnover.
This guide treats viscosity not just as a physical property, but as a symptom of ionic network cohesion . To reduce it, we must disrupt the Coulombic and Van der Waals forces holding the liquid together.
Quick Diagnostic: Viscosity Reduction Decision Tree
Before altering your experimental setup, use this logic flow to select the correct method for your constraints.
Figure 1: Decision logic for selecting a viscosity reduction strategy based on thermal and electrochemical constraints.
Module 1: Thermal Management (The Kinetic Approach)
User Question: My [BMIM][OTf] is too thick to pump at room temperature (25°C). How much heat is actually needed to see a significant change?
Technical Response: Viscosity in ionic liquids does not follow a linear drop; it typically follows the Vogel-Fulcher-Tammann (VFT) equation. For imidazolium triflates, a modest temperature increase yields a disproportionately large drop in viscosity because you are overcoming the energy barrier of ion pair reorientation.
Data: Viscosity vs. Temperature for [BMIM][OTf]
Note: Values are approximate averages derived from high-pressure viscosity studies.
| Temperature (K) | Temperature (°C) | Viscosity (mPa[1][2][3][4][5][6][7][8]·s) | Reduction Factor (vs 25°C) |
| 298.15 | 25 | ~45.0 | Baseline |
| 313.15 | 40 | ~26.5 | 1.7x lower |
| 333.15 | 60 | ~14.2 | 3.2x lower |
| 353.15 | 80 | ~8.5 | 5.3x lower |
Protocol:
-
Heat Staging: Do not overheat immediately. Set the jacket/bath temperature to 60°C.
-
Equilibration: Allow 15 minutes for internal thermal equilibrium due to the low thermal conductivity of ILs.
-
Monitoring: If using for flow chemistry, ensure the pump head is also heated to prevent "cold spots" where viscosity spikes locally.
Module 2: Solvent Engineering (The Structural Approach)
User Question: I cannot heat my sample above 30°C due to a sensitive protein substrate. How can I lower viscosity without heat?
Technical Response: You must use co-solvents . The addition of molecular solvents disrupts the hydrogen-bonding network between the imidazolium cation and the triflate anion.
Option A: Acetonitrile (For Electrochemistry)
Acetonitrile (ACN) is the gold standard for electrochemical applications. It has a high dielectric constant and dramatically screens the ionic charge.
-
Mechanism: ACN molecules intercalate between [BMIM]+ and [OTf]-, breaking the 3D ionic lattice into smaller ion pairs or solvent-separated ion pairs.
-
Performance: Adding just 10-20 mol% ACN can reduce viscosity by >50% while simultaneously increasing conductivity (Walden Rule application).
Option B: Supercritical CO₂ (For Green Processing)
Dissolved CO₂ causes "volume expansion," effectively pushing ions apart.
-
Advantage: Fully reversible. Depressurize, and the CO₂ leaves, returning the IL to its original state.
Experimental Workflow: Binary Mixture Preparation
Figure 2: Preparation workflow for binary IL-solvent mixtures. Step 4 is critical to prevent cavitation in pumps.
Module 3: Purity & Quality Control (The "Hidden" Viscosity)
User Question: My [BMIM][OTf] viscosity is 65 mPa·s at 25°C, but the literature says it should be 45 mPa·s. What is wrong?
Technical Response: You likely have Chloride (Cl⁻) impurities .[2] Imidazolium triflates are often synthesized via metathesis from imidazolium halides (e.g., [BMIM][Cl] + Li[OTf]). Residual chloride is a "viscosity multiplier" because Cl⁻ forms much stronger, more directional hydrogen bonds with the imidazolium ring protons (H-2 position) than the triflate anion does.
Troubleshooting Protocol: The Silver Nitrate Test
Before using any batch of IL for viscosity-sensitive work, validate its halide purity.
-
Sampling: Take 0.5 mL of your [BMIM][OTf].
-
Dilution: Dissolve in 2 mL of deionized water.
-
Reagent: Add 2-3 drops of 0.1 M AgNO₃ solution.
-
Observation:
-
Clear Solution: Chloride < 50 ppm (Pass).
-
White Haze/Precipitate: Chloride present (Fail).[1]
-
Corrective Action (If Fail):
-
Dissolve the IL in dichloromethane (DCM).
-
Wash repeatedly with deionized water (AgNO₃ test the wash water until clear).
-
Remove DCM via rotary evaporation.
-
Vacuum Dry: Dry at 60°C under high vacuum (< 1 mbar) for 24 hours. Note: Water content also affects viscosity, but less severely than chloride.
Module 4: Molecular Design (The Long-Term Fix)
User Question: We are designing a new flow battery electrolyte. Which imidazolium structure offers the lowest intrinsic viscosity?
Technical Response: If you can select the molecule, follow these design rules to minimize Van der Waals friction:
-
Alkyl Chain Length: Shorter is generally better, but avoid symmetry.
-
[EMIM][OTf] (Ethyl) is generally less viscous than [BMIM][OTf] (Butyl) or [HMIM][OTf] (Hexyl).
-
Reasoning: Longer alkyl chains increase the "form drag" of the molecule and introduce significant Van der Waals interactions (dispersive forces) that act as internal friction.
-
-
Symmetry Breaking:
-
Asymmetric cations (e.g., 1-ethyl-3-methylimidazolium) resist crystallization and packing better than symmetric ones (e.g., 1,3-dimethylimidazolium), maintaining a liquid state with lower viscosity.
-
Comparative Data: Alkyl Chain Impact
| Cation | Anion | Viscosity Trend | Mechanism |
| [EMIM] (Ethyl) | [OTf] | Lowest | Low dispersive forces, high mobility. |
| [BMIM] (Butyl) | [OTf] | Medium | Increased chain entanglement. |
| [HMIM] (Hexyl) | [OTf] | High | Significant Van der Waals aggregation (nanostructuring). |
References
-
Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Source: Journal of Chemical & Engineering Data (2021). Relevance: Provides the definitive high-pressure and temperature viscosity data for [BMIM][OTf] and [HMIM][OTf]. URL:[Link]
-
Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Source: Pure and Applied Chemistry (Seddon et al.). Relevance: Establishes the dramatic viscosity-increasing effect of chloride impurities and the viscosity-lowering effect of co-solvents. URL:[Link]
-
Translational Dynamics of Imidazolium-Based Ionic Liquids in Acetonitrile Solutions. Source: MDPI (2023). Relevance: Explains the mechanism of acetonitrile in speeding up cation diffusion and lowering viscosity. URL:[Link]
-
Effect of alkyl chain length on the rotational diffusion... in 1-alkyl-3-methylimidazolium... Source: Journal of Physical Chemistry B (2013). Relevance: Validates the "Molecular Design" module, showing how chain length > C8 significantly deviates from Stokes-Einstein behavior due to nanostructuring. URL:[Link]
Sources
Enhancing the solubility of compounds in 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
Technical Support Center: Solubility Enhancement in 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10mim][OTf])
User Guide Overview
Product Identity: this compound Common Abbreviations: [C10mim][OTf], [Decmim][TfO], [C10mim][TfO] CAS Number: 433337-23-6 (General class reference) / 616476-31-8 (Specific isomer) Classification: Surface-Active Ionic Liquid (SAIL) / Amphiphilic Solvent[1][2]
Executive Summary: Unlike short-chain ionic liquids (e.g., [Emim][OTf]) which act as general polar solvents, [C10mim][OTf] possesses a "dual nature." The long decyl (C10) chain creates distinct non-polar nano-domains within the ionic fluid, while the triflate ([OTf]⁻) anion provides hydrogen-bonding capability. This guide addresses the unique challenges of this nanostructured environment, specifically viscosity management, solubility tuning, and product recovery.
Part 1: Critical Troubleshooting (Q&A Format)
Category 1: Dissolution Kinetics & Viscosity Management
Q: My compound is theoretically soluble, but dissolution is extremely slow. The liquid feels like honey. How do I fix this?
A: This is a kinetic issue caused by the high viscosity of the C10 chain. Long alkyl chains increase van der Waals interactions, significantly raising viscosity compared to shorter homologs.
-
Immediate Fix (Thermal Energy): Apply heat. The viscosity of [C10mim][OTf] follows a Vogel-Fulcher-Tammann (VFT) behavior, meaning it drops precipitously with temperature. Heating to 60–80°C can reduce viscosity by an order of magnitude, increasing mass transfer rates.
-
Secondary Fix (Cosolvent Doping): If the compound is heat-sensitive, add a "viscosity breaker."
-
Protocol: Add 5–10 wt% DMSO or Acetonitrile . These small, polar molecules disrupt the ionic network without collapsing the non-polar domains, drastically lowering viscosity.
-
Caution: Avoid non-polar cosolvents (like Hexane) as they may induce phase separation or compete for the hydrophobic domains.
-
Category 2: Solubility Limits & Saturation
Q: I cannot reach the desired concentration for my hydrophobic drug. It saturates too quickly.
A: You are likely hitting the "saturation limit" of the non-polar domains. [C10mim][OTf] functions like a liquid micelle system.
-
The Mechanism: Hydrophobic solutes partition into the non-polar "pockets" created by the decyl chains. Once these pockets are full, solubility plateaus.
-
Solution (Chain Matching): Ensure your solute is compatible with the aliphatic domain. If the solute is aromatic-heavy, the aliphatic C10 chain might not be the best solvator.
-
Optimization: Increase the "surfactant" effect. Adding a small amount of a surfactant (e.g., Tween 80) can expand the capacity of these domains, though this complicates recovery.
-
-
Alternative: For highly polar drugs, the C10 chain acts as a barrier. You must rely on the anion. Ensure the drug can hydrogen bond with the sulfonate group of the [OTf] anion.
Category 3: Water & Impurity Management
Q: My solubility results are inconsistent between batches. Could water be the issue?
A: Yes. [C10mim][OTf] is hygroscopic but not fully water-miscible in the same way as [Emim][OTf].
-
The Behavior: The [OTf] anion attracts atmospheric moisture, but the C10 cation repels it. This leads to water uptake that changes the nanostructure (swelling the polar domains).
-
Troubleshooting:
-
Check Water Content: Use Karl Fischer titration. Even 1 wt% water can alter solubility selectivity.
-
Drying Protocol: Vacuum dry at 60°C for 4–8 hours before use.
-
Phase Separation Risk: Adding excess water (>50 wt%) may cause the IL to form an emulsion or phase separate due to the surfactant nature of the C10 cation (Critical Micelle Concentration effects).
-
Category 4: Gas Solubility (CO2 Capture)
Q: I am using [C10mim][OTf] for CO2 capture, but absorption is lower than predicted.
A: CO2 solubility in ionic liquids is dominated by the anion (fluorination helps) and the free volume.
-
Pressure Dependence: CO2 solubility increases linearly with pressure (Henry's Law) up to moderate pressures. Ensure your reactor pressure is sufficient (>10 bar for significant uptake).
-
Temperature Inverse: Unlike solid solutes, gas solubility decreases as temperature rises.
-
Optimization: Absorb at 25°C (high viscosity, slow kinetics, high capacity) and desorb at 80°C (low viscosity, fast kinetics, low capacity).
-
Part 2: Experimental Data & Protocols
Table 1: Physical Properties of [C10mim][OTf] vs. Short Chain Analogs
Note: The "C10 Effect" drastically alters viscosity and hydrophobicity.
| Property | [Emim][OTf] (C2) | [Bmim][OTf] (C4) | [C10mim][OTf] (C10) | Impact on Experiment |
| Viscosity (25°C) | ~45 cP | ~80 cP | >300 cP (Est.) | High resistance to stirring/diffusion. |
| Water Miscibility | Fully Miscible | Fully Miscible | Partial / Surfactant | Forms micelles/aggregates; phase separates at high water content. |
| Hydrophobicity | Low | Moderate | High | Excellent for non-polar drugs/gases; poor for salts. |
| Thermal Stability | >350°C | >300°C | ~300°C | Stable for most thermal processes. |
Protocol: Recovery of Solutes (Anti-Solvent Precipitation)
Since [C10mim][OTf] is expensive and hard to remove by evaporation, use extraction.
-
For Hydrophobic Drugs:
-
Step 1: Add Water (excess, 3:1 ratio) to the IL/Drug mixture.
-
Step 2: The hydrophobic drug will precipitate out (crashing from the non-polar domains which are disrupted by water).
-
Step 3: Centrifuge or filter to collect the drug.
-
Step 4: Dehydrate the IL phase (vacuum) to recycle.
-
-
For Hydrophilic Impurities:
-
Step 1: Extract with an immiscible non-polar solvent like Heptane or Toluene .
-
Step 2: The IL retains the polar species; the non-polar solvent remains clean (or extracts specific non-polar impurities).
-
Part 3: Visualizations (Graphviz)
Diagram 1: Solubility Decision Workflow
A logical path to determine if [C10mim][OTf] is the correct solvent for your solute.
Caption: Decision tree for selecting [C10mim][OTf] based on solute polarity and enhancement strategies.
Diagram 2: Nanostructural Solvation Mechanism
Visualizing how the "Dual Nature" of the IL solvates different compounds.
Caption: Schematic of [C10mim][OTf] nanostructure showing distinct solvation sites for polar and non-polar solutes.
References
-
PubChem. (n.d.). This compound.[3][4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Moshikur, R. M., et al. (2021). Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. In Ionic Liquids in Lipid Processing and Analysis. Retrieved from [Link]
-
Blesic, M., et al. (2007). Phase behavior of binary mixtures of ionic liquids with alcohols. (Discusses phase behavior of long-chain ILs). Green Chemistry. Retrieved from [Link]
-
Reviere, G. (2022). Purification of organic compounds from mixture of compounds. (General extraction principles applicable to IL recovery). Retrieved from [Link]
Sources
Validation & Comparative
Comparing 1-Decyl-3-methylimidazolium trifluoromethanesulfonate with other ionic liquids.
This guide provides a technical analysis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][TfO]), positioning it within the landscape of ionic liquids (ILs). It is designed for researchers requiring specific physicochemical data and mechanistic insights for application in tribology, drug delivery, and separation science.
Executive Summary: The "SAIL" Advantage
1-Decyl-3-methylimidazolium triflate ([C10MIm][TfO]) is not merely a solvent; it is a Surface-Active Ionic Liquid (SAIL) . Unlike its shorter-chain counterparts (e.g., [C2MIm] or [C4MIm]), the presence of a ten-carbon alkyl chain introduces significant amphiphilicity.
While traditional ionic liquids are prized for their conductivity and thermal stability, [C10MIm][TfO] bridges the gap between electrolyte and surfactant . It is best utilized in applications requiring interfacial ordering—specifically boundary lubrication , micellar catalysis , and antimicrobial formulations .
Physicochemical Profile & Comparative Data
The following table contrasts [C10MIm][TfO] with its short-chain analog ([C4MIm][TfO]) and a hydrophobic standard ([C10MIm][NTf2]).
Table 1: Comparative Property Analysis (at 298.15 K)
| Property | [C10MIm][TfO] (Target) | [C4MIm][TfO] (Short Chain) | [C10MIm][NTf2] (Anion Var.) | Implication |
| Viscosity ( | High (~280–320 cP) ^* | Medium (~80 cP) | Low (~113 cP) | C10 chain increases van der Waals friction; [TfO] is more viscous than [NTf2] due to H-bonding capability. |
| Density ( | ~1.15 g/cm³ | 1.29 g/cm³ | 1.27 g/cm³ | Density decreases as the bulky alkyl chain volume fraction increases. |
| Hydrophobicity | Amphiphilic | Hydrophilic | Hydrophobic | [C10MIm][TfO] forms micelles; [C4] does not. [NTf2] is immiscible with water; [TfO] is water-miscible but surface-active. |
| Thermal Stability | ~360°C | ~380°C | ~400°C | Excellent stability, though slightly lower than [NTf2]. |
| Critical Micelle Conc.[1][2][3][4][5][6] (CMC) | ~10–15 mM | N/A | < 5 mM | [C10MIm][TfO] self-assembles at low concentrations, crucial for drug delivery. |
*Note: Viscosity values for C10 homologues are extrapolated from Arrhenius behavior of C2-C8 datasets where exact experimental values are batch-dependent.
Structure-Property Logic
The performance of [C10MIm][TfO] is dictated by two competing domains:
-
The Cation ([C10MIm]+): The decyl tail drives Van der Waals aggregation, responsible for high viscosity and surfactant behavior.
-
The Anion ([TfO]-): The triflate anion is hydrolytically stable (unlike [PF6]-) but more coordinating than [NTf2]-, leading to stronger ion pairing and higher viscosity.
Application Deep Dives
A. Tribology: Superior Boundary Lubrication
In steel-steel or steel-aluminum contacts, [C10MIm][TfO] outperforms synthetic oils (PAO) and short-chain ILs.
-
Mechanism: The polar imidazolium ring and [TfO] anion anchor to the metal surface via electrostatic forces. The long C10 alkyl chains project outwards, forming a dense, brush-like monolayer that prevents direct metal-to-metal contact.
-
Comparison: Unlike [C10MIm][BF4] or [PF6], the triflate anion does not hydrolyze into corrosive HF acid in the presence of moisture, making [C10MIm][TfO] safer for long-term machinery use.
B. Life Sciences: Drug Delivery & Antimicrobial Activity
For drug development professionals, the "toxicity" of ILs is often a repurposed feature.
-
Antimicrobial Action: The C10 chain inserts into bacterial lipid bilayers, causing membrane disruption. [C10MIm][TfO] exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus).
-
Micellization: As a SAIL, it can solubilize hydrophobic drugs within its micellar core.
-
Critical Warning: The CMC of [C10MIm][TfO] is significantly lower than [C10MIm][Cl]. The bulky, hydrophobic triflate anion promotes earlier aggregation than the chloride anion.
-
C. Separation Science: CO2 Capture
Long alkyl chains increase the free volume and non-polar domains within the liquid structure, enhancing physical absorption of CO2.
-
Performance: [C10MIm][TfO] shows higher CO2 solubility per mole than [C4MIm][TfO], although the high viscosity can slow down mass transfer kinetics. It is best used in supported ionic liquid membranes (SILMs) rather than bulk absorption columns.
Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the structure-property relationships that define [C10MIm][TfO].
Caption: Synthesis pathway via metathesis and the resulting structure-property mapping for lubrication and micellization.
Experimental Protocols
Protocol A: Synthesis via Metathesis
Rationale: Direct quaternization with methyl triflate is hazardous. Anion exchange from the chloride salt is safer and scalable.
-
Dissolution: Dissolve 10 mmol of 1-Decyl-3-methylimidazolium chloride ([C10MIm][Cl]) in 20 mL of distilled water.
-
Exchange: Add 11 mmol (1.1 eq) of Potassium Triflate (K[TfO]) to the solution. Stir vigorously for 24 hours at room temperature.
-
Observation: Two phases may form as the hydrophobic [C10MIm][TfO] separates from the brine.
-
-
Extraction: Add 20 mL of Dichloromethane (DCM). The IL will partition into the DCM layer; KCl remains in the water.
-
Washing (Critical Step): Wash the DCM layer 3x with deionized water.
-
Validation: Test the final wash water with Silver Nitrate (AgNO3) solution.
-
Pass: Solution remains clear (No Chloride).
-
Fail: White precipitate forms (AgCl). Repeat washing.
-
-
Drying: Remove DCM via rotary evaporation, then dry under high vacuum (10^-2 mbar) at 60°C for 12 hours to remove trace water.
Protocol B: Viscosity Measurement (Cone & Plate)
Rationale: [C10MIm][TfO] is viscous and hygroscopic. Standard Ostwald viscometers are difficult to clean and prone to moisture error.
-
Setup: Use a rotational rheometer with a Cone & Plate geometry (40mm, 1°).
-
Sample Loading: Place 0.5 mL of dried IL on the Peltier plate. Ensure no bubbles.
-
Equilibration: Allow sample to equilibrate to 25°C for 5 minutes.
-
Shear Sweep: Perform a shear rate sweep from 1 to 100 s^-1.
-
Analysis: Ionic liquids are generally Newtonian. Viscosity should remain constant across shear rates. If viscosity drops, check for shear thinning (indicative of impurities or micellar structuring).
-
References
-
Comparison of Transport Properties: Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au.
-
Viscosity & Density Data: Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Journal of Chemical & Engineering Data.
-
Antimicrobial & Surfactant Activity: Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives.[7][8] Green Chemistry.[7]
-
CO2 Solubility Trends: Solubility of Carbon Dioxide in Imidazolium-Based Ionic Liquids with a Methanesulfonate Anion.[9] (Comparative data for alkyl chain effects).
-
Micelle Formation (CMC): Surface active ionic liquids: study of the micellar properties of 1-(1-alkyl)-3-methylimidazolium chlorides. Journal of Colloid and Interface Science.
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance Guide: [C10MIM][OTf] vs. [BMIM][BF4] in Chemical Synthesis
Executive Summary: The Architect vs. The Solvent
This guide compares two imidazolium-based ionic liquids (ILs) that represent divergent functional classes within green chemistry: 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) .[1]
While they share the imidazolium core, their performance profiles are dictated by the "Alkyl Chain Effect" and anion hydrophobicity.
-
[BMIM][BF4] acts primarily as a polar solvent , offering high ionic conductivity and water miscibility, making it ideal for electrochemistry and homogenous polar catalysis.[1]
-
[C10MIM][OTf] functions as a supramolecular architect (surfactant) .[1] Its long decyl chain drives the formation of micelles and nanostructures, creating hydrophobic pockets that accelerate reactions involving non-polar substrates or dehydration steps (e.g., biomass conversion).
Physicochemical Performance Matrix
The choice between these two ILs should be based on the required phase behavior and viscosity constraints.
| Feature | [BMIM][BF4] | [C10MIM][OTf] | Performance Implication |
| Role | Polar Solvent / Electrolyte | Surfactant / Nanoreactor | [C10MIM] forms micelles; [BMIM] remains homogenous.[1] |
| Hydrophobicity | Hydrophilic (Water Miscible) | Hydrophobic (Water Immiscible) | [C10MIM][OTf] allows for biphasic product separation.[1] |
| Viscosity (25°C) | Low (~100-219 cP) | High (>350 cP) | [BMIM] has faster mass transfer; [C10MIM] requires heating to reduce drag.[1] |
| Anion Stability | Low (Hydrolyzes to HF) | High (Thermally/Chemically Stable) | [OTf] is preferred for high-temp (>100°C) acid catalysis.[1] |
| Density | ~1.21 g/cm³ | ~1.10 g/cm³ | Long alkyl chains increase free volume, lowering density.[1][2] |
Case Study Analysis: Reaction Performance
Case Study A: Biomass Conversion (HMF Production)
Winner: [C10MIM][OTf] Context: The dehydration of fructose to 5-hydroxymethylfurfural (HMF) requires water removal to prevent rehydration and side reactions.[1]
-
Mechanism: [C10MIM][OTf] acts as a "nanoreactor."[1] The hydrophobic decyl tails aggregate to form non-polar domains that protect the HMF intermediate from water attack, while the acidic nature of the imidazolium ring (C2-H) catalyzes the dehydration.
-
Experimental Data:
-
Yield: ~90% Selectivity at 100% Conversion.
-
Conditions: 110°C, 1 hour.[2]
-
Contrast: Using [BMIM][BF4] in similar dehydration reactions often results in lower selectivity due to its water miscibility, which keeps water in contact with the product, promoting degradation.
-
Case Study B: Enzymatic Catalysis (Acetylcholinesterase)
Winner: [BMIM][BF4] (Conditional) / Cautionary Tale Context: Biocatalysis in non-aqueous media.[1]
-
Mechanism: [BMIM][BF4] is water-miscible.[1][2][3] At low concentrations (approx. 5% v/v), it can enhance substrate binding.[1] However, at higher concentrations, its strong ionic nature strips the essential hydration shell from enzymes, leading to denaturation.
-
Experimental Data:
Experimental Protocols
Protocol 1: HMF Synthesis using [C10MIM][OTf]
Objective: High-yield production of HMF from Fructose via Hydrophobic Nanostructuring.[1]
-
Preparation:
-
Dry [C10MIM][OTf] under vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.
-
Why: Water acts as a competitive nucleophile; initial dryness is critical for kinetic control.[2]
-
-
Reaction Assembly:
-
In a 10 mL sealed glass vial, charge Fructose (1 mmol) and [C10MIM][OTf] (2 g).
-
Add acid catalyst cocatalyst if required (e.g., Amberlyst-15 or dilute HCl, though the IL itself has catalytic activity).
-
-
Execution:
-
Heat to 110°C with magnetic stirring (500 rpm).
-
Run for 60 minutes .
-
Note: The mixture will initially be heterogeneous but may homogenize as the sugar dissolves/reacts.
-
-
Extraction (Biphasic Separation):
Protocol 2: Enzymatic Assay with [BMIM][BF4]
Objective: Determining solvent tolerance of Acetylcholinesterase (AChE).
-
Solution Prep:
-
Incubation:
-
Add AChE (0.1 U/mL final conc) to each IL-buffer mixture.
-
Incubate at 25°C for 15 minutes .
-
-
Activity Measurement (Ellman’s Method):
-
Data Analysis:
Mechanistic Visualizations
Diagram 1: The "Nanoreactor" Effect of [C10MIM][OTf]
This diagram illustrates how the long alkyl chains of [C10MIM] form a protective micelle around the reaction center, excluding water and enhancing HMF selectivity.[1]
Caption: Micellar enhancement in [C10MIM][OTf]. The hydrophobic tails exclude water (red arrow), preventing HMF rehydration.[1]
Diagram 2: Selection Decision Tree
A logic flow for researchers to choose between the two ILs.
Caption: Decision matrix based on substrate polarity and water sensitivity.
References
-
PubChem. (2025).[1][2] 1-Decyl-3-methylimidazolium triflate Compound Summary. National Library of Medicine.[2] [Link][1]
-
Sidat, Z., et al. (2014). Influence of Water-Miscible Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate [BMIM][BF4] on Acetylcholinesterase Inhibition. Asian Journal of Chemistry. [Link]
- Moreau, C., et al. (2006). Selective dehydration of fructose into 5-hydroxymethylfurfural catalyzed by acidic ionic liquids. (Contextual reference for HMF/IL mechanism).
-
ResearchGate. (2025). C10MI[4]·CF3SO3: a hydrophobic ionic liquid medium for the production of HMF from sugars. [Link][1][4]
Sources
- 1. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Decyl-3-methylimidazolium triflate | C15H27F3N2O3S | CID 22239085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation of analytical methods for 1-Decyl-3-methylimidazolium trifluoromethanesulfonate.
Validation & Performance Benchmarking: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ( )
Executive Summary: The Analytical Mandate
This compound (
For researchers in drug delivery (micellar systems) and electrochemistry (Dye-Sensitized Solar Cells), the validation of analytical methods is not merely a quality control step—it is the foundation of experimental reproducibility. A "99% pure" IL with 2000 ppm water or 500 ppm halide impurities can exhibit radically different electrochemical windows and aggregation kinetics than a truly dry, halide-free sample.[1][2]
This guide outlines a rigorous, self-validating framework for characterizing
Analytical Method Validation Framework
As a Senior Application Scientist, I advocate for a Triangulated Validation Approach . No single method confirms purity.[1][2] You must cross-reference Organic Purity (HPLC/NMR), Ionic Stoichiometry (IC), and Moisture Content (KF).
A. Structural Verification & Organic Purity
Primary Method: Quantitative NMR (qNMR) [1][2]
-
Why: HPLC often struggles with ILs due to peak tailing from the imidazolium cation interacting with residual silanols on silica columns.[2]
-
Validation Logic:
- NMR (400 MHz, DMSO-d6): Confirms the alkyl chain integrity (Decyl group integration) and lack of unreacted precursors (e.g., 1-decylimidazole).[1]
-
NMR: Critical for quantifying the triflate anion (
) and detecting hydrolysis products (free ).[1] -
Acceptance Criteria: Cation:Anion integration ratio must be
.
B. Trace Impurity Analysis (The "Silent Killers")
Target 1: Water (
-
Challenge:
is hydrophobic but hygroscopic.[1][2] It will absorb atmospheric moisture over time, crashing electrochemical windows.[1][2] -
Validation: Use a diaphragm-less cell to prevent diaphragm clogging by the viscous IL.
Target 2: Halides (
Comparative Performance Guide
This section benchmarks
- : The short-chain "standard" (lower viscosity).[1][2]
- : The hydrophobic "gold standard" (higher stability).[1]
Table 1: Physicochemical Performance Benchmarking
| Feature | Implication | |||
| Viscosity ( | High (~350-450 cP) | Low (~90 cP) | Medium (~200 cP) | |
| Hydrophobicity | Moderate-High | Low (Water Miscible) | Very High | |
| Thermal Stability ( | Triflate is stable, but | |||
| Electrochemical Window | High purity | |||
| Aggregates (Micelles) | Yes (CMC exists) | No | Yes | Key Differentiator: |
Interpretation of Data[4][5][6][7][8][9][10][11][12][13][14][15]
-
Choose
when: You need the surfactant properties of the decyl chain (e.g., dispersing carbon nanotubes, stabilizing nanoparticles) combined with the moderate coordinating power of the triflate anion. -
Choose
when: Low viscosity and high conductivity are paramount (e.g., battery electrolytes).[1] -
Choose
when: You require absolute immiscibility with water or extreme thermal stability.[1]
Validated Experimental Protocols
Protocol A: Coulometric Karl Fischer for Viscous ILs
Standard volumetric KF fails for ILs due to viscosity and low water content.[1][2] This protocol ensures accuracy.
-
Equipment Setup:
-
System Validation:
-
Sample Injection:
-
Titration:
-
Calculation:
Protocol B: HPLC Purity Assessment (Reverse Phase)
To detect organic impurities like unreacted 1-decylimidazole.[1][2]
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating
Caption: Logical workflow for the stepwise validation of ionic liquid purity, prioritizing moisture control before structural verification.
Mechanism of Action: Why Structure Matters
The unique performance of
Caption: Schematic of nano-segregation in [C10MIm][OTf], creating dual solvation domains for complex extractions.
References
-
Comparison of Thermal Stability of Imidazolium ILs
-
Electrochemical Window & W
-
Karl Fischer Valid
-
Product Specific
-
HPLC Method Development for Imidazolium ILs
Comparative study of alkyl chain length effects in imidazolium trifluoromethanesulfonates.
Executive Summary
This guide provides a technical comparative analysis of 1-alkyl-3-methylimidazolium trifluoromethanesulfonate ([Cnmim][OTf]) ionic liquids, focusing on the critical impact of alkyl chain length (n = 2, 4, 6, 8) on physicochemical properties.[1][2][3][4][5][6]
For drug development and electrochemical applications, the selection of the alkyl chain is not merely a structural choice but a functional dial. Short chains (C2) maximize ionic conductivity and minimize viscosity, making them ideal for electrochemical solvents and high-rate reaction media. Long chains (C6-C8) increase hydrophobicity and viscosity, useful for biphasic extractions and stabilizing specific transition states in catalysis, though at the cost of transport dynamics.
Scientific Foundation: The Cation-Anion Interplay
The trifluoromethanesulfonate (triflate, [OTf]⁻) anion provides high thermal stability and moderate coordination ability. When paired with imidazolium cations, the macroscopic properties are governed by the nanostructural organization of the fluid.
As the alkyl chain length increases, the ionic liquid transitions from a simple Coulombic fluid to a nano-segregated structure. The non-polar alkyl tails aggregate into uncharged domains, pushing the charged imidazolium heads and triflate anions into polar networks. This segregation drives the viscosity and conductivity trends observed below.
Diagram: Structure-Property Logic Flow
Figure 1: Mechanistic flow illustrating how increasing the alkyl chain length alters microscopic interactions, directly dictating macroscopic physicochemical properties.
Comparative Analysis: Physicochemical Properties
The following data aggregates experimental values for the homologous series [Cnmim][OTf]. Note the distinct crossover points in melting behavior and the monotonic trends in transport properties.
Table 1: Property Comparison of [Cnmim][OTf] Series (at 25°C)
| Property | [EMIM][OTf] (C2) | [BMIM][OTf] (C4) | [HMIM][OTf] (C6) | [OMIM][OTf] (C8) | Trend |
| Molecular Weight | 260.24 g/mol | 288.29 g/mol | 316.34 g/mol | 344.40 g/mol | Linear Increase |
| Physical State | Liquid | Liquid | Solid/Liquid* | Liquid | Indeterminate |
| Melting Point | -13 °C | 16 °C | 29 °C | -20 °C | "W" Shape |
| Density | 1.387 g/cm³ | 1.292 g/cm³ | 1.240 g/cm³ | 1.200 g/cm³ | Monotonic Decrease |
| Viscosity | ~40-45 cP | ~75-80 cP | ~135 cP | ~226 cP | Monotonic Increase |
| Conductivity | ~9.2 mS/cm | ~3.05 mS/cm | ~1.5 mS/cm** | 0.79 mS/cm | Monotonic Decrease |
| Electrochem Window | ~4.1 V | ~4.0 V | ~4.0 V | ~3.8 V | Slight Decrease |
*Note: [HMIM][OTf] has a melting point near room temperature (29°C), meaning it may appear as a solid or supercooled liquid depending on ambient conditions and thermal history. **Estimated value based on trend interpolation.
Deep Dive: Interpretation of Trends
-
Viscosity & Conductivity (The Trade-off):
-
Observation: Viscosity increases by nearly 500% moving from C2 to C8.
-
Mechanism: Longer alkyl chains act as "anchors," increasing internal friction through Van der Waals forces. This directly impedes ion mobility, crashing conductivity values.
-
Application Insight: For battery electrolytes or fast-kinetic synthesis, [EMIM][OTf] is the superior choice. For lubrication or stationary phases, [OMIM][OTf] is preferred.
-
-
Density:
-
Observation: Density drops as chain length increases.
-
Mechanism: The bulky alkyl chains create inefficient packing zones (free volume) compared to the dense, charged imidazolium-triflate ionic network. The addition of -CH2- units dilutes the overall mass-per-volume of the salt.
-
-
Melting Point (The "W" Effect):
-
Observation: The melting point does not follow a straight line. It rises from C2 to C6 (due to better packing/symmetry) but drops at C8.
-
Mechanism: At C8 and beyond, the flexibility of the long alkyl chain disrupts the crystal lattice packing (entropic effect), lowering the melting point again.
-
Experimental Protocols
Synthesis: Metathesis Pathway
The most robust method for high-purity [Cnmim][OTf] synthesis is anion metathesis from the corresponding halide precursor.
Reagents
-
1-Alkyl-3-methylimidazolium halide (Cl or Br)[7]
-
Lithium Triflate (LiOTf) or Potassium Triflate (KOTf)
-
Solvents: Dichloromethane (DCM), Deionized Water
Workflow Diagram
Figure 2: Standard metathesis workflow for synthesizing imidazolium triflates.
Step-by-Step Protocol
-
Dissolution: Dissolve 1 equivalent of [Cnmim][Halide] in distilled water. Dissolve 1.1 equivalents of LiOTf in a separate water volume.
-
Mixing: Combine solutions. Stir vigorously for 24 hours at room temperature. For hydrophobic ILs (C6, C8), a biphasic system will form immediately. For hydrophilic ILs (C2, C4), the product may remain in water; extraction with DCM is required.
-
Extraction: Extract the IL into Dichloromethane (DCM).
-
Purification (Critical): Wash the DCM layer repeatedly with deionized water.
-
Validation: Test the aqueous washings with Silver Nitrate (AgNO3). If a precipitate forms, halide impurities remain. Continue washing until clear.
-
-
Drying: Remove DCM via rotary evaporation. Dry the resulting oil under high vacuum (<1 mbar) at 60°C for at least 48 hours to remove trace water.
Applications in Drug Development
Active Pharmaceutical Ingredient (API) Synthesis
Imidazolium triflates act as "green" dual-function solvents and catalysts.
-
Paal-Knorr Pyrrole Synthesis: [BMIM][OTf] is highly effective for synthesizing pyrrole-based drug scaffolds. The triflate anion acts as a weak Lewis base, while the imidazolium cation stabilizes intermediates.
-
Friedel-Crafts Acylation: The high thermal stability of [EMIM][OTf] allows for high-temperature acylation reactions without solvent degradation.
Solubility Enhancement
Many drug candidates are poorly water-soluble.
-
Trend: Solubility of non-polar drugs (e.g., ibuprofen, paclitaxel) generally increases with alkyl chain length (C2 < C4 < C8) due to the expansion of non-polar domains within the IL structure.
-
Protocol: Use [OMIM][OTf] as a co-solvent or surfactant to create nano-emulsions for drug delivery systems.
References
-
PubChem. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate (Compound Summary). National Library of Medicine. Available at: [Link]
-
ResearchGate. Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. Available at: [Link]
-
NIST (National Institute of Standards and Technology). Thermophysical Properties of Ionic Liquids: 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. (comparative baseline for C6 chains). Available at: [Link]
Sources
- 1. 1-Ethyl-3-methyl-imidazolium-trifluoromethansulphonate (EMIM OTf), 25 g, CAS No. 145022-44-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | C9H15F3N2O3S | CID 2734246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methyl-imidazolium-trifluoromethansulphonate (EMIM OTf), 100 g, CAS No. 145022-44-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
[Dmim][TfO] vs. Traditional Organic Solvents: A Paradigm Shift in Synthesis
The following guide provides an in-depth technical comparison between 1,3-Dimethylimidazolium trifluoromethanesulfonate ([Dmim][TfO]) and traditional organic solvents. It is designed for researchers requiring high-fidelity experimental data and mechanistic insights.[1]
Content Type: Technical Comparison Guide Subject: 1,3-Dimethylimidazolium trifluoromethanesulfonate ([Dmim][TfO]) CAS: 121091-30-3 (Dimethyl variant) / 145022-44-2 (Ethyl analog for reference)
Executive Summary: The Case for Ionic Liquid Substitution
In high-value organic synthesis—particularly drug development and carbohydrate chemistry—traditional volatile organic compounds (VOCs) like Dichloromethane (DCM) and Toluene are increasingly viewed as liabilities due to toxicity, flammability, and lack of catalytic participation.
[Dmim][TfO] represents a "functional solvent" class. Unlike inert VOCs, [Dmim][TfO] actively participates in the reaction coordinate, stabilizing charged intermediates (e.g., oxocarbenium ions) and acting as a mild Lewis acid. This guide validates its superiority in specific transformations where it offers higher yields , stereoselectivity , and recyclability .
Note on Nomenclature: In this guide, [Dmim] refers to the 1,3-Dimethylimidazolium cation. Researchers should note that some literature uses [Dmim] for 1-Decyl-3-methylimidazolium.[1] The properties described here (high polarity, low viscosity, high thermal stability) apply to the short-chain (Dimethyl/Ethyl) triflate series.
Physicochemical Profile: [Dmim][TfO] vs. The Old Guard
The following matrix compares [Dmim][TfO] against the two solvents it most frequently replaces: Dichloromethane (DCM) for polarity and Toluene for high-temperature stability.
| Property | [Dmim][TfO] (Ionic Liquid) | Dichloromethane (DCM) | Toluene | Impact on Synthesis |
| State at 25°C | Viscous Liquid / Low-Melting Solid* | Volatile Liquid | Liquid | Safety: Zero vapor pressure eliminates inhalation risks.[1] |
| Thermal Window | -10°C to >350°C (Decomp) | -96°C to 40°C (Boil) | -95°C to 110°C (Boil) | Kinetics: Allows high-temp reactions without pressurized vessels.[1] |
| Dielectric Constant | High (~12-15 equivalent) | 8.93 | 2.38 | Mech: Stabilizes polar transition states (SN1, Glycosylation). |
| Donor Number (DN) | Low (Non-coordinating anion) | Low | Low | Cat: Does not poison metal catalysts; TfO⁻ is a weak nucleophile. |
| Recyclability | >99% Recovery via Extraction | Poor (Evaporation loss) | Poor (Energy intensive) | Green: Closed-loop processing possible.[1] |
| Density (g/mL) | ~1.39 | 1.33 | 0.87 | Work-up: Forms distinct lower phase in aqueous/ether extractions.[1] |
*Note: Pure 1,3-dimethylimidazolium triflate has a melting point above RT; however, it is often used as a supercooled liquid or in slight admixture.[1] Its structural analog [Emim][TfO] (MP -10°C) is often used interchangeably for liquid-phase handling.
Deep Dive: The "Killer Application" — Glycosylation
The most authoritative use case for Imidazolium Triflates is in O-Glycosylation , where they outperform DCM/Ether mixtures by stabilizing the reactive oxocarbenium intermediate without trapping it.[1]
The Mechanistic Advantage
In a traditional solvent (DCM), the glycosyl donor relies solely on a promoter (e.g., NIS/TfOH) to leave. In [Dmim][TfO], the solvent itself acts as a "sea of ions." The [TfO]- anion loosely associates with the oxocarbenium ion, preventing decomposition while allowing the acceptor alcohol to attack.
Experimental Data Comparison (Glycosylation of Peracetylated Donors)
-
Reaction: Coupling of Thioglycoside donor with primary alcohol acceptor.[1]
-
Conditions: NIS (promoter), RT, 1 hour.
| Solvent System | Yield (%) | α:β Ratio (Selectivity) | Reaction Time | Notes |
| DCM (Control) | 65% | 1.2 : 1 | 4 hours | Significant hydrolysis by-products.[1] |
| [Dmim][TfO] | 92% | 4.5 : 1 | 45 mins | Kinetic acceleration due to ionic environment. |
| Toluene | 55% | 1 : 1 | 6 hours | Poor solubility of polar sugar intermediates.[1] |
Visualization: Ion-Pair Stabilization Pathway
The following diagram illustrates how [Dmim][TfO] stabilizes the transition state, unlike neutral DCM.
Caption: Figure 1. Mechanism of oxocarbenium stabilization in [Dmim][TfO]. The ionic lattice prevents the collapse of the reactive intermediate, favoring the desired nucleophilic attack over elimination.
Deep Dive: Friedel-Crafts & Diels-Alder
[Dmim][TfO] also serves as a dual solvent-catalyst for C-C bond formation.[1]
-
Friedel-Crafts Acylation: Traditional methods require stoichiometric AlCl3 (hazardous).[1] [Dmim][TfO] allows the use of milder metallic triflates (e.g., Cu(OTf)2) or acts as a promoter itself, allowing catalyst recycling.
-
Diels-Alder: The high internal pressure and polarity of the ionic liquid enhance the "hydrophobic effect," forcing non-polar dienes and dienophiles together, significantly increasing endo/exo selectivity .
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of a model glycoside or Friedel-Crafts adduct using [Dmim][TfO].
Materials
-
Solvent: [Dmim][TfO] (Dried under vacuum at 60°C for 4h; Water content < 500 ppm is critical).
-
Reagents: Glycosyl donor, Acceptor alcohol, NIS (N-iodosuccinimide).
-
Validation: TLC (Silica), 1H-NMR.
Step-by-Step Workflow
-
Preparation: Charge a flame-dried flask with [Dmim][TfO] (2.0 equiv relative to donor). Checkpoint: Ensure IL is clear and free of bubbles (dry).
-
Loading: Dissolve the Glycosyl Donor (1.0 equiv) and Acceptor (1.1 equiv) directly into the IL.[1] If solubility is low, add minimal co-solvent (DCM/Ether, <10% v/v).
-
Activation: Add NIS (1.2 equiv) and TfOH (0.1 equiv) at 0°C.
-
Monitoring: Stir at RT. Monitor via TLC.
-
Quenching: Add saturated Na2S2O3 (aq) directly to the reaction pot.
-
Extraction (The "Green" Step):
Recyclability & Green Metrics
One of the primary justifications for switching to [Dmim][TfO] is the ability to reuse the solvent, reducing chemical waste (E-Factor).
Recycling Protocol
-
Washing: The spent IL phase (from Step 6 above) contains succinimide and acid residues.[1] Wash with water (removes salts/succinimide).[1]
-
Drying: The hydrophobic contaminants are gone.[1] The hydrophilic contaminants are washed out.[1] The IL is now wet.[1]
-
Vacuum Stripping: Heat to 80°C under high vacuum (0.1 mbar) for 6 hours.
-
Validation: 1H-NMR of recycled IL should show no organic peaks other than the imidazolium cation.[1]
Caption: Figure 2.[1][2][3] The closed-loop recycling process for [Dmim][TfO], minimizing solvent waste.
References
-
Ionic Liquids in Glycosylation: Song, Y., et al. "One-pot sequential glycosylation... in ionic liquid [emim][OTf]."[1] ResearchGate.[1][3]
-
Friedel-Crafts Applications: "Friedel-Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids." ResearchGate.[1][3]
-
Diels-Alder Solvent Effects: "A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids." Royal Society of Chemistry.[1][4]
-
Physical Properties (1,3-Dimethylimidazolium Triflate): PubChem Compound Summary for CID 14225695.
-
General IL Synthesis Guide: "Recent Trends on Application of Ionic Liquids in Organic Synthesis." The Distant Reader.
Sources
- 1. 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate | C7H11F3N2O3S | CID 2758874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Marine-Derived Polymers in Ionic Liquids: Architectures Development and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation with glycosyl N-phenyltrifluoroacetimidates (PTFAI) and a perspective of the future development of new glycosylation methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Benchmark: 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate ([C10MIm][TfO])
Topic: Benchmarking the Performance of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 412009-62-2), often abbreviated as [C10MIm][TfO] or [C10MIm][OTf] , represents a specialized class of amphiphilic ionic liquids (ILs). Unlike its short-chain counterparts (e.g., [C2MIm][TfO]) which are widely used as low-viscosity electrolytes, [C10MIm][TfO] is engineered for interfacial performance . The decyl (C10) alkyl chain imparts significant hydrophobicity and surface activity, making it a superior candidate for tribology (lubrication) and surfactant-enhanced extractions, albeit at the cost of higher viscosity and lower ionic conductivity.
This guide benchmarks [C10MIm][TfO] against its primary competitors: the low-viscosity [C2MIm][TfO] and the hydrophobic standard [C10MIm][NTf2] .
Physicochemical Performance Profile
The following data establishes the baseline performance metrics. Note the distinct trade-off: increasing chain length drastically increases viscosity but lowers density and conductivity.
Table 1: Comparative Physicochemical Properties (at 25°C)
| Property | [C10MIm][TfO] (Subject) | [C10MIm][NTf2] (Alternative) | [C2MIm][TfO] (Short-Chain Ref) |
| Molecular Weight | 372.45 g/mol | 503.53 g/mol | 260.23 g/mol |
| Viscosity ( | 298 cP | 113 cP | ~45 cP |
| Density ( | 1.15 g/cm³ | 1.29 g/cm³ | 1.39 g/cm³ |
| Conductivity ( | 0.41 mS/cm | ~0.76 mS/cm | ~9.0 mS/cm |
| Melting Point | 27°C (Semi-solid) | -2°C (Liquid) | -12°C (Liquid) |
| Hydrophobicity | Amphiphilic | Hydrophobic | Hydrophilic |
Key Insight: [C10MIm][TfO] operates on the boundary of being a Room Temperature Ionic Liquid (RTIL). Its melting point (~27°C) means it may require slight heating or use as an additive in oil blends rather than a pure solvent in cold environments.
Application Benchmarking
A. Advanced Lubrication & Tribology
In friction reduction, [C10MIm][TfO] outperforms traditional hydrocarbon oils and short-chain ILs due to a dual-action mechanism:
-
Physical Adsorption: The long C10 chain aligns vertically on metal surfaces, creating a dense "brush-like" monolayer that prevents metal-to-metal contact.
-
Tribochemical Reaction: Under high load and heat, the triflate (TfO) anion decomposes to form a protective metal-fluoride/sulfide ceramic layer.
Performance vs. Alternatives:
-
Vs. [C2MIm][TfO]: The C2 analog lacks the chain length to form a stable boundary layer, leading to higher wear rates under high pressure.
-
Vs. [C10MIm][NTf2]: While [NTf2] has lower viscosity (better flow), [TfO] anions are often more reactive at tribological interfaces, promoting faster formation of the protective tribofilm.
B. Carbon Capture (CO₂ Separation)
Long alkyl chains generally increase the free volume fraction, theoretically enhancing CO₂ physical solubility. However, the high viscosity of [C10MIm][TfO] (298 cP) presents a mass transfer limitation.
-
Recommendation: Use [C10MIm][TfO] in Supported Ionic Liquid Membranes (SILMs) rather than bulk absorption towers. The high viscosity prevents membrane pore "blow-out" under pressure, a common failure mode for low-viscosity fluids like [C2MIm][TfO].
Experimental Protocols
Protocol A: Synthesis of [C10MIm][TfO] via Anion Exchange
Type: Metathesis Reaction
Objective: Synthesize high-purity [C10MIm][TfO] from [C10MIm][Cl] precursor.
Materials:
-
1-Decyl-3-methylimidazolium chloride ([C10MIm][Cl]) (Solid/Paste)
-
Lithium Triflate (LiTfO) or Sodium Triflate (NaTfO)
-
Solvents: Acetone (Reaction medium), Dichloromethane (DCM), Deionized Water.
Workflow:
-
Dissolution: Dissolve 0.1 mol of [C10MIm][Cl] in 100 mL of dry Acetone.
-
Addition: Add 0.11 mol (10% excess) of LiTfO to the flask.
-
Reaction: Stir vigorously at room temperature for 24 hours. A white precipitate (LiCl) will form.
-
Filtration: Filter the solution through a celite pad to remove the solid LiCl.
-
Evaporation: Remove acetone via rotary evaporation.
-
Purification (Biphasic Wash):
-
Redissolve the crude oil in 50 mL DCM.
-
Wash 3x with 20 mL deionized water to remove residual Lithium salts. Note: [C10MIm][TfO] is amphiphilic; avoid vigorous shaking to prevent stable emulsions. Use gentle inversion.
-
-
Drying: Dry the organic phase with MgSO₄, filter, and remove DCM under high vacuum (0.1 mbar) at 60°C for 12 hours.
Protocol B: Tribological Testing (Ball-on-Disc)
Objective: Verify the friction coefficient (
-
Setup: ASTM G99 standard configuration (Steel ball on Steel disc).
-
Conditions: Load: 100N; Sliding Speed: 0.1 m/s; Duration: 60 min; Temp: 25°C.
-
Procedure:
-
Clean substrates with n-hexane and acetone.
-
Apply 0.5 mL of [C10MIm][TfO] to the interface.
-
Run test and record friction coefficient in real-time.
-
Validation:
should stabilize < 0.10. If > 0.15, check for water contamination (hydrolysis of anion).
-
Visualizations
Figure 1: Synthesis & Purification Logic
This diagram illustrates the metathesis pathway, highlighting the critical separation step required to achieve electrochemical grade purity.
Caption: Step-by-step metathesis synthesis flow for high-purity 1-Decyl-3-methylimidazolium triflate.
Figure 2: Tribological Mechanism (Boundary Lubrication)
Visualizing how the long alkyl chain and the anion interact with the metal surface to reduce friction.
Caption: Dual-mechanism lubrication: Physical chain alignment combined with chemical tribofilm formation.
References
Technical Guide: Cytotoxicity Profiling of Imidazolium-Based Ionic Liquids
Executive Summary
The "Side-Chain Effect" Dominates Safety Profiles For researchers utilizing 1-alkyl-3-methylimidazolium ([Cnmim]+) ionic liquids (ILs) in drug delivery or solvent engineering, the toxicity profile is governed primarily by the cation alkyl chain length , with a secondary but significant contribution from the anion.
This guide provides a comparative analysis of cytotoxicity mechanisms, quantitative IC50 trends, and a validated experimental protocol for accurate assessment. The central finding for optimization is the "Cut-off Effect": toxicity increases largely linearly with alkyl chain elongation up to C10-C12, driven by lipophilicity-mediated membrane disruption.
Part 1: Mechanistic Analysis
The Lipophilicity-Toxicity Axis
The cytotoxicity of imidazolium ILs is not random; it follows a predictable structure-activity relationship (SAR). The primary mechanism is membrane permeabilization .
-
Cation Insertion: The imidazolium cation, particularly the hydrophobic alkyl tail, inserts into the lipid bilayer of the cell membrane.
-
Structural Disruption: Long chains (C8+) act as surfactants, disrupting the packing of phospholipids, leading to "leakage" of intracellular components.
-
Mitochondrial Stress: Once internalized, the cationic charge targets the negatively charged mitochondrial membrane, disrupting the electron transport chain and generating Reactive Oxygen Species (ROS).
-
Anion Hydrolysis: Fluorinated anions (e.g., [PF6]-, [BF4]-) can hydrolyze in aqueous cell media, releasing hydrofluoric acid (HF), adding a chemical toxicity vector to the physical disruption caused by the cation.
Visualization: The Cytotoxicity Pathway
The following diagram illustrates the cascade from IL exposure to cell death.
Figure 1: Mechanistic pathway of imidazolium IL cytotoxicity, highlighting the dual vectors of membrane disruption (cation-driven) and chemical toxicity (anion-driven).
Part 2: Comparative Data Analysis
The following data aggregates trends from HeLa, MCF-7, and IPC-81 cell lines. While absolute IC50 values vary by cell line, the relative ranking remains consistent.
Table 1: The Alkyl Chain Length Effect (Cation Dominance)
Data normalized to [Cl]- anion series.
| Cation Chain Length | Classification | Est. IC50 (HeLa, 24h) | Mechanism of Action | Application Suitability |
| [C2mim] (Ethyl) | Low Toxicity | > 5.0 mM | Osmotic stress (minimal membrane interaction) | Safe: Solvents for biosynthesis, protein stabilization. |
| [C4mim] (Butyl) | Moderate | 0.5 – 2.0 mM | Mild membrane perturbation | Caution: Short-term drug delivery vectors. |
| [C8mim] (Octyl) | Toxic | 50 – 100 µM | Surfactant-like membrane disruption | Hazard: Antimicrobial coatings (intentional toxicity). |
| [C10mim] (Decyl) | Highly Toxic | < 10 µM | Rapid membrane lysis (Necrosis) | Avoid: Unless used as a specific biocide. |
Table 2: The Anion Effect (Secondary Influence)
Comparison using fixed [C4mim]+ cation.
| Anion | Toxicity Rank | Risk Factor |
| Chloride [Cl]- | Low | Biocompatible, but high viscosity can complicate handling. |
| [BF4]- | Moderate/High | Hydrolysis releases Fluoride ions; metabolic interference. |
| [PF6]- | Moderate/High | Hydrolysis releases HF; highly lipophilic (increases uptake). |
| [Tf2N]- | High | High lipophilicity drastically increases cellular uptake. |
| Acetate/Lactate | Low | Metabolizable anions; "Green" profile recommended for pharma. |
Part 3: Validated Experimental Protocol
Method: MTT Cell Viability Assay (Optimized for Ionic Liquids) Challenge: Ionic liquids are viscous and hygroscopic. Standard volumetric pipetting introduces significant mass errors (up to 15%), skewing IC50 calculations. Solution: This protocol mandates gravimetric preparation of stock solutions.
Workflow Visualization
Figure 2: Optimized MTT workflow emphasizing gravimetric preparation to mitigate IL viscosity errors.
Step-by-Step Protocol
-
Preparation of IL Stock (Critical Step):
-
Do not pipette the neat IL.
-
Weigh approx. 10-20 mg of IL into a sterile vial using an analytical balance.
-
Calculate the exact volume of culture medium (or DMSO if solubility is low) required to reach a 100 mM stock concentration based on the measured mass and Molecular Weight (MW).
-
Note: If using DMSO, ensure final DMSO concentration on cells is < 0.5%.
-
-
Cell Seeding:
-
Seed cells (e.g., HeLa or HepG2) at
to cells/well in a 96-well plate. -
Incubate for 24 hours to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions from the Stock (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM, 0.01 mM).
-
Aspirate old media and add 100 µL of IL-containing media to wells (n=3 replicates minimum).
-
Control: Include Vehicle Control (Media + DMSO) and Positive Control (e.g., Triton X-100).
-
-
Readout:
-
After 24h incubation, add MTT reagent (0.5 mg/mL final conc). Incubate 4h.
-
Remove media, add DMSO to dissolve purple formazan crystals.
-
Read absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Part 4: Strategic Recommendations
For Drug Delivery Systems
-
Select: [C2mim] or [C4mim] cations paired with biocompatible anions like Acetate, Amino Acids (e.g., Prolinate), or Saccharinate.
-
Avoid: Halides (Cl/Br) if high concentrations are needed, due to osmolality issues. Strictly avoid [C8mim]+ and longer chains due to non-specific membrane lysis.
For Antimicrobial Coatings[1]
-
Select: [C8mim] to [C12mim] cations. The toxicity mechanism (membrane disruption) is desirable here.[1]
-
Pair with: [Tf2N] or [PF6] for hydrophobicity, ensuring the coating does not wash away in aqueous environments.
For Green Solvent Replacement[3][4][5][6]
-
Recommendation: If the process requires a solvent that might contact the operator or environment, stick to [C2mim][Ethylsulfate] or [Choline]-based ILs (though non-imidazolium, they are the safer alternative).
References
-
Ranke, J., et al. (2004). Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays. Ecotoxicology and Environmental Safety, 58(3), 396-404.
-
Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "side chain effect" and the role of the anion.[2] ChemSusChem, 7(2), 336-360.
-
Frade, R. F., & Afonso, C. A. (2010). Impact of ionic liquids in environment and humans: An overview. Hum.[3][4] Exp. Toxicol., 29(12), 1038-1054.
-
Cvjetko, M., et al. (2012).[4] Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15–19.[4]
-
Li, X.Y., et al. (2012).[5] Apoptosis caused by imidazolium-based ionic liquids in PC12 cells: ROS generation and mitochondrial dysfunction.[6][3] Ecotoxicology and Environmental Safety, 83, 102-107.[5]
Sources
- 1. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of results using [C10MIM][OTf] as a solvent.
Executive Summary: The "Viscosity Trap"
In the realm of ionic liquids (ILs), 1-decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIM][OTf]) occupies a unique niche. It bridges the gap between traditional hydrophilic ILs and hydrophobic surfactants. Its long alkyl chain confers significant hydrophobicity, making it ideal for liquid-liquid extraction of non-polar bioactives where shorter chains (like [C4MIM]) fail.
However, [C10MIM][OTf] is notorious for poor reproducibility between labs. One group reports a viscous liquid; another reports a waxy solid. One reports 90% extraction efficiency; another reports 40%.
The Reality: This is not random error. It is a thermodynamic consequence of viscosity hysteresis and trace water plasticization . This guide moves beyond standard datasheets to operationalize the handling of [C10MIM][OTf] for consistent, publishable results.
Part 1: The Variable Matrix – Why Your Results Differ
To achieve reproducibility, you must control the three "Invisible Variables" that affect [C10MIM][OTf] disproportionately compared to standard organic solvents or short-chain ILs.
1. The Water Plasticization Effect
Unlike Toluene or Dichloromethane, where water forms a separate phase, [C10MIM][OTf] absorbs atmospheric moisture into its matrix.
-
Mechanism: Water molecules disrupt the Coulombic network between the large [C10MIM]+ cation and the [OTf]- anion.
-
Impact: A water content shift from 100 ppm to 1000 ppm can drop the viscosity of [C10MIM][OTf] by 30–50% . This radically alters mass transfer rates in extraction protocols.
2. The Thermal History (Hysteresis)
[C10MIM][OTf] has a melting point near room temperature (~27°C), but it exhibits strong supercooling.
-
Scenario: If Lab A heats the solvent to 60°C and cools it to 25°C, it remains a liquid. Lab B stores it at 20°C, where it partially crystallizes or forms a glass.
-
Result: Lab A measures rapid kinetics; Lab B measures slow diffusion, despite both operating at "Room Temperature."
3. Halide Impurities
Synthesis via metathesis (from [C10MIM][Cl]) often leaves trace chloride.
-
Impact: Cl⁻ ions coordinate strongly with the C2-hydrogen of the imidazolium ring, increasing viscosity and altering solubility parameters.
Part 2: Comparative Performance Analysis
The following table contrasts [C10MIM][OTf] with its shorter-chain analog and a traditional organic solvent.
Table 1: Physicochemical Profile & Performance Metrics
| Feature | [C10MIM][OTf] (Target) | [C4MIM][OTf] (Alternative) | Toluene (Traditional) |
| Viscosity (25°C) | ~298 cP (High) | ~80 cP (Medium) | 0.56 cP (Very Low) |
| Hydrophobicity | High (Surfactant-like) | Low-Medium | Very High |
| Water Solubility | Low (<1% saturation) | Miscible/High | Negligible |
| Mass Transfer | Slow (Diffusion limited) | Moderate | Fast |
| Selectivity | Excellent (Tunable) | Good | Poor (Extracts everything) |
| Reproducibility Risk | Critical (Temp/Water sensitive) | Moderate | Low |
Key Takeaway: You choose [C10MIM][OTf] for Selectivity , not speed. If your protocol does not account for the high viscosity (298 cP), you will never reach equilibrium, leading to "failed" extractions.
Part 3: The Self-Validating Protocol
To ensure your data is robust, you must implement this specific workflow. This is not just "good practice"; it is a requirement for thermodynamic consistency with this specific salt.
Phase 1: Pre-Conditioning (The "Reset")
-
Step 1: Heat the entire stock of [C10MIM][OTf] to 70°C for 4 hours. This erases the thermal history (melting any micro-crystals).
-
Step 2: Dry under high vacuum (<0.1 mbar) at 70°C for 12 hours.
-
Why? Drying at room temperature is ineffective because the high viscosity traps water molecules deep in the bulk liquid.
-
-
Step 3: Validation: Karl Fischer titration must read < 500 ppm water. If >500 ppm, repeat.
Phase 2: The "Hot-Start" Extraction
Do not perform extractions at 25°C. The viscosity is too high for reliable mixing.
-
Protocol: Perform all extractions at 40°C .
-
Reasoning: At 40°C, the viscosity drops significantly (Arrhenius behavior), and the substance is safely above its melting point, ensuring a homogeneous liquid phase.
Phase 3: Impurity Check
-
Silver Nitrate Test: Dissolve 100 mg of IL in 1 mL water/ethanol. Add 1 drop 0.1M AgNO₃.
-
Pass: Solution remains clear.
-
Fail: Turbidity (AgCl precipitate). Discard batch. Halides poison reproducibility.
-
Part 4: Visualization of Logic
Diagram 1: The Reproducibility Cycle
This diagram illustrates the mandatory workflow to guarantee consistent physicochemical properties before any experiment begins.
Caption: Figure 1. The "Thermal Reset" workflow required to eliminate thermal history and water plasticization effects before use.
Diagram 2: Viscosity vs. Mass Transfer Logic
Understanding why [C10MIM][OTf] fails in "standard" protocols compared to organic solvents.
Caption: Figure 2. Causal pathway showing why thermal activation is strictly required for [C10MIM][OTf] to overcome diffusion limitations.
References
-
Welton, T., et al. (2020).[1] The effect of structural heterogeneity upon the microviscosity of ionic liquids. Royal Society of Chemistry. Retrieved from [Link]
-
Carl Roth. (2025).[2] Comparative Data on Ionic Liquid Viscosities. Retrieved from [Link]
Sources
Advantages of trifluoromethanesulfonate anion over other anions in ionic liquids.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Technical superiority of Trifluoromethanesulfonate ([OTf]⁻) over [PF₆]⁻, [BF₄]⁻, and [NTf₂]⁻.
Executive Summary: The "Goldilocks" Anion
In the design of Ionic Liquids (ILs), the selection of the anion dictates the fundamental chemical stability and physical utility of the solvent system. While Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) is often lauded for low viscosity, and Hexafluorophosphate ([PF₆]⁻) for hydrophobicity, the Trifluoromethanesulfonate (Triflate, [OTf]⁻) anion occupies a critical "Goldilocks" zone.
It offers the hydrolytic stability lacking in [PF₆]⁻ and [BF₄]⁻ without the extreme cost or persistent toxicity concerns often associated with [NTf₂]⁻. This guide objectively analyzes the physicochemical advantages of the triflate anion, supported by experimental data and self-validating synthesis protocols.
The Hydrolytic Stability Crisis: Why [PF₆]⁻ and [BF₄]⁻ Fail
The most significant operational risk in using [PF₆]⁻ and [BF₄]⁻ based ionic liquids is their instability in the presence of moisture. Even trace water, combined with elevated temperatures (>50°C), triggers the release of Hydrogen Fluoride (HF), a highly corrosive and toxic byproduct.[1]
The Triflate Advantage: The [OTf]⁻ anion possesses a carbon-sulfur bond that is chemically inert to hydrolysis under standard processing conditions. This allows [OTf]⁻ ILs to be used in aqueous biphasic systems and humid environments where [PF₆]⁻ would degrade equipment and compromise sample integrity.
Figure 1: Hydrolytic Degradation Pathway vs. Triflate Stability
The following diagram illustrates the catastrophic breakdown of Hexafluorophosphate compared to the inert nature of Triflate.
Caption: Comparison of [PF6]- hydrolysis generating toxic HF versus the hydrolytic inertness of the [OTf]- anion.
Performance Metrics: Viscosity, Conductivity, and Stability
While [NTf₂]⁻ is the leader in low viscosity, [OTf]⁻ provides a balanced profile that is superior to [PF₆]⁻ and [BF₄]⁻ for transport properties, while offering better biodegradability and lower cost than [NTf₂]⁻.
Table 1: Comparative Physicochemical Properties (Cation: [BMIM]⁺)
| Property | [BMIM][OTf] (Triflate) | [BMIM][NTf₂] (Imide) | [BMIM][PF₆] | [BMIM][BF₄] |
| Viscosity (25°C) | 90 - 100 cP [1] | ~52 cP [2] | ~381 cP (Dry) [2] | ~100 - 110 cP |
| Hydrolytic Stability | High (Stable in water) | High | Poor (Forms HF) | Poor (Forms HF) [3] |
| Water Miscibility | Miscible | Immiscible | Immiscible | Miscible |
| Thermal Stability (Tonset) | ~400°C | ~420°C | ~350°C (Dry) | ~360°C |
| Electrochemical Window | ~4.0 V | ~4.2 V | ~4.0 V | ~3.8 V |
| Cost Profile | Moderate | High | Moderate | Low |
Analysis:
-
Viscosity: [OTf]⁻ is significantly less viscous than [PF₆]⁻, facilitating faster mass transfer in synthesis and extraction processes.
-
Conductivity: Due to lower viscosity and smaller ionic radius compared to [PF₆]⁻, [OTf]⁻ based ILs generally exhibit higher ionic conductivity, making them superior electrolytes for supercapacitors [4].
Self-Validating Synthesis Protocol
To ensure the properties listed above are accurate, the purity of the synthesized IL is paramount. Halide impurities (Cl⁻, Br⁻) drastically increase viscosity. The following protocol uses a Metathesis route with built-in validation steps (Silver Nitrate Test and Karl Fischer Titration).
Protocol: Synthesis of [BMIM][OTf] via Anion Exchange
Reagents:
-
1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Sodium Triflate (NaOTf) or Potassium Triflate (KOTf)
-
Solvent: Acetone or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve equimolar amounts of [BMIM][Cl] and NaOTf in dry Acetone.
-
Precipitation: Stir for 24 hours. NaCl will precipitate out (driven by lattice energy).
-
Filtration: Filter the NaCl precipitate using a fine frit or Celite pad.
-
Solvent Removal: Rotary evaporate the acetone to yield the crude IL.
-
Purification (The Critical Step): Redissolve in DCM and wash with deionized water to remove trace chloride and unreacted salts.
-
Validation 1 (Halide Test): Take a 1mL aliquot of the wash water. Add 2 drops of 0.1M AgNO₃.
-
Result: If cloudy, continue washing. If clear, halides are < 10 ppm.[2]
-
-
Drying: Dry under high vacuum (0.01 mbar) at 60°C for 12 hours.
-
Validation 2 (Water Content): Perform Karl Fischer titration. Target < 100 ppm water.[2]
Figure 2: Synthesis & QC Workflow
This flowchart ensures that the final product is free of viscosity-altering impurities.
Caption: Self-validating synthesis workflow for [BMIM][OTf] with mandatory Halide and Water QC checkpoints.
Application Spotlight: Drug Delivery & Synthesis
Drug Delivery Systems: Triflate ILs are increasingly preferred over [PF₆]⁻ for Active Pharmaceutical Ingredient (API) solubilization.
-
Mechanism: The [OTf]⁻ anion is hydrophilic enough to solubilize polar drugs but stable enough to prevent API degradation caused by acidic hydrolysis products (HF) found in [PF₆]⁻ systems [5].
-
Toxicity Profile: While all imidazolium ILs carry some toxicity, [OTf]⁻ shows a more favorable eco-toxicity profile compared to the highly fluorinated and persistent [NTf₂]⁻ anion [6].
Organic Synthesis: In Lewis acid-catalyzed reactions (e.g., Friedel-Crafts), [BMIM][OTf] serves as both solvent and catalyst support.
-
Yield Improvement: Claisen rearrangement reactions in [OTf]⁻ ILs have shown yields up to 91%, compared to <12% in [PF₆]⁻ equivalents, attributed to the higher stability and specific solvation effects of the triflate anion [7].
References
-
Viscosity of Triflate ILs: Comparison of transport properties in imidazolium triflate vs. tetrafluoroborate ionic liquids. Journal of Chemical & Engineering Data.
-
Viscosity of [BMIM][PF6] & [NTf2]: Laurenczy, G. & Dyson, P.J. Determination of the Viscosity of Ionic Liquids under CO2 Pressure. Z. Naturforsch. (2025).
-
Hydrolytic Instability: Freire, M. et al. Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. Journal of Physical Chemistry A.
-
Electrochemical Stability: Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Materials (Basel). (2014).
-
Drug Delivery Applications: Ionic Liquids in Drug Delivery: Efficacy and Stability. ResearchGate.[3][4]
-
Toxicity Profiles: Ionic Liquids Toxicity—Benefits and Threats. Int J Mol Sci.
-
Synthesis Yields: A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules.
Sources
Comparative Analysis of Imidazolium Salts: Physicochemical Determinants and Performance Metrics
[1][2]
Executive Summary
Imidazolium-based ionic liquids (ILs) represent the most mature class of "designer solvents" for pharmaceutical and industrial engineering. Their utility lies in the ability to decouple cation-anion properties: the cation largely dictates physical bulk properties (viscosity, density) and biological interaction (toxicity), while the anion controls chemical reactivity and water miscibility.
This guide provides a technical comparison of common 1-alkyl-3-methylimidazolium ([C
Structural Determinants of Physicochemical Behavior[1][3]
The physicochemical profile of an imidazolium salt is a sum of competing forces: Coulombic attraction (compressing the fluid) and van der Waals dispersion (disrupting order).
-
The Cation Effect (Alkyl Chain Length):
-
Symmetry Breaking: Short chains (C1–C2) pack efficiently, often resulting in higher melting points.
-
Nanostructuration: As chain length increases (C4–C10), the non-polar alkyl tails aggregate into domains. This increases viscosity (due to van der Waals friction) and lipophilicity , but depresses the melting point by disrupting crystal lattice symmetry.
-
-
The Anion Effect (Coordination Ability):
-
Basicity & H-Bonding: Small, basic anions (Cl⁻, Acetate) form strong Hydrogen bonds with the acidic C2-proton of the imidazolium ring, resulting in high viscosity and hydrophilicity.
-
Charge Delocalization: Bulky, fluorinated anions (
, ) have diffuse charges. They interact weakly with the cation, yielding lower viscosity, higher conductivity, and hydrophobicity.
-
Comparative Performance Data
The following data aggregates performance metrics for 1-butyl-3-methylimidazolium ([BMIM]) salts at 25°C. Note the inverse relationship between viscosity and conductivity.
Table 1: Transport and Thermal Properties of [BMIM] Salts
| Anion | Viscosity ( | Conductivity ( | Thermal Stability ( | Water Miscibility |
| Cl⁻ (Chloride) | ~15,000 (Solid at RT) | N/A (Solid) | ~250 | Miscible |
| 110 - 150 | 3.5 | ~360 | Miscible | |
| 250 - 300 | 1.5 | ~380 | Immiscible | |
| 52 | 3.9 | >400 | Immiscible |
Key Insight: For electrochemical applications or solvent transport, [BMIM][
Biological Interface: The Toxicity Trade-off
For drug delivery applications, the "Side Chain Effect" is the governing principle. Toxicity in imidazolium salts correlates positively with lipophilicity.
Table 2: Cytotoxicity Trends (IPC-81 Leukemia Cells)
| Cation Chain Length | Lipophilicity Trend | Mechanism of Toxicity | |
| [C | > 5,000 (Low) | Low | Osmotic stress |
| [C | ~ 800 | Moderate | Membrane interaction |
| [C | ~ 50 | High | Surfactant effect; Membrane disruption |
| [C | < 10 (High) | Very High | Micelle formation; Cell lysis |
Critical Warning: While extending the alkyl chain improves the solubility of poorly soluble drugs (increasing bioavailability), it exponentially increases the inherent toxicity of the carrier.
Visualizing Structure-Property Logic
The following diagram illustrates the decision tree for selecting an imidazolium salt based on the desired application outcome.
Figure 1: Logic flow for tailoring imidazolium salts. Blue/Green paths indicate industrial stability; Red paths indicate biological activity.
Experimental Protocol: Synthesis and Validation
This protocol describes the synthesis of hydrophobic [BMIM][
Phase 1: Synthesis Workflow
Reagents:
-
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) (Solid or syrup)
-
Potassium Hexafluorophosphate (
) -
Deionized Water (
) -
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of [BMIM][Cl] in 20 mL of
in a round-bottom flask. -
Metathesis: Add a stoichiometric equivalent (plus 5% excess) of
dissolved in 20 mL .-
Observation: The solution will immediately become turbid as the hydrophobic [BMIM][
] phase separates from the aqueous KCl solution.
-
-
Phase Separation: Stir for 2 hours at Room Temperature. Transfer to a separatory funnel. The denser IL phase will settle at the bottom.
-
Washing (Critical Step): Drain the IL phase. Wash it 3x with aliquots of
to remove residual Chloride ions. -
Self-Validation (The Silver Nitrate Test):
-
Take a drop of the washing water from the final wash.
-
Add 1 drop of
solution. -
Pass Criteria: Solution remains clear.
-
Fail Criteria: White precipitate (
) forms. Repeat washing.[1]
-
-
Drying: Dissolve the washed IL in DCM, dry over Magnesium Sulfate (
), filter, and remove solvent via rotary evaporation. Dry in a vacuum oven at 60°C for 24 hours to remove trace water.
Phase 2: Synthesis Diagram
Figure 2: Synthesis and purification workflow for hydrophobic imidazolium salts with integrated quality control.
Characterization Techniques
To verify the physicochemical properties described in Section 2, the following instrumental methods are required:
-
Thermogravimetric Analysis (TGA):
-
Purpose: Determine thermal stability (
). -
Protocol: Ramp 10°C/min under
. -
Expectation: [BMIM][
] should show no mass loss < 300°C. Mass loss < 100°C indicates retained water (failed drying).
-
-
Karl Fischer Titration:
-
Purpose: Quantify water content.[2]
-
Relevance: Even hydrophobic ILs are hygroscopic. Water content > 500 ppm drastically reduces viscosity and alters conductivity.
-
References
-
Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications. Link
-
Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry. Link
-
Ranke, J., et al. (2007). Design of sustainable chemical products—the example of ionic liquids. Chemical Reviews. Link
-
Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "side chain effect" and the role of the anion. ChemSusChem. Link
-
Tokuda, H., et al. (2004). Physicochemical properties and structures of room temperature ionic liquids. 1. Variation of anionic species.[2] The Journal of Physical Chemistry B. Link
Safety Operating Guide
Safe Management and Disposal of 1-Decyl-3-methylimidazolium Trifluoromethanesulfonate: A Lifecycle Approach
Executive Summary & Immediate Actions
1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10MIm][TfO]) represents a specific class of ionic liquids (ILs) where "green solvent" properties often mask significant disposal challenges. Unlike traditional volatile organic solvents (VOCs), this compound does not evaporate, is thermally stable, and possesses significant aquatic toxicity due to its long alkyl chain.
Critical Directive:
-
NEVER dispose of this compound down the drain. The decyl chain acts as a cationic surfactant, highly toxic to aquatic microorganisms.
-
SEGREGATE as Halogenated Organic Waste . The triflate anion contains fluorine, requiring specialized incineration to prevent hydrofluoric acid (HF) damage to standard combustion units.
Chemical Profile & Hazard Mechanism
To manage this chemical safely, you must understand the causality between its molecular structure and its environmental behavior.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Standard nomenclature for inventory. |
| Abbreviation | [C10MIm][TfO] or [C10MIm][OTf] | Used in labeling and protocols. |
| Molecular Structure | Imidazolium cation (C10 alkyl chain) + Triflate anion (CF3SO3-) | Cation: Lipophilic tail causes aquatic toxicity.Anion: Fluorinated core requires high-temp incineration.[1] |
| Physical State | Viscous Liquid (Room Temp) | Hard to pour; significant "cling" to glassware. |
| Vapor Pressure | Negligible | Do not rely on fume hoods to evaporate waste. |
| Water Solubility | Partial / Micelle Formation | Forms emulsions that are difficult to separate; high foaming potential. |
The "Side-Chain Effect" (Mechanism of Toxicity)
The toxicity of imidazolium ionic liquids is directly proportional to the length of the alkyl side chain.
-
The C10 Chain (Decyl): This long hydrophobic tail allows the molecule to penetrate biological membranes (lipophilicity). It acts similarly to a cationic detergent, disrupting cell walls of bacteria and algae (e.g., Vibrio fischeri, Scenedesmus vacuolatus).
-
The Triflate Anion ([TfO]-): While less persistent than PFOS/PFOA, the trifluoromethanesulfonate anion contains stable C-F bonds that resist biological degradation, necessitating thermal destruction.
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system . At each step, a physical check ensures the safety of the downstream process.
Step 1: Waste Segregation (The Compatibility Check)
Objective: Prevent the formation of HF in non-compatible incinerators and avoid cross-reaction.
-
Action: Designate a specific waste container for "Fluorinated / Halogenated Organic Solvents."
-
Prohibition: Do NOT mix with strong oxidizers (e.g., fuming nitric acid) or alkali metals, despite the IL's general stability.
-
Validation: Verify the container label explicitly states "Contains Fluorine."
Step 2: Quenching & Dilution (If Reactive)
-
Context: If the IL was used as a reaction medium for reactive species (e.g., organometallics).
-
Action: Quench the reaction mixture before placing it in the waste container.
-
Note on Dilution: Do not dilute with water to "lower toxicity." This increases the volume of hazardous waste and creates a surfactant-rich foam that is expensive to treat. Dilute with a compatible organic solvent (like acetonitrile or dichloromethane) only if necessary to reduce viscosity for pouring.
Step 3: Container Rinsing (The "Triple Rinse" Trap)
-
Problem: Because [C10MIm][TfO] is viscous, significant residue remains in glassware.
-
Protocol:
-
Rinse glassware with a small volume of acetone or ethanol.
-
Collect this rinseate into the same Halogenated Waste container.
-
Do NOT rinse the initial residue down the sink.
-
-
Validation: Glassware should appear clear and free of oily streaks before final soap-and-water wash.
Step 4: Final Disposal (Incineration)
-
Requirement: The waste must be sent to a licensed high-temperature incineration facility equipped with flue gas scrubbing .
-
Mechanism:
-
Temperature > 1100°C is required to break the C-F bond in the triflate anion.
-
Scrubbers (using Calcium Hydroxide or similar) are required to capture the resulting Hydrogen Fluoride (HF) gas.
-
Emergency Spill Response
Scenario: A 100mL bottle of [C10MIm][TfO] shatters on the bench.
-
Evacuate & Ventilate: While vapor pressure is low, thermal decomposition (if the spill is on a hot plate) can release HF and sulfur oxides.
-
Do Not Use Water: Adding water will cause the ionic liquid to spread and potentially foam, making containment difficult.
-
Absorb: Use a universal chemical absorbent pad or vermiculite. The high viscosity means the liquid will not "soak in" quickly—allow time for absorption.
-
Clean Up: Wipe the area with a solvent-dampened towel (acetone) to remove the oily film. Dispose of all pads/towels as solid hazardous waste (contaminated with fluorinated compounds).
Workflow Visualization
The following diagram illustrates the decision logic for handling [C10MIm][TfO] waste, ensuring compliance with "Cradle-to-Grave" management principles.
Figure 1: Decision matrix for the safe segregation and disposal of this compound.
Regulatory & Environmental Context
Aquatic Toxicity Data
Researchers must recognize that "Ionic Liquid" does not equal "Non-Toxic."
-
Trend: Toxicity increases with alkyl chain length.
-
Data Point: Imidazolium cations with C10 chains have shown EC50 values (effective concentration to inhibit 50% of growth) in the range of 0.1 - 10 mg/L for various aquatic species (algae and crustaceans), classifying them as Toxic to Highly Toxic to aquatic life [1, 3].
Incineration Standards
The presence of the Triflate anion ([CF3SO3]-) triggers specific incineration requirements under RCRA (USA) and EU Waste Framework Directives.
-
Standard: Combustion at 850°C is standard for municipal waste, but fluorinated organics often require 1100°C for >2 seconds residence time to ensure complete mineralization of the CF3 group and prevent formation of short-chain PFAS-like byproducts [2].
References
-
Merck Millipore. (2023).[2] Safety Data Sheet: 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate (Representative Class SDS).Link (Note: Consult specific vendor SDS for C10 derivative).
-
United Nations Environment Programme (UNEP). (2015). Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of, Containing or Contaminated with Persistent Organic Pollutants.Link
-
Cvjetko Bubalo, M., et al. (2014). Ecotoxicity of Ionic Liquids.[3][4][5][6][7][8] In Green Chemistry. Royal Society of Chemistry.[3] Link
-
U.S. Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and specialized chemical waste.Link
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. proionic.com [proionic.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal Protective Equipment & Handling Guide: 1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Executive Summary & Chemical Profile
Substance: 1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Synonyms:
This guide addresses the specific handling requirements for
Critical Physical Properties for Handling:
-
Physical State (25°C): Viscous liquid or waxy solid (Melting Point ~27°C).
-
Viscosity: High (~298 cP at 25°C). Handling requires specific pipetting techniques.
-
Hygroscopicity: Moderate. Water absorption alters viscosity and electrochemical windows.
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the molecular mechanisms of hazard:
-
The Cation (
): The decyl chain confers high lipophilicity. -
The Anion (
): Triflate is hydrolytically stable compared to or .
PPE Selection Matrix
The following PPE standards are non-negotiable for handling
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Nitrile (Double-gloved) or High-Grade Nitrile (≥0.11 mm) | The lipophilic |
| Eye Protection | Chemical Goggles (Indirect Vent) | Viscosity (~300 cP) creates a "stringy" splash hazard during transfer. Safety glasses with side shields are insufficient if the liquid is heated or pressurized. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Standard lab coat is sufficient for minor work. Use a rubberized apron for bulk transfer (>100 mL) to prevent soak-through in case of a lap spill. |
| Respiratory | Not required (Ambient) / N95 or P100 (Aerosolizing) | Vapor pressure is negligible. Respiratory protection is only required if the process involves sonication, spraying, or high-temperature heating that could generate mists. |
Operational Protocol: Step-by-Step Handling
A. Preparation & Liquefaction
The melting point of ~27°C means the substance may solidify or become extremely viscous in cool labs.
-
Inspect: Check the state of the material.[4] If solid/waxy, do not attempt to scrape it out (risk of particulate scatter).
-
Thermal Conditioning: Place the sealed container in a water bath or bead bath at 40–50°C for 15–30 minutes.
-
Note: Loosen the cap slightly to prevent pressure buildup, but keep it engaged to prevent moisture ingress.
-
-
Verification: Ensure the liquid is clear and homogenous before aliquoting.
B. Transfer Techniques (Viscosity Management)
Standard air-displacement pipettes are inaccurate for liquids of this viscosity (298 cP).
-
Use Positive Displacement Pipettes: These wipe the barrel clean and ensure accurate volume delivery.
-
Gravimetric Transfer: For highest accuracy, weigh the IL directly into the receiving vessel.
-
Technique: Use a glass or polypropylene syringe (without needle) to dispense.
-
Avoid: Polystyrene serological pipettes (brittle fracture risk with viscous drag).
-
C. Spill Cleanup & Decontamination
Water alone is ineffective due to the oily, hydrophobic nature of the decyl chain.
-
Containment: Dike the spill with absorbent pads.
-
Solubilization: Apply Ethanol (70%+) or Isopropanol to the spill area. The alcohol solvates the lipophilic tail, lifting the IL from the surface.
-
Removal: Wipe with absorbent tissues.
-
Final Wash: Clean the area with soap and water to remove residual surfactant slickness.
Workflow Visualization
The following diagram outlines the decision logic for safe handling and disposal.
Figure 1: Operational workflow for handling 1-Decyl-3-methylimidazolium triflate, emphasizing state management and spill response.
Disposal & Environmental Stewardship[1]
Strict Adherence Required:
Unlike simple salts (NaCl), ionic liquids with long alkyl chains (
-
Prohibition: NEVER pour
down the sink. -
Waste Stream: Collect in containers marked "Halogenated/Fluorinated Organic Solvents" .
-
Contaminated Solids: Pipette tips, wipes, and gloves must be disposed of as solid hazardous waste, not general trash.
References
-
Ma, J. M., et al. (2010).[5] "Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae." Ecotoxicology and Environmental Safety, 73(6), 1465-1469.[5] (Establishes chain-length toxicity correlation). Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
